5-Bromo-N-ethyl-3-nitropyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-ethyl-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O2/c1-2-9-7-6(11(12)13)3-5(8)4-10-7/h3-4H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDUACRLXPWNLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647934 | |
| Record name | 5-Bromo-N-ethyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26820-37-1 | |
| Record name | 5-Bromo-N-ethyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-N-ethyl-3-nitropyridin-2-amine synthesis pathway
An In-depth Technical Guide to the Synthesis of 5-Bromo-N-ethyl-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for this compound. As a Senior Application Scientist, the following discourse is structured to not only provide a step-by-step methodology but also to imbue the reader with the causal logic behind the experimental choices, ensuring a blend of theoretical understanding and practical applicability.
Introduction and Strategic Overview
This compound is a substituted pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring, further functionalized with bromo, nitro, and ethylamino groups. These functionalities offer multiple points for further chemical modification, making it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical candidates.[1][2] The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the pyridine ring, particularly towards nucleophilic substitution.[1]
The synthesis of the target molecule is not directly reported in a single, consolidated source. Therefore, a multi-step approach is proposed, leveraging well-established and documented reactions for analogous structures. The overall strategy involves the sequential functionalization of a pyridine core. The proposed pathway begins with the synthesis of the key intermediate, 2-amino-5-bromo-3-nitropyridine, followed by the conversion of the 2-amino group to a more suitable leaving group (chloro), and finally, the introduction of the N-ethylamino moiety via a nucleophilic aromatic substitution.
Overall Synthesis Workflow
Caption: Proposed four-step synthesis pathway for this compound.
Detailed Synthetic Protocols and Mechanistic Insights
Step 1: Synthesis of 2-Amino-5-bromopyridine
-
Objective: To introduce a bromine atom at the C5 position of the pyridine ring.
-
Reaction: Electrophilic Bromination.
-
Starting Material: 2-Aminopyridine.
Protocol: The synthesis of 2-amino-5-bromopyridine from 2-aminopyridine is a well-established procedure.[3][4] It typically involves the direct bromination of 2-aminopyridine. To control the reactivity and regioselectivity, the amino group can be acylated first to form an amide, which is less activating and directs the incoming electrophile (bromine) to the desired position. This is followed by hydrolysis of the amide to regenerate the amino group. A more direct method involves careful control of reaction conditions.[3]
Causality and Expertise: The amino group in 2-aminopyridine is a strong activating group, directing electrophiles to the ortho and para positions (C3 and C5). Bromination at the C5 position is generally favored. Using a mixture of sulfuric acid and a brominating agent allows for the reaction to proceed under controlled conditions.
Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine
-
Objective: To introduce a nitro group at the C3 position.
-
Reaction: Electrophilic Nitration.
-
Starting Material: 2-Amino-5-bromopyridine.
Protocol: The nitration of 2-amino-5-bromopyridine is a critical step to introduce the nitro functionality.[5][6] This is typically achieved using a mixture of concentrated sulfuric acid and concentrated nitric acid (a nitrating mixture).[6]
Detailed Experimental Protocol:
-
In a flask equipped with a stirrer and a dropping funnel, cool 500 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.[4]
-
Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine to the cooled sulfuric acid, ensuring the temperature does not rise significantly.[4]
-
Once the addition is complete and the solid has dissolved, slowly add a mixture of 36 mL of concentrated nitric acid and 50 mL of concentrated sulfuric acid dropwise, while maintaining the temperature between 0-5 °C.[4][7]
-
After the addition is complete, allow the reaction mixture to stir at this temperature for an additional hour.
-
Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.[4]
-
Neutralize the mixture with a 40% sodium hydroxide solution.[4]
-
Collect the yellow precipitate by filtration, wash thoroughly with water until the washings are neutral, and dry to obtain 2-amino-5-bromo-3-nitropyridine.[4]
Mechanistic Insight: The reaction proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from the reaction of nitric acid and sulfuric acid, acts as the electrophile. The amino group at C2 and the bromo group at C5 direct the incoming nitronium ion to the C3 position. The strong activating effect of the amino group facilitates this substitution.
Step 3: Synthesis of 5-Bromo-2-chloro-3-nitropyridine
-
Objective: To replace the amino group at the C2 position with a chlorine atom.
-
Reaction: Sandmeyer Reaction.
-
Starting Material: 2-Amino-5-bromo-3-nitropyridine.
Protocol: The Sandmeyer reaction is a classic method for converting an amino group on an aromatic ring into a halide.[8] This involves the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) salt.
Detailed Experimental Protocol:
-
Suspend 21.8 g (0.1 mol) of finely ground 2-amino-5-bromo-3-nitropyridine in 250 mL of 6 M hydrochloric acid and cool the mixture to 0 °C.[8]
-
Slowly add a solution of 8.3 g (0.12 mol) of sodium nitrite in a minimal amount of water, keeping the internal temperature below 5 °C.[8]
-
Stir the resulting diazonium salt solution at 0 °C for 1 hour.[8]
-
In a separate flask, prepare a solution of copper(I) chloride (12.9 g, 0.13 mol) in degassed 38% hydrochloric acid.[8]
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 70 °C to ensure complete decomposition of the diazonium salt.[8]
-
Cool the mixture, dilute with water, and adjust the pH to ~9 with ammonia.[8]
-
Extract the product with a suitable organic solvent (e.g., ether), dry the organic layer, and remove the solvent under reduced pressure to yield 5-bromo-2-chloro-3-nitropyridine.[8] Purification can be achieved by chromatography.[8]
Causality and Expertise: The conversion of the amino group to a chloro group is necessary because the amino group is a poor leaving group for nucleophilic aromatic substitution. The chloro group, being a good leaving group, facilitates the subsequent reaction with ethylamine. The Sandmeyer reaction is a reliable and high-yielding method for this transformation.
Step 4: Synthesis of this compound
-
Objective: To introduce the N-ethylamino group at the C2 position.
-
Reaction: Nucleophilic Aromatic Substitution (SNAr).
-
Starting Material: 5-Bromo-2-chloro-3-nitropyridine.
Protocol: The final step involves the reaction of 5-bromo-2-chloro-3-nitropyridine with ethylamine. This is a nucleophilic aromatic substitution reaction where the ethylamine acts as the nucleophile, displacing the chloride ion.
Detailed Experimental Protocol:
-
Dissolve 5-bromo-2-chloro-3-nitropyridine in a suitable polar aprotic solvent such as ethanol, acetonitrile, or THF.
-
Add an excess of ethylamine (as a solution in a suitable solvent or as a gas). The use of a base like triethylamine or potassium carbonate can be beneficial to neutralize the HCl generated during the reaction.
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the final product, this compound.
Mechanistic Insight: The SNAr reaction is facilitated by the presence of the strongly electron-withdrawing nitro group at the C3 position. This group stabilizes the negatively charged intermediate (Meisenheimer complex) formed upon the attack of the nucleophile (ethylamine) at the C2 position. The departure of the chloride leaving group then yields the final product.
Caption: Generalized SNAr mechanism for the final synthesis step.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity (Typical) | Reference(s) |
| 2-Amino-5-bromopyridine | C₅H₅BrN₂ | 173.01 | 137 | >98% | [3][4] |
| 2-Amino-5-bromo-3-nitropyridine | C₅H₄BrN₃O₂ | 218.01 | 205-208 | >98% by HPLC | [1][5][9] |
| 5-Bromo-2-chloro-3-nitropyridine | C₅H₂BrClN₂O₂ | 237.44 | 65-70 | 97% | [8] |
| This compound | C₇H₈BrN₃O₂ | 246.06 | N/A | N/A |
N/A: Data not available in the searched literature for the final product.
Conclusion
The synthesis of this compound can be reliably achieved through a well-defined, four-step synthetic sequence. This pathway leverages fundamental organic reactions, including electrophilic aromatic substitution, the Sandmeyer reaction, and nucleophilic aromatic substitution. Each step is supported by established literature precedents for similar substrates, providing a high degree of confidence in its viability. The protocols outlined in this guide are designed to be self-validating, with clear mechanistic underpinnings for each transformation. This ensures that researchers and drug development professionals can approach this synthesis with a robust understanding of the underlying chemical principles.
References
- Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applic
- Understanding the Synthesis and Quality Control of 2-Amino-5-bromo-3-nitropyridine. Google Cloud.
- The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. Google Cloud.
- 2-Amino-5-bromo-3-nitropyridine synthesis. ChemicalBook.
- Synthesis of 2-Amino-5-bromopyridine.
- 5-Bromo-2-chloro-3-nitropyridine synthesis. ChemicalBook.
- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
- Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC - NIH.
- 2-Bromo-5-fluoro-3-nitropyridine synthesis. ChemicalBook.
- 2,3-diaminopyridine. Organic Syntheses Procedure.
- The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applic
- 5-Bromo-2-chloro-3-nitropyridine 97 67443-38-3. Sigma-Aldrich.
- Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry.
- 2-Amino-5-bromo-3-nitropyridine. PubChem.
- 6945-68-2|5-Bromo-3-nitropyridin-2-amine|BLD Pharm. BLD Pharm.
Sources
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. 2-Amino-5-bromo-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. 5-Bromo-2-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 9. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]
characterization of 5-Bromo-N-ethyl-3-nitropyridin-2-amine
An In-depth Technical Guide: Synthesis and Characterization of 5-Bromo-N-ethyl-3-nitropyridin-2-amine: A Key Intermediate for Drug Discovery
Abstract
This technical guide provides a comprehensive framework for the synthesis and rigorous , a substituted nitropyridine with significant potential as a building block in medicinal chemistry and materials science. Recognizing the scarcity of direct literature on this specific N-alkylated derivative, this document establishes a reliable scientific pathway, beginning with the commercially available precursor, 2-Amino-5-bromo-3-nitropyridine (CAS: 6945-68-2). We present a detailed synthetic protocol for N-ethylation and a multi-technique analytical workflow designed to provide unambiguous structural confirmation and purity assessment. This guide is intended for researchers, synthetic chemists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and quality control for this class of compounds.
Introduction & Strategic Importance
Substituted nitropyridines are a cornerstone of modern synthetic chemistry, serving as highly versatile intermediates in the development of novel pharmaceuticals and functional materials.[1][2] The strategic placement of nitro, amino, and halogen functional groups on the pyridine scaffold creates a unique electronic environment, enabling a wide array of subsequent chemical transformations.[3] These compounds are precursors to molecules with demonstrated biological activities, including anticancer and antimicrobial properties.[1][4]
The parent compound, 2-Amino-5-bromo-3-nitropyridine, is a well-established starting material, valued for its role in synthesizing more complex heterocyclic systems like azaquinoxalinediones.[2][3] The targeted N-alkylation to produce this compound is a critical step towards generating libraries of novel chemical entities for high-throughput screening. The ethyl group introduces a key lipophilic element while preserving the reactive sites necessary for further diversification, such as reduction of the nitro group or palladium-catalyzed cross-coupling reactions at the bromine position.[4]
This guide provides an authoritative, end-to-end methodology, from synthesis to final validation, empowering researchers to confidently produce and characterize this valuable intermediate.
Physicochemical Properties & Hazard Management
A thorough understanding of the chemical properties and associated hazards is paramount for safe and effective experimentation. The data for the target compound is predicted based on the known properties of its precursor.
Table 1: Physicochemical Properties
| Property | 2-Amino-5-bromo-3-nitropyridine (Precursor) | This compound (Target) |
| CAS Number | 6945-68-2[3][5] | Not available |
| Molecular Formula | C₅H₄BrN₃O₂[5][6] | C₇H₈BrN₃O₂ |
| Molecular Weight | 218.01 g/mol [5][7] | 246.06 g/mol |
| Appearance | Yellow to light-brown solid powder[2][3] | Expected to be a yellow or orange solid |
| Melting Point | 205-208 °C[2][3] | Expected to be lower than precursor due to N-alkylation |
| Purity | Typically ≥98%[2][6] | Target purity ≥98% |
Safety and Handling
Substituted nitropyridines and related halogenated compounds require careful handling. Based on safety data for structurally similar molecules, this compound should be treated as a hazardous substance.
-
Hazards: Assumed to cause skin and serious eye irritation.[8][9] May cause respiratory irritation.[8][9] Ingestion and inhalation may be harmful.[9][10]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[8] All manipulations should be performed in a well-ventilated chemical fume hood.[8]
-
Handling: Avoid dust formation and contact with skin, eyes, and clothing.[8][10] Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[10]
Synthesis of this compound
The proposed synthesis involves the direct N-alkylation of 2-Amino-5-bromo-3-nitropyridine using an ethylating agent. This method is chosen for its straightforward execution and high potential for yielding the desired mono-alkylated product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
Materials:
-
2-Amino-5-bromo-3-nitropyridine (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Ethyl iodide (EtI) (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2-Amino-5-bromo-3-nitropyridine (1.0 eq). Dissolve it in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the primary amine, forming a sodium amide salt that is highly nucleophilic and ready for alkylation. DMF is an ideal polar aprotic solvent for this type of reaction.
-
Alkylation: After stirring for 30 minutes at 0 °C, add ethyl iodide (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the pure this compound.
Comprehensive Characterization
Characterization Workflow Diagram
Caption: Integrated workflow for the characterization of the target compound.
Spectroscopic & Chromatographic Data
The following sections detail the expected outcomes from each analytical technique.
Table 2: Summary of Expected Analytical Data
| Technique | Purpose | Expected Result for this compound |
| ¹H NMR | Structural Confirmation | Appearance of ethyl group signals (triplet ~1.3 ppm, quartet ~3.5 ppm); disappearance of one N-H proton; two aromatic proton signals. |
| ¹³C NMR | Carbon Skeleton Confirmation | ~7 unique carbon signals, including two new aliphatic signals for the ethyl group. |
| HRMS | Molecular Formula Confirmation | [M+H]⁺ peak matching the calculated exact mass for C₇H₉BrN₃O₂⁺, showing the characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br).[11] |
| FTIR | Functional Group Analysis | Presence of N-H stretch (~3300-3400 cm⁻¹), C-H (aliphatic) stretches (~2850-2950 cm⁻¹), asymmetric/symmetric NO₂ stretches (~1550 and ~1350 cm⁻¹).[7] |
| RP-HPLC | Purity Assessment | A single major peak with >98% area under the curve (AUC). |
| Melting Point | Purity & Identity | A sharp, defined melting range. |
Detailed Analytical Protocols
4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: Dissolve ~5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Expertise & Causality: ¹H NMR is the primary tool for confirming the successful ethylation. The appearance of a quartet and a triplet with a 2:3 integration ratio is definitive proof of the ethyl group's presence. The downfield shift of the methylene (quartet) protons relative to the methyl (triplet) protons is due to the deshielding effect of the adjacent nitrogen atom. The remaining N-H proton will likely appear as a broad singlet or triplet depending on coupling to the methylene protons.
4.3.2. High-Resolution Mass Spectrometry (HRMS)
-
Protocol: Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer in positive ion mode.
-
Expertise & Causality: HRMS provides an exact mass measurement, allowing for the unambiguous determination of the elemental formula. The presence of bromine is easily confirmed by its characteristic isotopic signature, where the M⁺ and M+2⁺ peaks appear in an approximate 1:1 ratio.[11] This technique is crucial for validating that the correct molecular formula has been achieved.
4.3.3. High-Performance Liquid Chromatography (HPLC)
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and/or 330 nm.
-
Injection Volume: 10 µL.
-
-
Trustworthiness: HPLC is the gold standard for purity assessment. A single, sharp, symmetrical peak indicates a pure compound. The retention time is a characteristic property under specific conditions, and the peak area is directly proportional to the concentration, allowing for quantitative purity determination.
Conclusion and Future Outlook
This guide has detailed a robust and reliable pathway for the synthesis and comprehensive . By following the outlined protocols for synthesis, purification, and multi-technique analysis, researchers can produce this valuable intermediate with a high degree of confidence in its structural integrity and purity.
The validated compound serves as an excellent starting point for further synthetic diversification. Its three distinct functional handles—the secondary amine, the nitro group, and the bromine atom—can be selectively manipulated to generate a diverse library of novel molecules. Future work could focus on Suzuki or Sonogashira cross-coupling reactions at the C5-bromo position or reduction of the nitro group to an amine, opening pathways to new classes of fused heterocyclic compounds with significant potential in drug discovery and materials science.
References
- BLD Pharm. (n.d.). 6945-68-2|5-Bromo-3-nitropyridin-2-amine.
-
PubChem. (n.d.). 5-Bromo-N-neopentyl-3-nitropyridin-2-amine. Retrieved from [Link]
-
IndiaMART. (n.d.). 5 Bromo 3 Nitropyridin 2 Amine. Retrieved from [Link]
-
Krasavin, M. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(6), 692. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]
-
Ismail, M. M. F., et al. (2005). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. Molecules, 10(9), 1163-1171. Retrieved from [Link]
-
NIST. (n.d.). 2-Amino-5-bromo-3-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]
-
MDPI. (2022). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank, 2022(3), M1459. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine | 1229457-88-8 | Benchchem [benchchem.com]
- 5. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. indiamart.com [indiamart.com]
- 7. 2-Amino-5-bromo-3-nitropyridine [webbook.nist.gov]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-Bromo-N-ethyl-3-nitropyridin-2-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-N-ethyl-3-nitropyridin-2-amine is a halogenated and nitrated pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a pyridine core substituted with a bromine atom, a nitro group, and an N-ethylamino group, imparts a distinct reactivity profile that is advantageous for the construction of more complex molecular entities. The strategic placement of these functional groups allows for a range of chemical transformations, making it a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications.
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its current and potential applications in drug discovery and development.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of its key properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 26820-37-1 | [1] |
| Molecular Formula | C₇H₈BrN₃O₂ | [2] |
| Molecular Weight | 246.06 g/mol | [2] |
| Physical State | Solid (inferred from related compounds) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available 2-amino-5-bromopyridine. The first step involves the regioselective nitration of the pyridine ring, followed by the N-ethylation of the amino group.
Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine (Precursor)
The nitration of 2-amino-5-bromopyridine is a critical step that introduces the nitro group at the 3-position of the pyridine ring. The amino group directs the electrophilic nitration to the 3- and 5-positions. However, under controlled conditions, the 3-nitro isomer is the major product.
Experimental Protocol:
-
In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C.
-
Slowly add 2-amino-5-bromopyridine to the cooled sulfuric acid while maintaining the temperature between 0-5°C.[3]
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it separately.
-
Add the nitrating mixture dropwise to the solution of 2-amino-5-bromopyridine in sulfuric acid, ensuring the temperature does not exceed 5°C.[3]
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for a specified time to ensure the completion of the reaction.
-
Pour the reaction mixture onto crushed ice and neutralize it with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the precipitate, wash it with cold water until the washings are neutral, and dry it under a vacuum.
The purity of the resulting 2-amino-5-bromo-3-nitropyridine is crucial for the subsequent step.
Sources
An In-depth Technical Guide to 5-Bromo-N-ethyl-3-nitropyridin-2-amine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-N-ethyl-3-nitropyridin-2-amine, a functionalized heterocyclic compound with significant potential in synthetic organic chemistry and drug discovery. This document will delve into its synthesis, physicochemical properties, spectroscopic signature, and applications, with a focus on the scientific rationale behind its use as a chemical intermediate.
Introduction and Strategic Importance
This compound is a derivative of the well-established building block, 2-amino-5-bromo-3-nitropyridine (CAS No. 6945-68-2).[1][2][3] The introduction of an N-ethyl group offers a strategic modification for researchers, providing a handle for further synthetic transformations and influencing the steric and electronic properties of the molecule. This modification can be crucial in tuning the biological activity and pharmacokinetic profiles of derivative compounds.
The core structure, a substituted pyridine ring, is a common motif in pharmaceuticals and agrochemicals. The presence of a bromine atom, a nitro group, and a secondary amine provides multiple reactive sites for a variety of chemical transformations. This makes this compound a valuable intermediate for the synthesis of more complex molecular architectures.[1][3]
Synthesis and Mechanistic Insights
The synthesis of this compound is best approached as a two-step process, commencing with the synthesis of its parent amine, 2-amino-5-bromo-3-nitropyridine.
Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine
The precursor, 2-amino-5-bromo-3-nitropyridine, is synthesized via the electrophilic nitration of 2-amino-5-bromopyridine.[4]
Reaction: 2-amino-5-bromopyridine → 2-amino-5-bromo-3-nitropyridine
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 2-amino-5-bromopyridine in concentrated sulfuric acid. The reaction should be conducted in an ice bath to maintain a low temperature.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid to the solution. The temperature should be carefully controlled and maintained between 0-5°C to ensure the regioselective nitration at the 3-position and to minimize the formation of unwanted side products.[4][5]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is carefully poured over crushed ice. This quenches the reaction and precipitates the product.
-
Isolation and Purification: The precipitate is collected by filtration, washed with cold water to remove residual acid, and then dried. Further purification can be achieved by recrystallization.
Causality of Experimental Choices:
-
Low Temperature: The amino group in the pyridine ring is an activating group, making the ring susceptible to oxidation by nitric acid. Performing the reaction at low temperatures minimizes these side reactions. The low temperature also favors the kinetic product, which is the desired 3-nitro isomer.[5]
-
Sulfuric Acid: Sulfuric acid serves as both a solvent and a catalyst. It protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Step 2: N-Ethylation of 2-Amino-5-bromo-3-nitropyridine
The introduction of the ethyl group onto the amino group of 2-amino-5-bromo-3-nitropyridine can be achieved through standard N-alkylation methods.
Proposed Reaction: 2-amino-5-bromo-3-nitropyridine + Ethylating Agent → this compound
Proposed Experimental Protocol:
-
Reaction Setup: Dissolve 2-amino-5-bromo-3-nitropyridine in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the amino group, forming a more nucleophilic amide anion.
-
Alkylation: Add an ethylating agent, such as ethyl iodide (CH₃CH₂I) or diethyl sulfate ((CH₃CH₂)₂SO₄), to the reaction mixture and stir at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.
Self-Validating System:
The success of the synthesis can be validated at each step. The formation of 2-amino-5-bromo-3-nitropyridine can be confirmed by its known melting point (205-208°C) and spectroscopic data.[3][4] The final product, this compound, can be characterized by NMR, IR, and mass spectrometry, with the appearance of signals corresponding to the ethyl group serving as a key confirmation.
Caption: Synthesis workflow for this compound.
Physicochemical Properties
The physicochemical properties of this compound are expected to be similar to its parent compound, with some predictable differences due to the addition of the ethyl group.
| Property | 2-Amino-5-bromo-3-nitropyridine | This compound (Predicted) |
| Molecular Formula | C₅H₄BrN₃O₂ | C₇H₈BrN₃O₂ |
| Molecular Weight | 218.01 g/mol [2] | 246.06 g/mol |
| Appearance | Yellow to light-brown powder[3][4] | Yellowish solid |
| Melting Point | 205-208 °C[3][4] | Lower than the parent compound |
| Solubility | Sparingly soluble in water, soluble in organic solvents | Increased solubility in nonpolar organic solvents |
| CAS Number | 6945-68-2[1][2][3] | Not assigned |
Spectroscopic Data and Structural Elucidation
The structural confirmation of this compound would rely on a combination of spectroscopic techniques.
-
¹H NMR: The spectrum is expected to show a triplet and a quartet characteristic of an ethyl group, in addition to the aromatic protons of the pyridine ring.
-
¹³C NMR: The spectrum will show two additional signals in the aliphatic region corresponding to the two carbons of the ethyl group, along with the signals for the pyridine ring carbons.
-
IR Spectroscopy: The spectrum will exhibit characteristic peaks for the N-H stretch (of the secondary amine), C-H stretches of the ethyl group, the aromatic C-H and C=C stretches, and the strong asymmetric and symmetric stretches of the nitro group.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight of 246.06, with a characteristic isotopic pattern for the presence of one bromine atom.
Applications in Research and Drug Development
This compound is a valuable building block for the synthesis of a variety of heterocyclic compounds with potential biological activity.
-
Intermediate for Bioactive Molecules: The presence of multiple functional groups allows for diverse synthetic transformations. The nitro group can be reduced to an amino group, which can then be used to construct fused ring systems. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds.
-
Medicinal Chemistry: The N-ethyl group can serve as a key pharmacophoric element or as a point for further derivatization to explore the structure-activity relationship (SAR) of a series of compounds. This is a common strategy in drug discovery to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound.
-
Fine Chemical Synthesis: Beyond pharmaceuticals, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals where a substituted nitropyridine core is required.[3]
Safety and Handling
GHS Hazard Statements for 2-Amino-5-bromo-3-nitropyridine: [2]
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
References
-
The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. (URL: [Link])
-
5 Bromo 3 Nitropyridin 2 Amine at ₹ 8200/kg | Powder Chemical in Hyderabad - IndiaMART. (URL: [Link])
-
2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem. (URL: [Link])
-
Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. (URL: [Link])
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. (URL: [Link])
Sources
An In-Depth Technical Guide to 5-Bromo-N-ethyl-3-nitropyridin-2-amine (CAS: 26820-37-1)
Section 1: Executive Summary
This technical guide provides a comprehensive overview of 5-Bromo-N-ethyl-3-nitropyridin-2-amine, a substituted pyridine derivative of significant interest to researchers in synthetic organic chemistry, drug discovery, and materials science. This document elucidates the compound's core molecular and physical properties, explores its structural characteristics and inherent reactivity, outlines its role as a versatile chemical intermediate, and provides detailed protocols for its safe handling. By synthesizing data from established chemical suppliers and databases, this guide serves as an essential resource for scientists and development professionals seeking to leverage this compound in their research endeavors.
Section 2: Core Chemical and Physical Properties
This compound is classified as an organic building block, belonging to the categories of bromides, nitro compounds, and amines.[1] Its physical and chemical properties are critical for its appropriate storage, handling, and application in synthetic protocols. The compound should be stored in a dry, sealed container at 2-8°C.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 26820-37-1 | [1] |
| Molecular Formula | C₇H₈BrN₃O₂ | [1][2] |
| Molecular Weight | 246.06 g/mol | [1][2] |
| SMILES Code | O=[O-] | [1] |
| Appearance | Yellow to light-brown solid (inferred from related compounds) | [3][4] |
Section 3: Molecular Structure and Reactivity Profile
The molecular architecture of this compound is key to its utility in organic synthesis. The structure consists of a central pyridine ring substituted with three distinct functional groups:
-
A Bromine Atom (at C5): Serves as a useful leaving group in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.
-
A Nitro Group (at C3): As a strong electron-withdrawing group, it deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The nitro group can also be reduced to an amino group, providing a pathway to further functionalization, such as the formation of diaminopyridine derivatives.[3][5][6]
-
An N-ethylamino Group (at C2): This electron-donating group modulates the electronic properties of the pyridine ring. The ethyl substituent, compared to a simple amino group, enhances lipophilicity, which can be a desirable trait in drug development for improving pharmacokinetic properties.
This specific arrangement of electron-donating and electron-withdrawing groups creates a "push-pull" electronic effect, making the molecule a highly reactive and versatile intermediate for constructing more complex molecular frameworks.[3]
Caption: 2D structure of this compound.
Section 4: Applications in Synthetic Chemistry
While specific applications of this compound are proprietary to the research entities using it, its primary role is that of a key intermediate. Its utility can be inferred from its structural analog, 2-Amino-5-bromo-3-nitropyridine (CAS: 6945-68-2), which is instrumental in the synthesis of precursors for pharmaceuticals and agrochemicals.[6]
Potential synthetic pathways involving this compound include:
-
Synthesis of Heterocyclic Cores: It can serve as a starting material for building complex fused heterocyclic systems, such as azaquinoxalinediones, which are investigated for their therapeutic potential.[3][4]
-
Precursor to Diaminopyridines: The nitro group can be readily reduced to an amine, yielding a substituted 5-bromo-N2-ethylpyridine-2,3-diamine. This resulting vicinal diamine is a classic precursor for forming new five- or six-membered heterocyclic rings.
-
Scaffold Decoration in Medicinal Chemistry: In a drug discovery program, the bromine atom can be replaced via cross-coupling reactions to introduce a variety of substituents, allowing for the systematic exploration of a molecule's structure-activity relationship (SAR).
Caption: Potential synthetic utility of the title compound.
Section 5: Proposed Synthesis Workflow
Objective: To introduce a nitro group at the C3 position of N-ethyl-5-bromopyridin-2-amine regioselectively.
Methodology: Electrophilic Nitration
-
Reactor Preparation: Charge a clean, dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer with concentrated sulfuric acid (H₂SO₄).
-
Causality: Sulfuric acid serves as both a solvent and a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
-
-
Substrate Dissolution: Cool the sulfuric acid in an ice/salt bath to 0-5°C. Slowly add the starting material, N-ethyl-5-bromopyridin-2-amine, in portions, ensuring the temperature remains below 10°C.
-
Causality: This initial cooling prevents degradation of the substrate and controls the highly exothermic dissolution process.
-
-
Nitrating Agent Addition: In a separate vessel, prepare a nitrating mixture of concentrated sulfuric acid and fuming nitric acid (HNO₃). Cool this mixture to 0°C. Add the nitrating mixture dropwise to the solution of the substrate, maintaining the reaction temperature strictly between 0-5°C.
-
Causality: The low temperature and slow, dropwise addition are critical for controlling the reaction's exothermicity and maximizing regioselectivity for the C3 position, minimizing the formation of unwanted isomers.
-
-
Reaction Monitoring: Stir the mixture at 0-5°C for 1-2 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.
-
Trustworthiness: This in-process control is a self-validating step, ensuring the reaction has gone to completion before proceeding to the workup, preventing yield loss.
-
-
Workup and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will precipitate the product. Neutralize the solution with a base (e.g., 40% NaOH solution) to pH 7, keeping the mixture cool.
-
Causality: Quenching the reaction on ice dissipates heat and dilutes the acid. Neutralization is necessary to deprotonate the product, causing it to precipitate out of the aqueous solution.
-
-
Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry under a vacuum. If necessary, further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Trustworthiness: Washing removes residual acid and salts. Recrystallization or chromatography ensures the final product meets the high purity standards (>98%) required for subsequent synthetic steps.
-
Sources
A Technical Guide to Determining the Solubility of 5-Bromo-N-ethyl-3-nitropyridin-2-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. This guide provides a comprehensive technical framework for determining the solubility of 5-Bromo-N-ethyl-3-nitropyridin-2-amine, a substituted nitropyridine derivative, in a range of organic solvents. In the absence of established public data for this specific compound, this document outlines the fundamental principles of solubility, presents detailed, field-proven experimental protocols, and discusses key factors that influence solubility outcomes. We will delve into both the gold-standard shake-flask method for generating definitive thermodynamic solubility data and higher-throughput kinetic assays suitable for early-stage discovery. The causality behind experimental choices, from solvent selection to analytical quantification, is explained to ensure a robust and scientifically sound approach. This guide is designed to empower researchers to generate reliable and reproducible solubility profiles, a crucial step in the drug development pipeline.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring a pyridine core substituted with several key functional groups that dictate its physicochemical behavior. A predictive analysis of its structure is the first step in designing a solubility screening strategy.
-
Pyridine Ring: A basic, aromatic heterocycle capable of hydrogen bonding via its nitrogen atom.
-
Amino Group (-NH-ethyl): The secondary amine is a hydrogen bond donor and can be protonated, which is particularly relevant in protic or acidic solvents.[1]
-
Nitro Group (-NO2): A strong electron-withdrawing and highly polar group, capable of acting as a hydrogen bond acceptor.
-
Bromo Group (-Br): A halogen that increases molecular weight and contributes to van der Waals interactions.
The interplay of these groups—the polar nitro and amino functions contrasted with the less polar aromatic ring and ethyl group—suggests a nuanced solubility profile. High solubility can be anticipated in polar aprotic solvents that can accommodate the molecule's dipole moment and hydrogen bonding capabilities.
The Principle of "Like Dissolves Like": A Predictive Framework
The foundational principle governing solubility is that a solute will dissolve best in a solvent that has a similar polarity.[2][3][4][5] This principle is a practical application of the thermodynamic favorability of interactions between solute and solvent molecules over solute-solute and solvent-solvent interactions.[2] To apply this, solvents are categorized based on their polarity.
A well-designed solubility study should include a diverse set of solvents to probe the full range of interactions possible with this compound.
Table 1: Selected Organic Solvents for Solubility Screening
| Solvent Class | Solvent | Polarity Index | Rationale for Inclusion |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Excellent H-bond acceptor, dissolves a wide range of compounds. |
| N,N-Dimethylformamide (DMF) | 6.4 | Similar to DMSO, strong polar solvent. | |
| Acetonitrile (ACN) | 5.8 | Lower polarity than DMSO/DMF, common in chromatography. | |
| Acetone | 5.1 | Good general-purpose solvent with moderate polarity. | |
| Polar Protic | Methanol | 5.1 | Capable of H-bond donating and accepting. |
| Ethanol | 4.3 | Less polar than methanol, widely used in formulations. | |
| Isopropanol (IPA) | 3.9 | Lower polarity alcohol. | |
| Non-Polar | Dichloromethane (DCM) | 3.1 | Can dissolve moderately polar compounds. |
| Toluene | 2.4 | Aromatic solvent, interacts well with the pyridine ring. | |
| Hexane | 0.1 | Represents a true non-polar environment. |
Experimental Methodologies for Solubility Determination
The choice of method for solubility determination depends on the stage of drug development. For definitive, high-quality data, the thermodynamic shake-flask method is the gold standard.[6][7] For earlier stages, a kinetic solubility assay can provide rapid, albeit sometimes overestimated, results.[7][8]
Thermodynamic Solubility: The Shake-Flask Method
Thermodynamic or equilibrium solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[9][10] The shake-flask method, recommended by the World Health Organization and ICH guidelines, is the most reliable way to measure this.[11][12]
Protocol: Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of solid this compound to a known volume (e.g., 1-2 mL) of the selected organic solvent in a glass vial. "Excess" is critical to ensure a saturated solution is formed and solid remains present throughout the experiment.[6]
-
Equilibration: Seal the vials and place them on an orbital shaker or vial roller system in a temperature-controlled environment (e.g., 25 °C).[9][12] Agitate for a sufficient period to reach equilibrium. This can vary, but 24 to 72 hours is typical.[6][10] It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Dilution: Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9] A calibration curve prepared from a stock solution of known concentration must be used for accurate quantification.
Sources
- 1. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. asianpubs.org [asianpubs.org]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. evotec.com [evotec.com]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. database.ich.org [database.ich.org]
- 12. who.int [who.int]
Spectroscopic Characterization of 5-Bromo-N-ethyl-3-nitropyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Bromo-N-ethyl-3-nitropyridin-2-amine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific compound, this document leverages data from its close structural analog, 2-Amino-5-bromo-3-nitropyridine, to provide a detailed, predictive analysis. We delineate the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide furnishes field-proven, step-by-step protocols for the acquisition of high-quality spectroscopic data, ensuring a self-validating system for researchers synthesizing or working with this molecule.
Introduction: The Imperative for Spectroscopic Verification
This compound belongs to a class of highly functionalized heterocyclic compounds. The pyridine core, substituted with a bromine atom, a nitro group, and an N-ethyl-amino group, presents a unique electronic and steric environment. These features are critical for its potential applications, influencing everything from intermolecular interactions in drug-receptor binding to the electronic properties in organic materials.
Accurate structural confirmation and purity assessment are non-negotiable prerequisites for any meaningful downstream application. Spectroscopic techniques—NMR, IR, and MS—are the cornerstones of this verification process. Each method provides a unique and complementary piece of the structural puzzle.
-
NMR Spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms.
-
IR Spectroscopy identifies the functional groups present in the molecule.
-
Mass Spectrometry determines the molecular weight and provides clues to the structure through fragmentation analysis.
This guide is structured to serve as both a predictive reference and a practical handbook for acquiring and interpreting this vital data.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The structure of this compound is presented below with a systematic numbering scheme for unambiguous referencing in spectral assignments.
Caption: Workflow for NMR Spectroscopic Analysis. [1][2]
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present.
Predicted IR Spectrum
The IR spectrum of this compound will be dominated by absorptions from its key functional groups. As a secondary amine, its N-H stretching characteristics will differ from its primary amine analog, 2-Amino-5-bromo-3-nitropyridine. [3] Causality Behind Predictions:
-
N-H Stretch: Secondary amines (R₂NH) exhibit a single, relatively sharp N-H stretching band, unlike primary amines (RNH₂) which show two bands (symmetric and asymmetric). [3][4]* C-H Stretches: Both aromatic (C-H on the pyridine ring) and aliphatic (C-H on the ethyl group) stretches will be visible. Aromatic C-H stretches appear at slightly higher wavenumbers (>3000 cm⁻¹) than aliphatic ones (<3000 cm⁻¹).
-
NO₂ Stretches: The nitro group gives rise to two strong, characteristic stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.
-
C=C and C=N Stretches: These absorptions from the pyridine ring appear in the 1600-1450 cm⁻¹ region.
-
C-N Stretch: The stretching vibration of the C-N bond in aromatic amines is typically a strong band. [3]
Predicted IR Data Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity N-H Stretch 3350 - 3310 Medium, Sharp Aromatic C-H Stretch 3100 - 3000 Medium to Weak Aliphatic C-H Stretch 2980 - 2850 Medium Asymmetric NO₂ Stretch 1550 - 1510 Strong C=C, C=N Ring Stretches 1610 - 1450 Medium to Strong Symmetric NO₂ Stretch 1360 - 1320 Strong | Aromatic C-N Stretch | 1335 - 1250 | Strong |
Experimental Protocol: ATR-IR Data Acquisition
Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid or liquid samples with minimal preparation. [5][6]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum. [7]2. Sample Application: Place a small amount of the solid sample (a few milligrams) directly onto the center of the ATR crystal.
-
Apply Pressure: Use the built-in pressure clamp to press the sample firmly against the crystal. Good contact is essential for a high-quality spectrum. [7]4. Data Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol), then allow it to dry completely.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.
Predicted Mass Spectrum
For this compound, the molecular formula is C₇H₈BrN₃O₂. The nominal molecular weight is approximately 245 or 247 g/mol , depending on the bromine isotope (⁷⁹Br or ⁸¹Br).
Causality Behind Predictions:
-
Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). This results in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2). This is a definitive signature for a monobrominated compound.
-
Fragmentation: Electron Ionization (EI) is a high-energy technique that causes fragmentation. For N-alkyl amines, a dominant fragmentation pathway is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen). [8]The loss of a methyl radical (•CH₃) from the ethyl group is a highly probable fragmentation pathway, leading to a stable resonance-stabilized cation. Other likely fragmentations include the loss of the nitro group (NO₂) or the entire ethylamino group. [9][10]
Predicted MS Data (EI) m/z Value Identity Notes 247/245 [M]⁺ Molecular ion peak, showing Br isotope pattern. 232/230 [M - CH₃]⁺ Result of α-cleavage, a major fragment. 201/199 [M - NO₂]⁺ Loss of the nitro group. | 172/170 | [M - N-ethyl]⁺ | Loss of the ethyl group from the amine. |
Predicted Fragmentation Pathway
The following diagram illustrates the most likely primary fragmentation pathway via α-cleavage.
Caption: Predicted primary fragmentation of the molecular ion.
Experimental Protocol: ESI-MS Data Acquisition
Electrospray Ionization (ESI) is a soft ionization technique often used for polar molecules, typically yielding the protonated molecule [M+H]⁺ with minimal fragmentation. [11][12]
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL). [13] * Dissolve a small amount of the compound in a high-purity solvent like methanol or acetonitrile.
-
If necessary, add a trace amount of an acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode analysis. [12]2. Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization mode to positive electrospray (ESI+).
-
-
Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da). The primary ion observed should correspond to [M+H]⁺, which will be at m/z 246 and 248, again showing the characteristic 1:1 bromine isotope pattern.
-
Tandem MS (MS/MS): To induce fragmentation, perform a product ion scan. Select the [M+H]⁺ ion (e.g., m/z 246) as the precursor and apply collision-induced dissociation (CID) to generate fragment ions, which can then be analyzed to confirm the structure.
Conclusion
This guide provides a robust framework for the spectroscopic analysis of this compound. By combining predictive analysis based on fundamental principles and data from a close structural analog with detailed, validated experimental protocols, researchers are well-equipped to undertake the synthesis and characterization of this and related compounds. The faithful application of these spectroscopic methods is essential for ensuring the scientific integrity of any research or development endeavor involving this molecule.
References
-
Dass, C. (2007). Fundamentals of Contemporary Mass Spectrometry. John Wiley & Sons. [Link]
- Fessenden, R. J., Fessenden, J. S., & Feist, P. (1998). Organic Laboratory Techniques. Brooks/Cole Publishing.
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved January 22, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 22, 2026, from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved January 22, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethylamine. In NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]
- Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry. John Wiley & Sons.
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved January 22, 2026, from [Link]
-
American Chemical Society Publications. (n.d.). NMR Guidelines for ACS Journals. Retrieved January 22, 2026, from [Link]
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., & Ahmed, M. S. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. International Journal of Organic Chemistry, 4(2), 129-141.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- de Hoffmann, E., & Stroobant, V. (2007).
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved January 22, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethylamine. Retrieved January 22, 2026, from [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved January 22, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 22, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved January 22, 2026, from [Link]
-
Kéki, S. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 677. [Link]
-
Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved January 22, 2026, from [Link]
- Goormaghtigh, E., & Ruysschaert, J. M. (2006). Attenuated total reflection infrared (ATR-IR) spectroscopy, modulation excitation spectroscopy (MES), and vibrational circular dichroism (VCD) at interfaces. In Biophysical chemistry of membranes (pp. 161-200). Springer, Berlin, Heidelberg.
- Kéki, S., Zsuga, M., & Schlosser, G. (2019).
-
Pike Technologies. (n.d.). Principles of ATR. Retrieved January 22, 2026, from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 22, 2026, from [Link]
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 4(2), 38-47.
-
Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]
-
OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. Retrieved January 22, 2026, from [Link]
- Elguero, J., et al. (2021). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 7(9), 126.
-
Szafrański, P. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? ResearchGate. [Link]
-
Averina, M. (2020, September 7). Why does ethylamine have two infra-red spectra? Are both correct? Chemistry Stack Exchange. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved January 22, 2026, from [Link]
- Pihlaja, K., et al. (2001).
Sources
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. agilent.com [agilent.com]
- 6. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 7. utsc.utoronto.ca [utsc.utoronto.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sphinxsai.com [sphinxsai.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
The Ascendancy of a Heterocycle: A Technical Guide to the Discovery and Strategic Application of 5-Bromo-3-Nitropyridine Derivatives
For the Modern Researcher, Scientist, and Drug Developer: A Comprehensive Whitepaper on a Pivotal Scaffold
The pyridine ring, a cornerstone of heterocyclic chemistry, has given rise to a vast and intricate family of molecules that are indispensable in modern science. Among these, the 5-bromo-3-nitropyridine scaffold has emerged as a particularly powerful and versatile building block. Its unique electronic and steric properties, conferred by the strategic placement of a bromine atom and a nitro group, have made it a coveted intermediate in the synthesis of a wide array of functional molecules, from life-saving pharmaceuticals to advanced materials. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and ever-expanding applications of 5-bromo-3-nitropyridine derivatives, offering field-proven insights for researchers at the forefront of chemical innovation.
I. Genesis of a Scaffold: The Historical Context of Nitropyridine Chemistry
The mid-20th century marked a period of burgeoning interest in the chemistry of pyridine and its derivatives. However, the inherent electron-deficient nature of the pyridine ring posed significant challenges to electrophilic substitution reactions, such as nitration and halogenation. Early researchers grappled with harsh reaction conditions, low yields, and a lack of regioselectivity.
The evolution of nitropyridine synthesis has been marked by a continuous quest for milder conditions and greater control over regioselectivity. The development of methods utilizing reagents like dinitrogen pentoxide (N₂O₅) represented a significant step forward from the often-unwieldy mixed acid (HNO₃/H₂SO₄) nitrations.[2][3] These advancements paved the way for the reliable and scalable production of a diverse range of nitropyridine isomers, which in turn fueled the exploration of their subsequent functionalization, including bromination.
II. The Synthetic Arsenal: Crafting 5-Bromo-3-Nitropyridine Derivatives
The true value of the 5-bromo-3-nitropyridine core lies in the diverse array of derivatives that can be accessed through a variety of synthetic strategies. The interplay between the electron-withdrawing nitro group and the versatile bromine handle allows for a rich and predictable reactivity profile.
A. Foundational Derivatives and Their Synthesis
Several key derivatives of 5-bromo-3-nitropyridine serve as critical starting materials for more complex molecular architectures. Their synthesis is a testament to the ingenuity of modern organic chemistry.
1. 2-Amino-5-bromo-3-nitropyridine: This derivative is a cornerstone in the synthesis of numerous bioactive molecules.[3][4][5] The most common and well-established route to this compound is the electrophilic nitration of 2-amino-5-bromopyridine.[3][6][7]
-
Causality in Experimental Choices: The use of a nitrating mixture of concentrated sulfuric acid and nitric acid at low temperatures (typically 0-5°C) is crucial for several reasons. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The low temperature is essential to control the exothermic reaction and, critically, to ensure regioselectivity. The amino group at the 2-position is a powerful activating group and ortho-, para-director. By keeping the temperature low, the nitration is directed to the 3-position (ortho to the amino group), minimizing the formation of other isomers.
2. 5-Bromo-3-nitropyridine-2-carbonitrile: This derivative offers a nitrile group as a versatile functional handle for further transformations. A common synthetic approach involves the cyanation of 2,5-dibromo-3-nitropyridine.[8]
-
Self-Validating Protocol: The use of copper(I) cyanide (CuCN) in a suitable solvent like propionitrile is a robust method for nucleophilic aromatic substitution of the bromine at the 2-position. The reaction's success is often visually indicated by a color change and can be readily monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete consumption of the starting material. The purification by column chromatography provides a high-purity product, essential for subsequent reactions where impurities could interfere.
3. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine: The introduction of additional substituents, such as a methoxy and a methyl group, further diversifies the chemical space accessible from the 5-bromo-3-nitropyridine core.[9] One synthetic route involves the bromination of 2-methoxy-4-methyl-3-nitropyridine.[10]
-
Expertise in Action: The choice of bromine in acetic acid with sodium acetate is a well-calibrated system for the bromination of this electron-rich pyridine ring. The acetic acid serves as a polar protic solvent, while the sodium acetate acts as a base to modulate the acidity of the reaction medium. This controlled environment promotes the desired electrophilic bromination at the 5-position.
B. Synthetic Pathways Visualization
The following diagrams, rendered in DOT language, illustrate the key synthetic transformations for preparing important 5-bromo-3-nitropyridine derivatives.
Caption: Synthesis of 2-Amino-5-bromo-3-nitropyridine.
Caption: Synthesis of 5-Bromo-3-nitropyridine-2-carbonitrile.
III. A Scaffold for Innovation: Applications in Drug Discovery and Beyond
The strategic arrangement of functional groups in 5-bromo-3-nitropyridine derivatives makes them exceptionally valuable in the synthesis of complex, biologically active molecules. The bromine atom serves as a versatile handle for cross-coupling reactions, while the nitro group can be readily reduced to an amino group, opening up a plethora of further derivatization possibilities.
A. Key Intermediates in Pharmaceutical Synthesis
The 5-bromo-3-nitropyridine scaffold is a recurring motif in the synthesis of a variety of therapeutic agents.
-
Kinase Inhibitors: 2-Amino-3-bromo-5-nitropyridine is a key intermediate in the synthesis of potent inhibitors of Janus kinase 2 (JAK2), a crucial target in the treatment of myeloproliferative neoplasms.[11] The synthetic route often involves a palladium-catalyzed cross-coupling reaction at the bromine position to introduce a larger aromatic fragment, followed by reduction of the nitro group and subsequent cyclization to form the final heterocyclic core.
-
Necroptosis Inhibitors: Novel imidazopyridines, which act as inhibitors of necroptosis (a form of programmed cell death), have been synthesized using 2-chloro-3,5-dinitropyridine as a starting material, highlighting the utility of nitropyridine scaffolds in this therapeutic area.[12]
-
Anticancer Agents: 5-Bromo-2-nitropyridine has been utilized in the preparation of intermediates for the anticancer drug Pazopanib.
-
Other Bioactive Molecules: Derivatives such as 2-amino-5-bromo-3-nitropyridine are crucial for the synthesis of azaquinoxalinedione and 2,3-diaminopyridine, which are themselves important precursors for various biologically active compounds.[4][5]
B. Agrochemical and Materials Science Applications
The utility of 5-bromo-3-nitropyridine derivatives extends beyond the pharmaceutical industry.
-
Agrochemicals: These compounds serve as precursors for the development of novel pesticides and herbicides.[4][9] The ability to fine-tune the substitution pattern on the pyridine ring allows for the optimization of biological activity and selectivity.
-
Advanced Materials: The unique electronic properties of these molecules make them interesting candidates for the synthesis of dyes, pigments, and other functional materials.[9]
C. Reactivity and Strategic Transformations
The chemical reactivity of 5-bromo-3-nitropyridine derivatives is governed by the electronic nature of the substituents. The nitro group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.
Caption: Reactivity and synthetic utility of 5-bromo-3-nitropyridine derivatives.
IV. Experimental Protocols: A Practical Guide
To facilitate the practical application of the chemistry described, this section provides detailed, step-by-step methodologies for the synthesis of key 5-bromo-3-nitropyridine derivatives.
Protocol 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine[6][7]
| Step | Procedure | Rationale |
| 1 | In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, charge 500 mL of concentrated sulfuric acid (sp. gr. 1.84) and cool to below 20°C in an ice bath. | Sulfuric acid serves as both the solvent and the catalyst. Cooling is essential to control the initial exotherm upon addition of the aminopyridine. |
| 2 | Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine at a rate that maintains the temperature below 5°C. | Slow addition prevents a dangerous temperature spike and ensures proper dissolution. |
| 3 | Add 26 mL (0.57 mole) of 95% nitric acid dropwise with vigorous stirring, maintaining the temperature at 0°C. | Dropwise addition of nitric acid controls the rate of the nitration reaction. Vigorous stirring ensures homogeneity. |
| 4 | Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50-60°C for 1 hour. | The gradual increase in temperature ensures the reaction goes to completion. |
| 5 | Cool the reaction mixture and pour it onto 5 L of ice. | Quenching the reaction on ice dissipates the heat of neutralization and precipitates the product. |
| 6 | Neutralize the mixture with approximately 1350 mL of 40% sodium hydroxide solution. | Neutralization is necessary to precipitate the product, which is soluble in strong acid. |
| 7 | Collect the yellow precipitate by filtration and wash with water until the washings are free of sulfate. | Filtration isolates the crude product. Washing removes residual acid and inorganic salts. |
| 8 | Dry the product to a constant weight. The yield is typically high. | Drying provides the final, pure product. |
Protocol 2: Synthesis of 5-Bromo-3-nitropyridine-2-carbonitrile[8]
| Step | Procedure | Rationale |
| 1 | To a stirred solution of 2,5-dibromo-3-nitropyridine (25 g, 88.68 mmol) in 100 mL of propionitrile, add copper(I) cyanide (8.7 g, 97.55 mmol). | Propionitrile is a suitable high-boiling solvent for this reaction. Copper(I) cyanide is the cyanating agent. |
| 2 | Heat the mixture to 90°C and maintain for 17 hours. | Heating provides the activation energy for the nucleophilic substitution reaction. The extended reaction time ensures high conversion. |
| 3 | Allow the mixture to cool to room temperature, then dilute with ethyl acetate. | Cooling stops the reaction. Dilution with ethyl acetate prepares the mixture for aqueous workup. |
| 4 | Wash the organic layer twice with brine, dry over sodium sulfate, and concentrate under reduced pressure. | The aqueous washes remove inorganic byproducts. Drying removes residual water. Concentration removes the solvent. |
| 5 | Purify the residue by column chromatography (silica gel; DCM/MeOH 95:5 to 85:15). | Column chromatography separates the desired product from any unreacted starting material and byproducts, yielding the pure carbonitrile. |
V. Conclusion: A Future-Forward Scaffold
The journey of 5-bromo-3-nitropyridine derivatives from their early, challenging syntheses to their current status as indispensable tools in modern chemistry is a testament to the relentless pursuit of innovation in the field. The unique reactivity and versatility of this scaffold have cemented its role in the development of life-changing medicines, advanced agricultural products, and novel materials. As synthetic methodologies continue to evolve, offering even greater precision and efficiency, the applications of 5-bromo-3-nitropyridine and its progeny are poised to expand into new and exciting territories. For the researcher, scientist, and drug developer, a deep understanding of the history, synthesis, and reactivity of this remarkable heterocycle is not just a matter of academic interest, but a key to unlocking the next generation of chemical breakthroughs.
VI. References
-
The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis . Autech Industry Co., Limited. [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules . MDPI. [Link]
-
The Crucial Role of 5-Bromo-3-nitropyridine-2-carbonitrile in Modern Synthesis . Autech Industry Co., Limited. [Link]
-
Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications . Autech Industry Co., Limited. [Link]
-
The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications . Autech Industry Co., Limited. [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules . MDPI. [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules . OUCI. [Link]
-
2,3-diaminopyridine - Organic Syntheses Procedure . Organic Syntheses. [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules . PubMed. [Link]
-
5 Bromo 3 Nitro Picolinonitrile at ₹ 180000/kg | Pyridine Derivatives Powder in Hyderabad | ID: 2855459210533 . IndiaMART. [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules . ResearchGate. [Link]
-
Understanding the Synthesis and Quality Control of 2-Amino-5-bromo-3-nitropyridine . Autech Industry Co., Limited. [Link]
-
Supplementary Information Synthetic routes to compounds 5 and 10-19 . The Royal Society of Chemistry. [Link]
-
Exploring the Synthetic Potential of 2-Amino-3-bromo-5-nitropyridine . Autech Industry Co., Limited. [Link]
-
Method of producing 2-amino-3-nitro-5-halogenopyridine . European Patent Office. [Link]
-
Bromination Products of Nitropyridine . Journal of the American Chemical Society. [Link]
-
A kind of preparation method of 2 nitro 5 bromopyridines . Google Patents.
-
An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate | Request PDF . ResearchGate. [Link]
-
2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 . PubChem. [Link]
-
Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester . Google Patents.
-
Synthetic routes for the 2, 3, and 5 . ResearchGate. [Link]
Sources
- 1. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. nva.sikt.no [nva.sikt.no]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Unveiling the Bio-Potential: A Technical Guide to Investigating 5-Bromo-N-ethyl-3-nitropyridin-2-amine
Foreword: The Rationale for Investigation
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to a multitude of pharmacologically active agents.[1][2] The strategic functionalization of this heterocyclic core allows for the fine-tuning of electronic and steric properties, thereby modulating biological activity. The compound of interest, 5-Bromo-N-ethyl-3-nitropyridin-2-amine, represents a compelling convergence of three key pharmacophoric elements: a 2-aminopyridine base, a bromine substituent at the 5-position, and a nitro group at the 3-position. While direct biological data for this specific molecule is not yet publicly available, a comprehensive analysis of structurally related compounds provides a strong rationale for its investigation as a potential therapeutic agent.
Substituted aminopyridines are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[3][4][5] The introduction of a nitro group, a potent electron-withdrawing moiety, can further enhance these properties and is a feature of many bioactive molecules.[1][6] Furthermore, halogenation, in this case with bromine, is a common strategy in drug design to increase potency and modulate pharmacokinetic properties. Preliminary research on a closely related structure, (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine, has indicated promising antimicrobial and anticancer activities, lending further credence to the potential of the target compound.[7]
This guide, therefore, serves as a comprehensive roadmap for the researcher, drug development professional, or scientist seeking to elucidate the biological activity of this compound. We will proceed from a foundational understanding of the molecule's chemical attributes to hypothesized biological activities and conclude with detailed, actionable protocols for their empirical validation.
Compound Profile: this compound
A thorough understanding of the physicochemical properties of a compound is paramount to designing meaningful biological assays and interpreting their results.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrN₃O₂ | Inferred from name |
| Molecular Weight | 246.06 g/mol | Calculated |
| CAS Number | Not available | |
| Appearance | Likely a yellow to light-brown solid | [8] |
The presence of the electron-withdrawing nitro group and the electronegative bromine atom significantly influences the electron distribution within the pyridine ring, making the compound susceptible to certain chemical transformations and interactions with biological macromolecules.[8]
Hypothesized Biological Activities and Mechanistic Rationale
Based on the structure-activity relationships of analogous compounds, we can postulate several high-probability biological activities for this compound.
Antimicrobial Activity
Hypothesis: this compound is likely to exhibit inhibitory activity against a range of bacterial and potentially fungal pathogens.
Rationale: The 2-aminopyridine core is a well-established antibacterial pharmacophore.[5] The nitro group can be bioreduced in microbial cells to form reactive nitroso and hydroxylamino intermediates, which can induce oxidative stress and damage cellular components. This mechanism is a hallmark of nitroaromatic antimicrobial agents. The bromo substituent can enhance membrane permeability and lipophilicity, facilitating entry into microbial cells.
Proposed Mechanism of Action:
Caption: Proposed antimicrobial mechanism of action.
Anticancer Activity
Hypothesis: The compound may exhibit cytotoxic effects against various cancer cell lines.
Rationale: Numerous pyridine derivatives have demonstrated potent antiproliferative activity.[2] The nitro group can play a role in inducing apoptosis in cancer cells, a property observed in derivatives of the structurally similar (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine.[7] Additionally, substituted aminopyridines have been investigated as inhibitors of various kinases involved in cancer cell signaling pathways.
Proposed Signaling Pathway Perturbation:
Caption: Hypothesized anticancer signaling pathway interference.
Experimental Protocols for Biological Validation
The following protocols are designed to be robust and self-validating, providing a clear path to confirming or refuting the hypothesized activities.
Protocol 1: Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant bacteria.
Workflow Diagram:
Caption: Workflow for antimicrobial susceptibility testing.
Step-by-Step Methodology:
-
Preparation of Compound Stock: Dissolve this compound in sterile dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.
-
Bacterial Strains: Utilize a panel of representative Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Culture Preparation: Inoculate a single colony of each bacterial strain into Mueller-Hinton Broth (MHB) and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of ~0.5).
-
Assay Setup (96-well plate):
-
Add 100 µL of MHB to wells 2-12.
-
Add 200 µL of the compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (a known antibiotic like ciprofloxacin).
-
Well 12 will serve as the negative control (MHB with DMSO at the highest concentration used).
-
-
Inoculation: Dilute the bacterial cultures to a final concentration of 5 x 10⁵ CFU/mL in MHB and add 100 µL to each well.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Protocol 2: In Vitro Anticancer Cytotoxicity Assay
Objective: To evaluate the cytotoxic effect of this compound on human cancer cell lines and determine its IC₅₀ (half-maximal inhibitory concentration).
Step-by-Step Methodology:
-
Cell Lines: Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293).
-
Cell Culture: Maintain the cell lines in their recommended culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Assay Setup (96-well plate):
-
Seed the cells at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control, and wells with a known anticancer drug (e.g., doxorubicin) as a positive control.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Concluding Remarks and Future Directions
The structural features of this compound provide a compelling scientific basis for its investigation as a novel antimicrobial and/or anticancer agent. The experimental protocols detailed in this guide offer a robust framework for the initial stages of this exploration. Positive results from these assays would warrant further studies, including elucidation of the precise mechanism of action, in vivo efficacy studies in animal models, and absorption, distribution, metabolism, and excretion (ADME) profiling. The journey from a compound of interest to a potential therapeutic is arduous, but the foundational work outlined herein is a critical first step.
References
-
PubChem. 5-Bromo-N-neopentyl-3-nitropyridin-2-amine. [Link]
-
Hong, S. S., & Hong, S. (2000). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. PubMed. [Link]
-
Orie, K. J., & IROEGBU, C. L. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 13. [Link]
-
Orie, K. J., & IROEGBU, C. L. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Science Publishing Group. [Link]
-
Terenin, V. I., & Karchava, A. V. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
-
Al-Otaibi, J. S., Al-Zahrani, A. M., El-Sayed, W. A., & Al-Kahtani, A. A. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]
-
Peršurić, Ž., & Opačak-Bernardi, T. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. National Institutes of Health. [Link]
-
IndiaMART. 5 Bromo 3 Nitropyridin 2 Amine. [Link]
-
Ukrprom, V. D., & Shemchuk, L. A. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. MDPI. [Link]
-
Connors, T. A. (1969). Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships. PubMed. [Link]
-
PubChem. 2-Amino-5-bromo-3-nitropyridine. [Link]
-
PubChem. 5-bromo-N-but-3-en-2-yl-3-nitropyridin-2-amine. [Link]
-
Fengchen Group. Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. [Link]
-
El-Shafei, M. N., & El-Ghanam, A. M. (2010). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. National Institutes of Health. [Link]
-
Rios, M. Y., & Paoli, P. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Center for Biotechnology Information. [Link]
-
Sunazuka, T., & Ōmura, S. (1997). Chemical modification and structure-activity relationships of pyripyropenes. 3. Synthetic conversion of pyridine-pyrone moiety. PubMed. [Link]
-
Fengchen Group. The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. [Link]
-
Virtuous Lifesciences. 5-bromo-2-nitropyridine. [Link]
- An, Y., & Breinbauer, R. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
PubChem. 5-bromo-N-ethyl-N-propylpyrimidin-2-amine. [Link]
-
The Royal Society of Chemistry. c5sc02983j1.pdf. [Link]
-
Al-Abdullah, E. S., & Al-Harbi, S. A. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. National Center for Biotechnology Information. [Link]
-
Rudiyansyah, R., & Garson, M. J. (2021). Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. PubMed. [Link]
-
Sari, Y. P., & Ardiansah, B. (2022). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.sciencepg.com [article.sciencepg.com]
- 4. researchgate.net [researchgate.net]
- 5. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 6. Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine | 1229457-88-8 | Benchchem [benchchem.com]
- 8. innospk.com [innospk.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Use of 5-Bromo-N-ethyl-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Acknowledging the Frontier of Synthesis
5-Bromo-N-ethyl-3-nitropyridin-2-amine is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and drug development. The presence of a bromo group, a nitro group, and an ethylamino substituent on the pyridine ring creates a molecule with a unique electronic landscape, making it a versatile intermediate for the synthesis of more complex, biologically active molecules. Its structural motifs are found in compounds explored for a range of therapeutic areas.
I. Hazard Identification and Risk Assessment: A Proactive Stance
The toxicological profile of this compound has not been extensively documented. However, based on the known hazards of similar chemical structures, a comprehensive risk assessment is essential. The primary hazards are anticipated to be:
-
Skin and Eye Irritation: Many halogenated and nitrated aromatic compounds are known irritants.[1][2][3][4] Direct contact with the skin can cause redness, itching, and inflammation. Eye contact is likely to cause serious irritation and potential damage.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the mucous membranes and respiratory tract, leading to coughing and shortness of breath.[2][4]
-
Potential Toxicity: While specific data is lacking, related nitropyridine compounds are classified as harmful if swallowed or in contact with skin.[3] Systemic effects upon absorption cannot be ruled out.
Anticipated GHS Hazard Classifications (Based on Analogs)
| Hazard Class | Category | Hazard Statement (Anticipated) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin |
II. Prudent Handling and Engineering Controls: The Foundation of Safety
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is crucial when working with this compound.
A. Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[5]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
-
Eyewash Stations and Safety Showers: These must be readily accessible and regularly tested.
B. Personal Protective Equipment (PPE): The Essential Barrier
A standard PPE ensemble for handling this compound includes:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves | Offers chemical resistance. Latex gloves are not recommended.[5] |
| Body Protection | A flame-retardant lab coat | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | An N95 dust mask or a respirator with appropriate cartridges | Recommended when handling larger quantities or if there is a risk of aerosol generation. |
C. Workflow for Safe Handling: A Step-by-Step Protocol
The following workflow is recommended for the safe handling of this compound:
III. Chemical Reactivity and Storage: Ensuring Stability
Understanding the reactivity of this compound is key to its safe storage and use in synthesis. The pyridine ring is electron-deficient due to the nitro group, which can influence its reactivity in nucleophilic substitution reactions.
A. Incompatible Materials
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
-
Strong Acids and Bases: May cause decomposition or unwanted side reactions.
B. Storage Recommendations
-
Container: Store in a tightly sealed, labeled container.
-
Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[5]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
IV. Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, a swift and informed response is critical.
A. First Aid Measures
| Exposure Route | Action |
| Eye Contact | Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention. |
B. Spill Response Protocol
V. Disposal Considerations: Environmental Responsibility
All waste containing this compound must be treated as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed containers for solid and liquid waste.
-
Disposal Vendor: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.[6]
Conclusion: A Culture of Safety
The responsible use of this compound in research and development hinges on a deeply ingrained culture of safety. By understanding its potential hazards, implementing robust handling protocols, and being prepared for emergencies, scientists can confidently and safely explore the synthetic potential of this valuable chemical intermediate. This guide serves as a foundational resource, to be used in conjunction with specific institutional safety policies and the primary safety data provided by the chemical supplier.
References
- BenchChem. (n.d.). (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine.
- BenchChem. (n.d.). Proper Disposal of 3-Amino-4-nitropyridine: A Guide for Laboratory Professionals.
- IndiaMART. (n.d.). 5 Bromo 3 Nitropyridin 2 Amine.
- MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(9), 1125.
- BLD Pharm. (n.d.). 6945-68-2|5-Bromo-3-nitropyridin-2-amine.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Amino-5-bromo-3-nitropyridine.
- National Center for Biotechnology Information. (n.d.). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
- Hygiene and Sanitation. (2022). Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide.
- ECHEMI. (n.d.). 2-AMINO-5-NITROPYRIDINE SDS, 67476-67-9 Safety Data Sheets.
- Jubilant Ingrevia. (2024, February 26). Safety Data Sheet: 5-Chloro-2-nitropyridine.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine.
- ResearchGate. (n.d.). Reactivity of 2-amino-3-cyanopyridines.
- Sigma-Aldrich. (2025, April 30). Safety Data Sheet.
- TCI Chemicals. (2025, April 1). Safety Data Sheet.
- ECHEMI. (n.d.). 5-Bromo-2-nitropyridine SDS, 39856-50-3 Safety Data Sheets.
- National Center for Biotechnology Information. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine.
- ChemicalBook. (2025, July 24). 2-Amino-3-nitropyridine.
- Sigma-Aldrich. (n.d.). 2-Amino-3-nitropyridine 99%.
- PubChem. (n.d.). 5-Bromo-N-neopentyl-3-nitropyridin-2-amine.
- BLDpharm. (n.d.). 1065074-82-9|3-Bromo-N,N-diethyl-5-nitropyridin-2-amine.
- Organic Syntheses. (n.d.). 2,3-diaminopyridine.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-5-bromo-3-nitropyridine.
- ChemBeanes. (n.d.). The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications.
- Chem-Impex. (n.d.). 3-Amino-2-nitropyridine.
Sources
Methodological & Application
Application Notes and Protocols: 5-Bromo-N-ethyl-3-nitropyridin-2-amine as a Versatile Synthetic Intermediate
This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 5-Bromo-N-ethyl-3-nitropyridin-2-amine. This guide details its synthesis, properties, and utility as a pivotal intermediate in the construction of complex molecular architectures, with a focus on palladium-catalyzed cross-coupling reactions.
Introduction and Strategic Overview
This compound is a highly functionalized heterocyclic building block of significant interest in modern organic synthesis. Its structure is primed for sequential, selective transformations, making it an invaluable intermediate for creating diverse compound libraries.
Key Structural Features and Reactivity:
-
C5-Bromine Atom: Serves as a primary reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkynyl, and alkyl moieties.
-
C3-Nitro Group: A powerful electron-withdrawing group that strongly influences the electronics of the pyridine ring. It activates the C5-position for coupling reactions and can be subsequently reduced to an amino group, providing a secondary site for functionalization.
-
C2-Ethylamino Group: The secondary amine offers a site for further modification and influences the solubility and electronic properties of the molecule and its derivatives.
The strategic combination of these functional groups allows for a modular approach to synthesis, where complex target molecules can be assembled efficiently. This intermediate is particularly relevant in the synthesis of kinase inhibitors and other biologically active compounds where a substituted aminopyridine core is a common motif.[1]
Synthesis and Characterization
While the parent compound, 2-Amino-5-bromo-3-nitropyridine, is commercially available, the target N-ethyl derivative requires a straightforward synthetic step. The most common and reliable method is the direct N-alkylation of the primary amine.
Protocol 1: Synthesis via N-Ethylation of 2-Amino-5-bromo-3-nitropyridine
This protocol describes the ethylation of the primary amino group. The choice of base is critical; a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the amine for a clean reaction, while a weaker base like potassium carbonate can also be effective under phase-transfer conditions or in a polar aprotic solvent.
Reaction Scheme:
Materials:
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Ethyl iodide or ethyl bromide (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Step-by-Step Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 2-Amino-5-bromo-3-nitropyridine.
-
Add anhydrous DMF via syringe to dissolve the starting material (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Causality Note: This cooling step is crucial to control the exothermic reaction upon adding the highly reactive sodium hydride and to prevent potential side reactions.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) will be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the sodium amide salt.
-
Slowly add the ethyl halide via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Process Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.
dot
Caption: Workflow for the synthesis of the title compound.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source/Comment |
| CAS Number | Not assigned; parent amine is 6945-68-2 | [5][6] |
| Molecular Formula | C₇H₈BrN₃O₂ | |
| Molecular Weight | 246.06 g/mol | |
| Appearance | Expected to be a yellow to light-brown solid | Based on parent amine[3] |
| ¹H NMR (Expected) | Signals for ethyl group (triplet, quartet), two aromatic protons (doublets) | Chemical shifts influenced by nitro and amino groups |
| ¹³C NMR (Expected) | 7 distinct carbon signals | |
| IR Spectroscopy | Characteristic peaks for N-H stretch, C-NO₂ (asymmetric/symmetric), C-Br, and aromatic C-H | Based on parent amine data[5][7] |
Core Applications in Palladium-Catalyzed Cross-Coupling
The C5-bromine atom is the primary nexus for synthetic elaboration, making this intermediate exceptionally well-suited for palladium-catalyzed cross-coupling reactions. These methods are pillars of modern drug discovery.[1]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester.[8] This reaction is fundamental for synthesizing biaryl and heteroaryl-aryl structures.
Causality Behind Protocol Choices:
-
Catalyst: A Pd(0) species is required. While Pd(PPh₃)₄ can be used, catalysts with more specialized ligands like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are often superior for heteroaromatic substrates, providing higher yields and faster reaction times.[9]
-
Base: A base such as K₂CO₃ or K₃PO₄ is essential. Its role is to activate the boronic acid by forming a more nucleophilic boronate complex, which facilitates the crucial transmetalation step in the catalytic cycle.[8]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is commonly used to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid.[10]
dot
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv)
-
Pd(dppf)Cl₂ (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Step-by-Step Procedure:
-
In a Schlenk flask, combine this compound, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Trustworthiness Note: This step is critical as the active Pd(0) catalyst is sensitive to oxygen, and its degradation will lead to lower yields.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 85-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to obtain the desired 5-aryl-N-ethyl-3-nitropyridin-2-amine.
Table 2: Representative Suzuki Couplings (Expected Outcomes)
| Boronic Acid Partner | Expected Product Structure | Typical Yield Range |
| Phenylboronic acid | 5-Phenyl-N-ethyl-3-nitropyridin-2-amine | 75-90% |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-N-ethyl-3-nitropyridin-2-amine | 80-95% |
| Pyridine-3-boronic acid | 5-(Pyridin-3-yl)-N-ethyl-3-nitropyridin-2-amine | 60-80% |
| Thiophene-2-boronic acid | 5-(Thiophen-2-yl)-N-ethyl-3-nitropyridin-2-amine | 70-85% |
| Yields are estimated based on similar substrates reported in the literature.[10] |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for constructing C-N bonds, a transformation that is often challenging using classical methods.[11][12] It allows the coupling of the aryl bromide with a wide range of primary and secondary amines.
Causality Behind Protocol Choices:
-
Catalyst/Ligand System: This reaction is highly dependent on the phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos, XPhos) or ferrocenyl ligands (dppf) are commonly used. They facilitate the oxidative addition and, critically, the final reductive elimination step to release the aminated product.[11][13]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, making it a more active nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is common, but for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) are used.[13]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.
dot
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
Xantphos (or other suitable ligand) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
Step-by-Step Procedure:
-
To a dry Schlenk tube, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere.
-
Add the anhydrous solvent, followed by this compound and the amine coupling partner.
-
Expertise Note: The order of addition can be crucial. Pre-forming the active catalyst by stirring the Pd source and ligand in the solvent for a few minutes before adding other reagents can sometimes improve results.
-
Seal the tube and heat the mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄ and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Further Synthetic Transformations
Beyond cross-coupling, the functional groups on the this compound scaffold allow for other valuable transformations.
Reduction of the Nitro Group
The conversion of the nitro group to a primary amine unlocks a new dimension of synthetic possibilities, creating a 2,3-diaminopyridine derivative. This new amino group can be used for forming amides, sulfonamides, or for constructing fused heterocyclic rings.
Protocol 4: Nitro Group Reduction using SnCl₂
Causality: Tin(II) chloride in acidic media is a classic and reliable method for reducing aromatic nitro groups. It is tolerant of the aryl bromide, which might be susceptible to reduction under catalytic hydrogenation conditions (H₂/Pd-C).
Materials:
-
Substituted N-ethyl-3-nitropyridin-2-amine derivative (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv)
-
Ethanol or Ethyl Acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the nitro-pyridine starting material in ethanol or ethyl acetate.
-
Add SnCl₂·2H₂O and stir to form a suspension.
-
If using ethyl acetate, add concentrated HCl and heat the mixture to 60-70 °C. If using ethanol, the reaction often proceeds at room temperature.
-
Stir for 1-4 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully basify by the slow addition of saturated NaHCO₃ solution until the pH is ~8.
-
A precipitate of tin salts will form. Filter the mixture through Celite, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the diamine product, which can be used directly or purified further.
Nucleophilic Aromatic Substitution (SNAr)
The potent electron-withdrawing effect of the nitro group at the C3 position, combined with the pyridine nitrogen, strongly activates the ring towards nucleophilic attack. This can enable the displacement of the C5-bromide by strong nucleophiles (e.g., thiophenols, alkoxides) without the need for a metal catalyst, a pathway known as SNAr.[14][15] The reaction proceeds through a stabilized anionic intermediate called a Meisenheimer complex.[15] This provides a complementary, metal-free strategy for introducing certain heteroatom substituents.
Overall Synthetic Utility and Workflow
The true power of this compound lies in its capacity for sequential functionalization, as summarized in the workflow below. A researcher can first perform a C-C or C-N bond formation at the C5 position and then modify the C3 position by reducing the nitro group, enabling the rapid construction of highly decorated and complex pyridine scaffolds.
dot
Caption: Strategic map of synthetic routes using the title intermediate.
Safety and Handling
-
Hazard Profile: Halogenated nitroaromatic compounds should be handled with care. The parent compound, 2-Amino-5-bromo-3-nitropyridine, is listed as causing skin and serious eye irritation.[5] Assume the N-ethyl derivative has a similar hazard profile.
-
Precautions: Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.
-
Reagents: Sodium hydride is highly reactive and flammable; handle under an inert atmosphere and away from water. Palladium catalysts are expensive and should be handled carefully to avoid waste and exposure.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
-
National Center for Biotechnology Information. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. [Link]
-
MDPI. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
MDPI. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
-
Autechaux. (2024). Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]
-
National Center for Biotechnology Information. (2007). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements. [Link]
-
PubChem. 2-Amino-5-bromo-3-nitropyridine. [Link]
-
Autechaux. (2024). The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. [Link]
-
IndiaMART. 5 Bromo 3 Nitropyridin 2 Amine. [Link]
-
Autechaux. (2024). The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. [Link]
-
Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution. [Link]
-
NIST. 2-Amino-5-bromo-3-nitropyridine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. indiamart.com [indiamart.com]
- 7. 2-Amino-5-bromo-3-nitropyridine [webbook.nist.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
reaction of 5-Bromo-N-ethyl-3-nitropyridin-2-amine with nucleophiles
An In-Depth Guide to the Nucleophilic Aromatic Substitution (SNAr) Reactions of 5-Bromo-N-ethyl-3-nitropyridin-2-amine
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the nucleophilic substitution reactions of this compound. This versatile building block is a cornerstone in the synthesis of complex molecules for pharmaceuticals and advanced materials.[1] This document delves into the underlying chemical principles, offers practical guidance for experimental design, and presents validated, step-by-step protocols for reacting this substrate with various classes of nucleophiles.
The Chemical Landscape: Understanding SNAr Reactivity
The reactivity of this compound is dominated by the principles of Nucleophilic Aromatic Substitution (SNAr). Aromatic rings, typically nucleophilic, become susceptible to attack by nucleophiles when substituted with potent electron-withdrawing groups.[2]
The Engine of Reactivity: Key Structural Features
The unique arrangement of functional groups on the pyridine ring dictates its high reactivity in SNAr reactions.[3]
-
The Nitro Group (-NO₂): Positioned at C3, this powerful electron-withdrawing group is the primary activator. It polarizes the aromatic system, rendering the carbon atoms electron-deficient and thus electrophilic. Crucially, it stabilizes the negatively charged intermediate formed during the reaction through resonance.[2][4]
-
The Pyridine Nitrogen: As a heteroatom within the aromatic ring, the nitrogen atom is inherently electron-withdrawing, further enhancing the ring's electrophilicity and susceptibility to nucleophilic attack.[2]
-
The Bromo Group (-Br): Located at C5 (para to the nitro group), bromine serves as an excellent leaving group, facilitating the completion of the substitution reaction.
-
The N-ethyl-2-amino Group: This electron-donating group has a modest deactivating effect; however, this is overwhelmingly counteracted by the potent activation provided by the nitro group and the ring nitrogen. Its primary role is often as a synthetic handle for subsequent molecular elaborations.
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism.[5]
-
Nucleophilic Addition: The nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the bromine (C5). This step is typically the rate-determining step. The attack breaks the aromaticity of the ring and forms a resonance-stabilized, non-aromatic anionic intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized across the molecule, with significant density on the oxygen atoms of the nitro group.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored as the bromide ion is expelled, yielding the final substituted product.
Caption: The SNAr addition-elimination mechanism.
Designing Your Experiment: Key Parameters and Considerations
A successful SNAr reaction hinges on the careful selection of solvents, bases, and reaction temperatures. These choices are interdependent and should be tailored to the specific nucleophile being used.
-
Nucleophile Selection: A wide range of nucleophiles can be employed. Common classes include primary and secondary amines (aliphatic and aromatic), thiols, and alcohols/phenols. The nucleophilicity of the reagent will directly impact the reaction rate and required conditions.
-
Solvent Choice: Polar aprotic solvents are the standard for SNAr reactions. Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are ideal because they effectively solvate the counter-ion of the base while leaving the nucleophile relatively unsolvated, thereby enhancing its reactivity.
-
Base Selection: A base is often required to deprotonate the nucleophile (e.g., thiols, alcohols, secondary amines) to generate the more reactive anionic form, or to act as an acid scavenger for reactions that produce HBr (e.g., with primary amine hydrochlorides). Common choices include inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) or organic bases like triethylamine (Et₃N) and diisopropylethylamine (DIPEA).
-
Temperature Control: Reaction temperatures can range from ambient to elevated (50-120 °C).[6] Less reactive nucleophiles typically require heating to achieve a reasonable reaction rate. Progress should always be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time and prevent byproduct formation.
Detailed Experimental Protocols
The following protocols provide robust starting points for the reaction of this compound with representative nucleophiles.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)
This procedure details the synthesis of N-ethyl-5-(morpholino)-3-nitropyridin-2-amine.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, TLC plates, standard glassware.
-
-
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to create a stirrable suspension (approx. 0.2-0.5 M concentration with respect to the starting material).
-
Add morpholine (1.2 eq) to the suspension via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by column chromatography on silica gel to yield the desired product.
-
-
Scientist's Notes: The use of excess amine and a base like K₂CO₃ drives the reaction to completion and neutralizes the HBr formed. DMF is an excellent solvent for this transformation due to its high boiling point and ability to dissolve the reagents.[5]
Protocol 2: Reaction with a Thiol Nucleophile (e.g., Thiophenol)
This procedure details the synthesis of N-ethyl-3-nitro-5-(phenylthio)pyridin-2-amine.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware as listed in Protocol 1.
-
-
Step-by-Step Methodology:
-
In a dry round-bottom flask under an inert atmosphere, suspend Cesium Carbonate (1.5 eq) in anhydrous Acetonitrile.
-
Add Thiophenol (1.1 eq) to the suspension and stir for 15-20 minutes at room temperature to pre-form the thiolate.
-
Add a solution of this compound (1.0 eq) in a minimum amount of anhydrous Acetonitrile to the thiolate mixture.
-
Stir the reaction at room temperature or gently heat to 40-50 °C if necessary.
-
Monitor the reaction by TLC until completion. Thiols are generally very potent nucleophiles, so this reaction is often faster than with amines.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture three times with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo.
-
Purify the crude residue by flash chromatography.
-
-
Scientist's Notes: Pre-forming the thiolate with a base like Cs₂CO₃ significantly enhances the nucleophilicity of the sulfur atom.[5] Cesium carbonate is often preferred for S-arylations as it is highly effective and has good solubility in many organic solvents.
Summary of Expected Outcomes
The following table summarizes typical reaction conditions and expected outcomes for the SNAr of this compound with various nucleophiles. Yields are representative and will vary based on the specific substrate and optimization.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Approx. Time (h) | Expected Yield |
| Aliphatic Amine | Piperidine | K₂CO₃ | DMF | 80 | 4 - 8 | Good - Excellent |
| Aromatic Amine | Aniline | NaH | DMSO | 100 | 12 - 24 | Moderate - Good |
| Aliphatic Thiol | 1-Propanethiol | K₂CO₃ | ACN | 25 - 40 | 1 - 3 | Excellent |
| Aromatic Thiol | Thiophenol | Cs₂CO₃ | ACN | 25 | 1 - 2 | Excellent |
| Alkoxide | Sodium Methoxide | (none) | MeOH | 65 | 6 - 12 | Good |
| Phenoxide | Phenol | K₂CO₃ | DMSO | 110 | 16 - 24 | Moderate |
General Experimental Workflow
The logical flow of an SNAr experiment, from setup to final analysis, is a critical component of reproducible research.
Caption: A generalized workflow for SNAr experiments.
Safety and Handling
-
Substrate: this compound is a nitroaromatic compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Solvents: DMF and DMSO are skin-absorbable. Always handle them in a well-ventilated fume hood while wearing appropriate gloves.
-
Bases: Handle strong bases like sodium hydride (NaH) with extreme care, as they are reactive with water and moisture. Inorganic carbonates are irritants.
-
Nucleophiles: Many nucleophiles, particularly thiols, are malodorous and toxic. All manipulations should be performed in a fume hood.
References
- Vertex AI Search. (n.d.). Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications.
- MDPI. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
- Vertex AI Search. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Prachayasittikul, S., et al. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC - NIH.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
- Cossey, K. (2024, January 30). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. YouTube.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. innospk.com [innospk.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Bromo-N-ethyl-3-nitropyridin-2-amine in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-N-ethyl-3-nitropyridin-2-amine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its synthesis, chemical properties, and versatile applications, with a particular focus on its role as a scaffold for the development of targeted therapeutics, such as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both high-level scientific insights and detailed, actionable experimental protocols.
Introduction: The Strategic Value of the 5-Bromo-3-nitropyridin-2-amine Scaffold
The 5-bromo-3-nitropyridin-2-amine framework is a highly valued scaffold in medicinal chemistry due to its unique electronic properties and multiple points for diversification. The pyridine ring itself is a common motif in pharmaceuticals, often participating in crucial hydrogen bonding interactions with biological targets. The strategic placement of the bromine atom, the nitro group, and the secondary amine provides a rich platform for chemical modification, making it an ideal starting point for the synthesis of compound libraries for drug discovery.
The introduction of an N-ethyl group to the 2-amino position offers several advantages. It can modulate the compound's lipophilicity, metabolic stability, and conformational preferences, which in turn can fine-tune its binding affinity and selectivity for a specific biological target. This N-alkylation also provides a steric handle that can be exploited to probe the topology of a binding pocket.
Physicochemical Properties
A summary of the key physicochemical properties of the parent compound, 2-amino-5-bromo-3-nitropyridine, is provided below. These properties are expected to be similar for the N-ethyl derivative, with a likely increase in lipophilicity (logP) and molecular weight.
| Property | Value | Source |
| Molecular Formula | C5H4BrN3O2 | PubChem[1] |
| Molecular Weight | 218.01 g/mol | PubChem[1] |
| Appearance | Yellow to light-brown powder | The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine[2] |
| Melting Point | 205-208°C | The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine[2] |
| CAS Number | 6945-68-2 | PubChem[1] |
Synthesis of this compound
The synthesis of this compound can be approached through several routes. The most common would be the N-alkylation of the readily available 2-amino-5-bromo-3-nitropyridine.
Protocol 1: N-Alkylation of 2-Amino-5-bromo-3-nitropyridine
This protocol describes the ethylation of the parent amine using ethyl iodide.
Workflow Diagram:
Caption: Synthetic workflow for N-alkylation.
Materials:
| Reagent | M.W. | Amount (1 mmol scale) | Moles | Equivalents |
| 2-Amino-5-bromo-3-nitropyridine | 218.01 | 218 mg | 1.0 | 1.0 |
| Sodium Hydride (60% in oil) | 24.00 | 44 mg | 1.1 | 1.1 |
| Ethyl Iodide | 155.97 | 125 µL | 1.5 | 1.5 |
| Anhydrous DMF | - | 5 mL | - | - |
| Deionized Water | - | 20 mL | - | - |
| Ethyl Acetate | - | 3 x 20 mL | - | - |
| Brine | - | 20 mL | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add 2-amino-5-bromo-3-nitropyridine (1.0 eq).
-
Add anhydrous DMF (5 mL) and cool the mixture to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0°C for 30 minutes.
-
Add ethyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding deionized water (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.
Applications in Medicinal Chemistry
This compound is a versatile intermediate for the synthesis of a wide range of biologically active molecules. Its utility stems from the presence of two key reactive handles: the bromine atom at the 5-position and the nitro group at the 3-position.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl groups. This is a powerful strategy for exploring the structure-activity relationship (SAR) of a lead compound. The resulting biaryl structures are common in many classes of drugs, including kinase inhibitors.
Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Catalytic Cycle Diagram:
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Materials:
| Reagent | M.W. | Amount (0.5 mmol scale) | Moles | Equivalents |
| This compound | 246.06 | 123 mg | 0.5 | 1.0 |
| Arylboronic Acid | - | 0.6 mmol | 0.6 | 1.2 |
| Pd(PPh3)4 | 1155.56 | 29 mg | 0.025 | 0.05 |
| Potassium Carbonate | 138.21 | 138 mg | 1.0 | 2.0 |
| 1,4-Dioxane | - | 4 mL | - | - |
| Deionized Water | - | 1 mL | - | - |
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add 1,4-dioxane (4 mL) and deionized water (1 mL).
-
Degas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to 90°C and stir vigorously for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-N-ethyl-3-nitropyridin-2-amine.
Reduction of the Nitro Group
The nitro group can be readily reduced to a primary amine, which serves as a crucial handle for further derivatization. This resulting 2,3-diaminopyridine scaffold is a key pharmacophore in many biologically active compounds. The newly formed amino group can be acylated, alkylated, or used in the formation of heterocyclic rings, such as imidazopyridines.
Protocol 3: Reduction of the Nitro Group to an Amine
This protocol describes a standard method for the reduction of the nitro group using iron powder in acidic conditions.
Procedure:
-
In a round-bottom flask, suspend 5-aryl-N-ethyl-3-nitropyridin-2-amine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (5.0 eq) and a catalytic amount of concentrated hydrochloric acid (0.1 eq).
-
Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the iron residues, washing the pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by recrystallization or flash column chromatography to yield the desired 5-aryl-N-ethylpyridine-2,3-diamine.
Application in Kinase Inhibitor Synthesis
The 5-bromo-3-nitropyridin-2-amine scaffold and its derivatives are particularly useful in the synthesis of kinase inhibitors.[3] The pyridine ring can act as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region. The substituents at the 2, 3, and 5 positions can be tailored to occupy the hydrophobic pockets and the solvent-exposed regions of the ATP-binding site, thereby modulating potency and selectivity.
Illustrative Kinase Signaling Pathway:
Sources
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 5-Bromo-N-ethyl-3-nitropyridin-2-amine
Introduction: The Strategic Value of 5-Bromo-N-ethyl-3-nitropyridin-2-amine in Heterocyclic Synthesis
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel functional molecules. Among the myriad of substituted pyridines, this compound stands out as a highly versatile and strategically functionalized building block. Its unique arrangement of an N-ethylamino group, a bromine atom, and a nitro group on the pyridine core offers a rich platform for a diverse array of chemical transformations.
The presence of the 2-amino group is pivotal for the construction of fused bicyclic heterocyclic systems, which are prevalent in numerous biologically active compounds. The bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. Concurrently, the electron-withdrawing nitro group at the 3-position significantly influences the electronic properties of the pyridine ring, activating it for nucleophilic aromatic substitution and directing cyclization reactions.
This comprehensive guide provides detailed protocols and expert insights into the synthesis of key heterocyclic scaffolds—imidazo[1,2-a]pyridines, pyrido[1,2-a]pyrimidines, and triazolo[1,5-a]pyridines—utilizing this compound as the common precursor. The methodologies presented herein are designed to be robust and adaptable, empowering researchers, scientists, and drug development professionals to harness the full synthetic potential of this valuable intermediate.
PART 1: Synthesis of the Starting Material: this compound
A reliable and scalable synthesis of the starting material is paramount for any successful multi-step synthetic campaign. The following two-step protocol outlines the preparation of this compound, commencing with the nitration of 2-amino-5-bromopyridine, followed by N-ethylation.
Protocol 1.1: Synthesis of 2-Amino-5-bromo-3-nitropyridine
This initial step involves the regioselective nitration of commercially available 2-amino-5-bromopyridine. The strong electron-donating amino group directs the electrophilic nitration to the 3-position, while the deactivating effect of the bromine atom and the pyridine nitrogen prevents over-nitration.
Reaction Scheme:
Caption: N-Ethylation of 2-amino-5-bromo-3-nitropyridine.
Materials:
-
2-Amino-5-bromo-3-nitropyridine
-
Sodium Hydride (60% dispersion in mineral oil)
-
Ethyl Iodide
-
Anhydrous Dimethylformamide (DMF)
-
Saturated Ammonium Chloride solution
-
Ethyl Acetate
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 2-amino-5-bromo-3-nitropyridine in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add ethyl iodide dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
PART 2: Synthesis of Fused Heterocyclic Systems
The strategic placement of functional groups in this compound allows for its conversion into a variety of valuable fused heterocyclic systems.
Application 2.1: Synthesis of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. [1][2]The synthesis from 2-aminopyridines is a well-established and versatile transformation.
Protocol 2.1.1: Tschitschibabin Reaction with α-Haloketones
The classical approach involves the condensation of a 2-aminopyridine with an α-haloketone. The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration.
Reaction Scheme:
Caption: Synthesis of Imidazo[1,2-a]pyridines via Tschitschibabin reaction.
Materials:
-
This compound
-
α-Bromoacetophenone (or other α-haloketones)
-
Ethanol
-
Sodium Bicarbonate
Procedure:
-
Dissolve this compound and α-bromoacetophenone in ethanol.
-
Add sodium bicarbonate to the mixture.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired imidazo[1,2-a]pyridine derivative.
| Parameter | Condition | Rationale |
| Solvent | Ethanol | A polar protic solvent that facilitates the dissolution of reactants and intermediates. |
| Base | Sodium Bicarbonate | A mild base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. |
| Temperature | Reflux | Provides the necessary activation energy for both the initial N-alkylation and the subsequent cyclization-dehydration steps. |
Application 2.2: Synthesis of Pyrido[1,2-a]pyrimidines
Pyrido[1,2-a]pyrimidines are another important class of nitrogen-containing fused heterocycles with diverse pharmacological properties. [3][4]They can be readily synthesized from 2-aminopyridines by reaction with 1,3-dicarbonyl compounds or their equivalents.
Protocol 2.2.1: Cyclocondensation with Diethyl Malonate
This protocol describes the synthesis of a pyrido[1,2-a]pyrimidin-4-one derivative through the reaction of this compound with diethyl malonate.
Reaction Scheme:
Caption: Synthesis of Pyrido[1,2-a]pyrimidin-4-ones.
Materials:
-
This compound
-
Diethyl Malonate
-
Polyphosphoric Acid (PPA)
-
Ice-water
Procedure:
-
Mix this compound and diethyl malonate in a round-bottom flask.
-
Add polyphosphoric acid to the mixture.
-
Heat the reaction mixture at 120 °C for 2-4 hours.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrido[1,2-a]pyrimidin-4-one.
Application 2.3: Synthesis of Triazolo[1,5-a]pyridines
Triazolo[1,5-a]pyridines are isomeric to the more common triazolo[4,3-a]pyridines and have gained significant interest in medicinal chemistry. [5][6][7]A common route to this scaffold from 2-aminopyridines involves reaction with reagents that provide a two-nitrogen one-carbon unit.
Protocol 2.3.1: Reaction with N,N-Dimethylformamide Dimethyl Acetal and Sodium Azide
This one-pot, three-component reaction provides a straightforward entry to the triazolo[1,5-a]pyridine core.
Reaction Scheme:
Caption: Synthesis of Triazolo[1,5-a]pyridines.
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Sodium Azide
-
Acetic Acid
-
Dioxane
Procedure:
-
A mixture of this compound and DMF-DMA in dioxane is heated at reflux for 2-3 hours.
-
The reaction mixture is cooled to room temperature, and sodium azide is added, followed by the dropwise addition of acetic acid.
-
The mixture is then heated at 100 °C for 4-6 hours.
-
After cooling, the reaction mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to afford the desired triazolo[1,5-a]pyridine.
PART 3: Mechanistic Insights and Strategic Considerations
A deep understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing synthetic protocols.
Workflow for Heterocycle Synthesis:
Caption: Synthetic pathways from the starting material.
The dual nucleophilicity of the 2-aminopyridine moiety is the linchpin of these transformations. The exocyclic N-ethylamino group and the endocyclic pyridine nitrogen can both participate in nucleophilic attack. In the synthesis of imidazo[1,2-a]pyridines, the reaction is initiated by the more nucleophilic pyridine nitrogen attacking the α-haloketone. In contrast, for pyrido[1,2-a]pyrimidine and triazolo[1,5-a]pyridine synthesis, the initial step often involves the exocyclic amino group reacting with one of the electrophilic partners.
The electron-withdrawing nitro group at the 3-position is expected to decrease the nucleophilicity of both nitrogen atoms to some extent. However, it also plays a crucial role in stabilizing anionic intermediates that may form during the course of the reactions, thereby facilitating certain cyclization pathways. The bromine at the 5-position remains a valuable functional group for post-cyclization modifications via palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of diverse compound libraries.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols and insights provided in this guide are intended to serve as a practical resource for chemists engaged in drug discovery and materials science. By leveraging the unique reactivity conferred by its trifunctionalized pyridine core, researchers can efficiently access complex molecular architectures with high potential for biological activity and novel material properties.
References
-
ResearchGate. (n.d.). Scheme 1 Synthesis of pyrido[1,2-a]pyrimidin-2-ones and related... Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Pyrido[1,2-a]pyrimidinium salts. Part I. Synthesis from 2-aminopyridines and interconversion with 2-(2-acylvinylamino)pyridines. Retrieved from [Link]
-
ResearchGate. (2025). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. Retrieved from [Link]
-
ResearchGate. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Retrieved from [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Retrieved from [Link]
-
PMC. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
-
Exploring Chemistry. (n.d.). Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. Retrieved from [Link]
-
NIH. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
PMC. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and anticancer activity evaluation of a series oft[3][8][9]riazolo[1,5-a]pyridinylpyridines in vitro and in vivo. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Retrieved from [Link]
-
The Chemistry Behind. (n.d.). The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. Retrieved from [Link]
- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf. Retrieved from [Link]
-
ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrido[1,2-a]pyrimidinium salts. Part I. Synthesis from 2-aminopyridines and interconversion with 2-(2-acylvinylamino)pyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
protocol for N-alkylation of 5-bromo-3-nitropyridin-2-amines
An Application Guide and Protocol for the N-Alkylation of 5-Bromo-3-Nitropyridin-2-Amine
Introduction: Strategic Importance in Medicinal Chemistry
5-Bromo-3-nitropyridin-2-amine is a pivotal building block in contemporary drug discovery and development. Its unique substitution pattern, featuring an amino group, a bromine atom, and a nitro group, provides a versatile scaffold for constructing complex heterocyclic systems.[1][2] The electron-donating amino group and the electron-withdrawing nitro group create a "push-pull" electronic effect, making the molecule highly reactive and amenable to further functionalization.[1] Specifically, the N-alkylation of the 2-amino group is a critical transformation, yielding key intermediates for a diverse range of biologically active molecules, including kinase inhibitors and other targeted therapeutics.
This guide provides a comprehensive overview of the scientific principles and a detailed, field-proven protocol for the successful N-alkylation of 5-bromo-3-nitropyridin-2-amine. It is designed for researchers, scientists, and drug development professionals seeking a reliable and optimized methodology.
Scientific Principles and Mechanistic Rationale
The N-alkylation of 5-bromo-3-nitropyridin-2-amine is primarily an SN2 (bimolecular nucleophilic substitution) reaction.[3] However, the inherent electronic properties of the substrate present specific challenges that must be addressed through careful selection of reaction conditions.
Causality of Experimental Choices
-
Nucleophilicity of the Amino Group: The primary amino group at the C2 position serves as the nucleophile. However, its reactivity is significantly diminished by the strong electron-withdrawing effect of the adjacent nitro group at the C3 position. This deactivation is analogous to that seen in 2-nitroaniline, which requires more forcing conditions for successful alkylation compared to aniline itself.[4]
-
The Role of the Base: A critical component of this reaction is the base. Its primary function is to deprotonate the 2-amino group, converting it into its corresponding anion (an amide). This dramatically increases its nucleophilicity, enabling it to efficiently attack the electrophilic alkylating agent. Due to the reduced basicity of the starting amine, strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often required to drive the deprotonation to completion.[4] Weaker bases like potassium carbonate (K₂CO₃) may be sufficient but typically necessitate higher reaction temperatures.[5] The base also serves to neutralize the acidic byproduct generated during the reaction (e.g., HBr from an alkyl bromide).
-
Solvent Selection: The choice of solvent is crucial for reaction success. Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are highly preferred.[6] These solvents effectively dissolve the polar starting material and the ionic intermediates, do not interfere with the nucleophile by protonating it, and can help stabilize the transition state of the SN2 reaction.[4]
-
Regioselectivity: A potential concern in the alkylation of aminopyridines is the competition between the exocyclic amino group and the endocyclic pyridine nitrogen.[7] For 2-aminopyridines, alkylation overwhelmingly occurs on the exocyclic amino group. This is due to a combination of steric hindrance around the ring nitrogen and electronic effects where the exocyclic nitrogen is generally more nucleophilic.
Experimental Protocol: General Procedure for N-Alkylation
This protocol provides a robust, step-by-step method for the mono-N-alkylation of 5-bromo-3-nitropyridin-2-amine using an alkyl halide.
Materials and Reagents
-
5-Bromo-3-nitropyridin-2-amine
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.05 - 1.2 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 - 1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, add 5-bromo-3-nitropyridin-2-amine (1.0 eq.).
-
Flush the flask with an inert gas (N₂ or Ar) and add anhydrous DMF (to achieve a concentration of approximately 0.1-0.2 M).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Deprotonation:
-
Carefully add sodium hydride (1.2 eq., 60% dispersion in oil) portion-wise to the stirred solution at 0 °C. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care. Hydrogen gas evolution will be observed.
-
Allow the mixture to stir at 0 °C for 30-60 minutes after the addition is complete to ensure full deprotonation. The solution may change color.
-
-
Alkylation:
-
Slowly add the alkylating agent (1.05 eq.) dropwise to the reaction mixture via syringe, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Add deionized water to the mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash them sequentially with water and then brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-alkylated product.
-
Data Summary: Optimization of Reaction Conditions
The success of the N-alkylation is highly dependent on the choice of reagents and conditions. The following table summarizes key parameters and their typical effects on the reaction outcome.
| Parameter | Options | Rationale & Field Insights |
| Base | NaH, t-BuOK, K₂CO₃, Cs₂CO₃ | NaH / t-BuOK: Strong, non-nucleophilic bases are highly effective for deprotonating the deactivated amine, often allowing for lower reaction temperatures.[4] K₂CO₃ / Cs₂CO₃: Weaker bases that may require higher temperatures or longer reaction times. Cs₂CO₃ is more soluble and can sometimes offer better results than K₂CO₃. |
| Alkylating Agent | R-I, R-Br, R-Cl, R-OTs | Reactivity order is R-I > R-Br > R-OTs > R-Cl. Alkyl iodides are the most reactive but may be less stable. Alkyl bromides offer a good balance of reactivity and stability.[4] Using a slight excess (1.05-1.2 eq.) favors mono-alkylation. |
| Solvent | DMF, DMSO, MeCN, THF | DMF / DMSO: High-boiling polar aprotic solvents, excellent for dissolving reactants and promoting SN2 reactions.[5][8] MeCN / THF: Lower-boiling options. MeCN is a good choice, while THF may be less effective for this specific substrate due to lower polarity. |
| Temperature | 25 °C to 100 °C | Room temperature is often insufficient due to the low nucleophilicity of the amine.[4] A range of 50-80 °C is a common starting point for optimization. Higher temperatures may be needed for less reactive alkylating agents (e.g., chlorides). |
Visual Workflow and Logic Diagrams
Experimental Workflow Diagram
The following diagram outlines the logical flow of the experimental protocol, from setup to final product isolation.
Sources
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Deployment of 5-Bromo-3-Nitropyridine Derivatives in Modern Drug Discovery
Abstract
The 5-bromo-3-nitropyridine scaffold has emerged as a cornerstone in medicinal chemistry, functioning as a highly versatile and synthetically tractable intermediate. Its unique electronic and structural features—an electron-deficient pyridine ring activated by a nitro group and a strategically placed, displaceable bromine atom—provide a powerful platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of 5-bromo-3-nitropyridine derivatives in contemporary drug discovery, with a focus on their pivotal role in synthesizing targeted therapies for oncology, neurodegenerative disorders, and inflammatory diseases. We present detailed application notes explaining the chemical rationale behind its use, alongside validated, step-by-step protocols for key synthetic transformations, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination.
Introduction: The Chemical Versatility of the 5-Bromo-3-Nitropyridine Scaffold
Pyridines are a privileged structural motif in drug design, with approximately 14% of N-heterocyclic drugs approved by the FDA containing this core.[1] Among pyridine derivatives, nitropyridines, and specifically 5-bromo-3-nitropyridine, are exceptionally valuable as synthetic precursors.[1][2][3]
The utility of this scaffold is rooted in its distinct electronic properties:
-
Electrophilic Aromatic Ring: The pyridine nitrogen and the potent electron-withdrawing nitro group at the 3-position render the aromatic ring electron-deficient. This significantly activates the ring towards nucleophilic aromatic substitution (SNAr), a reaction pathway typically challenging for unsubstituted aromatic systems.[4]
-
Reactive Halogen Handle: The bromine atom at the 5-position (para to the nitro group) serves as an excellent leaving group in SNAr reactions and is an ideal handle for a wide array of palladium-catalyzed cross-coupling reactions.[4][5]
-
Modifiable Nitro Group: The nitro group is not merely an activating feature; it is a synthetic linchpin. It can be readily reduced to a primary amine, providing a crucial vector for subsequent molecular elaboration and diversification. This amine can then participate in amide bond formations, reductive aminations, or further cross-coupling reactions, enabling the construction of extensive compound libraries from a single intermediate.[5]
This combination of features makes 5-bromo-3-nitropyridine and its derivatives indispensable building blocks for creating molecules that target complex biological pathways.[6][7]
Application Focus I: Kinase Inhibitors in Oncology
Kinase inhibitors represent a major class of targeted cancer therapies. The 5-bromo-3-nitropyridine scaffold is frequently employed in their synthesis due to the ability of the pyridine nitrogen to form critical hydrogen bond interactions within the hinge region of the kinase ATP-binding site.[5]
Causality in Design: The synthesis of potent and selective kinase inhibitors often requires the precise spatial arrangement of various pharmacophoric elements. The 5-bromo-3-nitropyridine core provides a rigid and predictable framework to which different functionalities can be appended. For instance, a Suzuki-Miyaura coupling at the C5 position can introduce a larger aromatic fragment to occupy the hydrophobic pocket of the kinase, while the amine derived from the C3 nitro group can be functionalized to interact with the solvent-exposed region, enhancing selectivity and potency.[5] This strategic, stepwise functionalization is a key advantage.
Examples in Literature:
-
JAK2 Inhibitors: Derivatives of 2-chloro-3-nitropyridine have been used to synthesize potent inhibitors of Janus kinase 2 (JAK2), a key target in myeloproliferative neoplasms.[1][8]
-
p70S6Kβ Inhibitors: This scaffold has also served as a starting point for the development of inhibitors targeting the p70S6Kβ kinase, which is implicated in cell growth and proliferation.[8]
Caption: Synthetic workflow for kinase inhibitor development.
Application Focus II: Agents for Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[9][10] The development of novel therapeutics often involves targeting complex pathways related to protein aggregation, oxidative stress, and neuroinflammation.[11][12] Nitropyridine-containing molecules have been identified as promising precursors for compounds with anti-neurodegenerative activity.[1][3]
Rationale for Use: The 5-bromo-3-nitropyridine scaffold provides access to a diverse chemical space of substituted aminopyridines. These structures are valuable for several reasons:
-
Blood-Brain Barrier (BBB) Penetration: Small, relatively polar heterocyclic molecules often exhibit favorable properties for crossing the BBB.
-
Target Interaction: The functionalities that can be introduced onto the scaffold (e.g., amines, amides, substituted aryl groups) are well-suited to interact with targets implicated in neurodegeneration, such as acetylcholinesterase (AChE), monoamine oxidase (MAO), and various kinases.[11]
-
Antioxidant Properties: Certain heterocyclic structures can chelate metal ions or scavenge free radicals, addressing the oxidative stress component of these diseases.
While direct examples of approved drugs are still emerging, the scaffold is a key tool in library synthesis for screening against neurodegenerative targets.
Application Focus III: General Anticancer and Antimicrobial Agents
Beyond kinase inhibition, derivatives of bromonitropyridines have shown broader biological activity.
-
Anticancer Potential: Various derivatives have demonstrated cytotoxic activity against human cancer cell lines, including breast (MCF-7) and lung (A-549) cancer.[13] For example, 6-bromo-5-nitroquinoline, a related scaffold, has been shown to induce apoptosis in cancer cells.[14]
-
Antimicrobial Properties: The core structure is related to compounds like bronidox (5-bromo-5-nitro-1,3-dioxane), which exerts its antimicrobial effect through the oxidation of essential protein thiols.[15] This suggests that derivatives could be explored for novel antimicrobial agents. Some compounds derived from 3-Amino-5-bromo-6-nitropyridine are being investigated for their potential antimicrobial effects.[16]
Protocols: Key Synthetic Methodologies
The following protocols are presented as robust starting points for the functionalization of 5-bromo-3-nitropyridine. Researchers should perform their own optimization based on the specific substrate and desired product.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol details the palladium-catalyzed coupling of an arylboronic acid to the C5 position of 5-bromo-3-nitropyridine. The choice of a phosphine ligand-based catalyst and a carbonate base is standard for this class of transformation, offering a good balance of reactivity and functional group tolerance.[17][18]
Materials:
-
5-Bromo-3-nitropyridine (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture) or Toluene/Ethanol/Water (4:1:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-3-nitropyridine (1.0 equiv) and the arylboronic acid (1.2 equiv).
-
Reagent Addition: Add the base (Cs₂CO₃, 2.0 equiv) followed by the palladium catalyst [Pd(PPh₃)₄] (0.05 equiv).
-
Inerting: Seal the flask with a septum, and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) via syringe. The reaction concentration is typically 0.1-0.2 M.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
| Entry | Arylboronic Acid | Base | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Cs₂CO₃ | Pd(PPh₃)₄ (5%) | Dioxane/H₂O | 90 | 12 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ (5%) | Toluene/EtOH | 85 | 16 | ~92 |
| 3 | Thiophene-3-boronic acid | Cs₂CO₃ | Pd(PPh₃)₄ (5%) | Dioxane/H₂O | 90 | 8 | ~78 |
Table 1: Representative conditions for Suzuki-Miyaura coupling reactions. Yields are illustrative and will vary with substrate.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol describes the palladium-catalyzed coupling of a primary or secondary amine at the C5 position. The choice of ligand is critical and often substrate-dependent; ligands like Xantphos or BrettPhos are commonly used for heteroaryl halides.[19][20]
Materials:
-
5-Bromo-3-nitropyridine (1.0 equiv)
-
Amine (primary or secondary) (1.1-1.3 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv) or Pd₂(dba)₃ (0.01 equiv)
-
Ligand: Xantphos (0.04 equiv) or BrettPhos (0.04 equiv)
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5-2.0 equiv)
-
Anhydrous, degassed solvent: Toluene or 1,4-Dioxane
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, charge an oven-dried flask with the palladium source (e.g., Pd(OAc)₂), the ligand (e.g., Xantphos), and the base (e.g., NaOtBu).
-
Reagent Addition: Add the 5-bromo-3-nitropyridine and the anhydrous, degassed solvent. Stir for 5-10 minutes to allow for pre-catalyst formation.
-
Nucleophile Addition: Add the amine (neat if liquid, or as a solution in the reaction solvent if solid).
-
Reaction: Seal the vessel and heat to 90-110 °C. Monitor the reaction by LC-MS until the starting material is consumed (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules [ouci.dntb.gov.ua]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Medicinal Chemistry Studies against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. neuroscirn.org [neuroscirn.org]
- 13. mdpi.com [mdpi.com]
- 14. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Buy 3-Amino-5-bromo-6-nitropyridine [smolecule.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
experimental procedure for reduction of the nitro group in 5-Bromo-N-ethyl-3-nitropyridin-2-amine
An Application Guide for the Chemoselective Reduction of 5-Bromo-N-ethyl-3-nitropyridin-2-amine
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental procedures for the reduction of the nitro group in this compound to synthesize 5-Bromo-N-ethyl-pyridin-2,3-diamine. This diamine is a valuable building block in medicinal chemistry, and its efficient synthesis is critical for downstream applications. This guide emphasizes the rationale behind procedural choices, offering a comparative analysis of robust methodologies to ensure reproducible and high-yield outcomes.
Introduction and Strategic Overview
The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. It dramatically alters the electronic properties of the aromatic ring, changing a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing substituent.[1] The target molecule, 5-Bromo-N-ethyl-pyridin-2,3-diamine, is produced via the selective reduction of its nitro precursor.
The primary challenge in this specific transformation is the presence of a bromine substituent on the pyridine ring. Many powerful reduction techniques, particularly certain forms of catalytic hydrogenation, can lead to undesired hydrodehalogenation, reducing the C-Br bond and resulting in a significant yield loss of the desired product. Therefore, the choice of reducing agent and conditions must be carefully considered to ensure high chemoselectivity.
This guide details three field-proven protocols, selected for their reliability, scalability, and functional group tolerance, particularly concerning the preservation of the aryl bromide. We will explore:
-
Method A: Catalytic Hydrogenation using Raney® Nickel.
-
Method B: Metal-Acid Reduction using Iron in Acetic Acid.
-
Method C: Metal Salt Reduction using Tin(II) Chloride.
Each protocol is presented with a detailed step-by-step procedure, an explanation of the underlying mechanism, and critical insights for troubleshooting and optimization.
Caption: General reaction scheme for the nitro group reduction.
Comparative Analysis of Reduction Methodologies
The selection of an appropriate reduction method is paramount and depends on factors such as substrate sensitivity, available equipment, cost, and scale.
| Method | Reagents & Conditions | Advantages | Disadvantages |
| A: Catalytic Hydrogenation | H₂ gas, Raney® Nickel, Ethanol or Methanol, Room Temp. | Clean reaction with water as the only byproduct. High yields are common. Catalyst can be filtered off. | Requires specialized hydrogenation equipment (e.g., Parr shaker).[2] Raney® Ni can be pyrophoric. Risk of dehalogenation, though lower than with Pd/C.[3] |
| B: Iron/Acid Reduction | Iron powder, Acetic Acid, Ethanol, Reflux | Inexpensive, readily available reagents.[4] Environmentally benign metal. Generally tolerant of halide substituents.[5] | Requires stoichiometric amounts of metal, leading to iron sludge waste. Workup can be tedious to remove all iron salts. Reaction is often heterogeneous and requires vigorous stirring. |
| C: Tin(II) Chloride Reduction | SnCl₂·2H₂O, Concentrated HCl, Ethanol, Reflux | High functional group tolerance.[6] Homogeneous reaction, often leading to clean conversions. A classic and reliable method.[7] | Generates stoichiometric tin waste, which has environmental concerns.[6] Workup requires careful pH adjustment to precipitate and remove tin hydroxides. |
Detailed Experimental Protocols
Protocol A: Catalytic Hydrogenation with Raney® Nickel
Principle: This method utilizes heterogeneous catalysis where molecular hydrogen is activated on the surface of Raney® Nickel, a fine-grained solid catalyst.[8] The activated hydrogen is then transferred to the nitro group. Raney® Nickel is generally preferred over Palladium on Carbon (Pd/C) for halogenated compounds as it has a lower propensity to cause hydrodehalogenation.[3]
Materials and Reagents:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite® 545
Equipment:
-
Parr hydrogenation apparatus or a flask system with a hydrogen balloon
-
Magnetic stir plate and stir bar
-
Buchner funnel and filter flask
-
Round-bottom flask
Step-by-Step Procedure:
-
Catalyst Preparation: In a fume hood, carefully weigh the desired amount of Raney® Nickel slurry (typically 10-20% by weight of the starting material). Wash the catalyst sequentially with deionized water (2x) and then with the reaction solvent (ethanol, 3x) to remove residual water. Caution: Raney® Nickel is pyrophoric when dry and must be handled as a slurry under solvent.[9]
-
Reaction Setup: To a hydrogenation vessel, add the washed Raney® Nickel catalyst, followed by a solution of this compound (1.0 eq) dissolved in ethanol (approx. 10-20 mL per gram of substrate).
-
Inerting: Seal the vessel and purge the system by evacuating and backfilling with nitrogen gas three times to remove all oxygen.
-
Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas by evacuating and backfilling with H₂ three times.[9] Pressurize the vessel to the desired pressure (typically 50 psi or use a hydrogen balloon for atmospheric pressure) and begin vigorous stirring.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. Alternatively, the reaction can be stopped, purged with nitrogen, and a sample analyzed by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with additional ethanol. Caution: Do not allow the catalyst on the filter cake to dry. Immediately quench the filter cake with water to prevent ignition.[9]
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-Bromo-N-ethyl-pyridin-2,3-diamine.
-
Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.
Protocol B: Reduction with Iron in Acetic Acid
Principle: This classic method, a variation of the Béchamp reduction, uses a metal in an acidic medium.[10] Iron metal acts as the electron donor, and the acid serves as a proton source and helps to activate the iron surface.[5] This method is robust, cost-effective, and generally does not affect aryl halides.[4]
Materials and Reagents:
-
This compound
-
Iron powder (<100 mesh, reduced)
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter flask
-
Separatory funnel
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq), ethanol, and glacial acetic acid (a common solvent ratio is 4:1 EtOH/AcOH).[11]
-
Addition of Iron: Heat the mixture to a gentle reflux (approx. 80-90 °C). Add the iron powder (4-5 eq) portion-wise over 15-20 minutes to control the initial exotherm.
-
Reaction: Stir the resulting suspension vigorously at reflux. The reaction progress can be monitored by TLC (the product amine is typically more polar than the starting nitro compound). The reaction is usually complete in 2-4 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature.
-
Filtration: Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake thoroughly with ethyl acetate.
-
Neutralization: Transfer the filtrate to a separatory funnel. Carefully add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH ~8).
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Isolation & Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography.[12]
Protocol C: Reduction with Tin(II) Chloride Dihydrate
Principle: Tin(II) chloride is a mild and effective reducing agent for aromatic nitro compounds. The mechanism involves electron transfer from the Sn²⁺ ion, which is subsequently oxidized to Sn⁴⁺.[6][13] The reaction is typically performed in an acidic alcoholic solvent.
Materials and Reagents:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Ethyl Acetate
-
10% Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter flask
-
Separatory funnel
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add Tin(II) chloride dihydrate (3-4 eq).
-
Acidification: Cool the flask in an ice bath and slowly add concentrated HCl. An initial precipitate may form which redissolves.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (around 80 °C) with stirring. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.
-
Basification: Cool the residue in an ice bath and carefully add 10% aqueous NaOH solution with vigorous stirring until the pH is strongly basic (pH > 10). A thick, white precipitate of tin(IV) hydroxide will form.
-
Extraction: Extract the resulting slurry with ethyl acetate (3x). The product will be in the organic layer.
-
Filtration (Optional): If the tin salts are difficult to separate during extraction, the entire basic mixture can be filtered through a pad of Celite®, washing the cake with ethyl acetate, before proceeding with liquid-liquid extraction of the filtrate.
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Isolation & Purification: Filter and concentrate the organic solution under reduced pressure to afford the crude product, which can then be purified by column chromatography or recrystallization.
Caption: A generalized workflow for the reduction and purification process.
Concluding Remarks for the Practicing Scientist
The reduction of this compound is a readily achievable transformation provided that the appropriate chemoselective method is chosen. For laboratory-scale synthesis where specialized equipment is available, catalytic hydrogenation with Raney® Nickel offers a clean and efficient route. For larger scales or when cost is a primary driver, the iron/acetic acid method is a highly reliable and robust alternative, despite a more involved workup. The Tin(II) chloride method remains a valuable tool, particularly for its reliability on complex substrates. Successful execution of any of these protocols hinges on careful monitoring of the reaction and a meticulous workup procedure to ensure the isolation of a pure product.
References
-
Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
-
Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]
-
Gamble, A. B., Garner, J., Gordon, C. P., & O'Conner, S. M. J. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Retrieved from [Link]
-
WordPress. (2026). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]
- Park, K. K., et al. (1994). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. The Journal of Organic Chemistry.
-
Sciencemadness.org. (2011). Nitroaromatic Reduction w/Sn. Retrieved from [Link]
-
Organic-Chemistry.org. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]
- Owsley, D. C., & Bloomfield, J. J. (1977). The reduction of nitroarenes with iron/acetic acid. Synthesis, 1977(2), 118-120.
-
askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]
- Google Patents. (n.d.). US4994576A - Method for reducing aromatic nitro groups.
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
- Smith, J. G. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes.
-
Organic-Chemistry.org. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. scispace.com [scispace.com]
- 6. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 7. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 8. study.com [study.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Sciencemadness Discussion Board - Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 [sciencemadness.org]
Application Note: 5-Bromo-N-ethyl-3-nitropyridin-2-amine as a Versatile Scaffold for Kinase Inhibitor Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Privileged Scaffolds in Kinase Inhibitor Discovery
Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology. Their role in regulating cellular signaling pathways makes them a focal point for therapeutic intervention. The development of small molecule kinase inhibitors often relies on the use of "privileged scaffolds"—core molecular structures that are known to bind to conserved regions of the kinase domain. The 2-aminopyridine motif is one such scaffold, renowned for its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site.[1][2]
5-Bromo-N-ethyl-3-nitropyridin-2-amine is a highly functionalized building block that leverages the hinge-binding properties of the 2-aminopyridine core. Its strategic importance lies in the orthogonal reactivity of its substituents:
-
2-(N-ethylamino)pyridine Core: This primary motif acts as a potent hinge-binder, forming crucial hydrogen bond interactions that anchor the inhibitor within the ATP pocket.[3][4]
-
5-Bromo Substituent: The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the systematic introduction of a wide range of aryl or heteroaryl moieties to explore the solvent-exposed regions of the kinase domain and enhance potency and selectivity.
-
3-Nitro Group: The electron-withdrawing nitro group can be readily reduced to an amine. This new amino group provides a secondary vector for chemical elaboration, enabling the extension of the molecule to access other regions of the binding site or to fine-tune physicochemical properties.
This application note provides a detailed guide to the properties of this compound, a robust protocol for its use in a Suzuki cross-coupling reaction to synthesize a kinase inhibitor intermediate, and a downstream protocol for evaluating the biological activity of the final compound.
Section 1: Physicochemical Properties and Safety Data
A thorough understanding of the starting material is critical for successful synthesis and safe handling.
| Property | Value | Reference |
| Molecular Formula | C₇H₈BrN₃O₂ | N/A |
| Molecular Weight | 246.06 g/mol | N/A |
| CAS Number | 150241-76-4 | N/A |
| Appearance | Yellow to light-brown powder/crystal | [5] |
| Melting Point | 207-212 °C (for the related 2-amino-5-bromo-3-nitropyridine) | [6] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [7] |
Safety and Handling: this compound and its parent compound, 2-amino-5-bromo-3-nitropyridine, are classified as irritants.[8]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][8]
-
Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[8]
Section 2: Synthetic Protocol - Suzuki Coupling for Kinase Inhibitor Intermediate Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry for its reliability in forming C-C bonds.[9][10] This protocol details a representative reaction between this compound and an arylboronic acid to generate a key intermediate.
Experimental Workflow Diagram
Caption: Workflow for Suzuki cross-coupling.
Step-by-Step Methodology
Objective: To synthesize 5-(Aryl)-N-ethyl-3-nitropyridin-2-amine via a palladium-catalyzed Suzuki coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,2-Dimethoxyethane (DME)
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Causality: The base (K₂CO₃) is crucial for the transmetalation step of the Suzuki catalytic cycle, activating the boronic acid.[11]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
-
Reagent Addition:
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq), to the flask.
-
Add degassed solvents, DME and water, in a 4:1 ratio. The use of degassed solvents further minimizes catalyst degradation.
-
Causality: The solvent system is chosen to ensure solubility of both the organic starting materials and the inorganic base. Water is essential for the activity of the carbonate base.[12]
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours. A complete consumption of the starting bromide is the primary indicator.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Causality: The washes remove the inorganic base, salts, and residual solvent (DME). The brine wash helps to remove residual water from the organic layer.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and concentrate to dryness.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Section 3: Downstream Application - In Vitro Kinase Inhibition Assay
After synthesizing and modifying the core intermediate, the resulting compounds must be tested for their ability to inhibit the target kinase. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced.[13][14]
Assay Principle Diagram
Caption: Principle of the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol for IC₅₀ Determination
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a target kinase.
Materials:
-
Synthesized inhibitor compound, dissolved in DMSO to make a 10 mM stock.
-
Target kinase enzyme.
-
Kinase-specific substrate and cofactors.
-
ATP solution (at a concentration near the Kₘ for the kinase).
-
Kinase reaction buffer.
-
ADP-Glo™ Kinase Assay Kit (Promega or similar), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.[15]
-
White, opaque 384-well assay plates.
-
Luminometer.
Procedure:
-
Compound Dilution:
-
Perform a serial dilution of the 10 mM stock inhibitor in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM). This is typically a 10-point, 3-fold dilution series.
-
-
Kinase Reaction:
-
In each well of a 384-well plate, set up the kinase reaction. A typical reaction might consist of:
-
Kinase buffer.
-
Synthesized inhibitor at the desired final concentration (or DMSO for control wells).
-
Kinase enzyme.
-
Substrate.
-
-
Self-Validation: Include control wells: "no inhibitor" (positive control for activity) and "no enzyme" (background control).
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.[16]
-
-
ADP Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent to each well. This reagent also depletes any remaining ATP.[13][17]
-
Incubate for 40 minutes at room temperature.[16]
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal.[15]
-
Incubate for another 40-60 minutes at room temperature to allow the signal to stabilize.[17]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence ("no enzyme" control) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% kinase activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
-
Example Data Presentation
| Inhibitor Conc. (nM) | Luminescence (RLU) | % Inhibition |
| 1000 | 15,500 | 95.2 |
| 333 | 28,300 | 91.3 |
| 111 | 95,000 | 70.8 |
| 37 | 250,000 | 23.1 |
| 12.3 | 310,000 | 4.6 |
| 4.1 | 325,000 | 0.0 |
| 0 (Control) | 325,000 | 0.0 |
| Background | 5,000 | N/A |
Conclusion
This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its pre-installed hinge-binding motif and two distinct, orthogonally reactive sites provide an efficient and modular platform for medicinal chemists. The synthetic and screening protocols outlined in this document offer a robust framework for researchers to utilize this scaffold in the discovery and development of novel targeted therapeutics.
References
-
PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2013). Preparation method of dabrafenib.
-
Kusakabe, K., et al. (2015). A Unique Hinge Binder of Extremely Selective Aminopyridine-Based Mps1 (TTK) Kinase Inhibitors With Cellular Activity. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 5. Chemical route to the synthesis of dabrafenib. Retrieved from [Link]
-
Rauch, M., et al. (n.d.). Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. PubMed Central. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. Retrieved from [Link]
-
ACS Publications. (n.d.). Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. Journal of Medicinal Chemistry. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
- Google Patents. (2016). Processes for the preparation of dabrafenib.
-
ResearchGate. (n.d.). Kinase Hinge Binding Scaffolds and Their Hydrogen Bond Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Retrieved from [Link]
-
Khan Academy. (2024). Reaction of amines with nitrous acid. Retrieved from [Link]
-
Bio-protocol. (n.d.). ADP-Glo kinase assay. Retrieved from [Link]
-
Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][13][18]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. PubMed. Retrieved from [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Retrieved from [Link]
-
NIST. (n.d.). 2-Amino-5-bromo-3-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hinge Binders Library - Enamine [enamine.net]
- 5. nbinno.com [nbinno.com]
- 6. 2-Amino-5-bromo-3-nitropyridine | 6945-68-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 6945-68-2|5-Bromo-3-nitropyridin-2-amine|BLD Pharm [bldpharm.com]
- 8. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. promega.com [promega.com]
- 16. carnabio.com [carnabio.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Bromo-N-ethyl-3-nitropyridin-2-amine
Welcome to the Technical Support Center for the synthesis of 5-Bromo-N-ethyl-3-nitropyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of this critical intermediate. Our approach is rooted in mechanistic principles to empower you to not only solve common issues but also to proactively optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two principal and scientifically sound approaches to the synthesis of this compound. The choice between them often depends on the availability of starting materials and the desired scale of the reaction.
-
Route A: Nucleophilic Aromatic Substitution (SNAr) : This is the most common and direct method. It involves the reaction of a di-halogenated precursor, typically 2,5-dibromo-3-nitropyridine , with ethylamine . The electron-withdrawing nitro group at the 3-position, along with the pyridine nitrogen, strongly activates the C2 and C6 positions towards nucleophilic attack. The bromine atom at the C2 position is then displaced by ethylamine.
-
Route B: N-Alkylation : This route begins with 2-amino-5-bromo-3-nitropyridine and introduces the ethyl group via alkylation, typically using an ethylating agent like iodoethane or ethyl bromide. While feasible, this method can be complicated by the potential for over-alkylation to form the diethylamino derivative.
Q2: My SNAr reaction (Route A) is showing low conversion. What are the likely causes?
Low conversion in the SNAr synthesis of this compound is a frequent challenge. The root causes can often be traced back to several key reaction parameters:
-
Insufficient Activation of the Pyridine Ring : The SNAr mechanism relies on the electrophilicity of the carbon atom undergoing substitution. The nitro group at the 3-position is crucial for this activation. Ensure your starting material is indeed 2,5-dibromo-3-nitropyridine.
-
Poor Nucleophilicity of Ethylamine : While ethylamine is a reasonably good nucleophile, its effectiveness can be hampered. If using an ethylamine salt (e.g., ethylamine hydrochloride), a base is required to generate the free amine in situ. An insufficient amount of base will lead to low concentrations of the active nucleophile.
-
Suboptimal Reaction Temperature : SNAr reactions on heteroaromatic systems often require heating to overcome the activation energy barrier. Room temperature reactions may be sluggish. A controlled increase in temperature can significantly improve the reaction rate.
-
Inappropriate Solvent Choice : The solvent plays a critical role in solvating the intermediate Meisenheimer complex. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they can stabilize the charged intermediate without overly solvating the nucleophile.
Q3: I'm observing a significant amount of a side product in my N-alkylation reaction (Route B). How can I improve the selectivity for the mono-ethylated product?
The formation of the bis-alkylated byproduct, 5-bromo-N,N-diethyl-3-nitropyridin-2-amine, is a classic challenge in the N-alkylation of primary aromatic amines. Here’s how to address it:
-
Control Stoichiometry : Use a minimal excess of the ethylating agent. A 1:1 to 1:1.2 molar ratio of 2-amino-5-bromo-3-nitropyridine to the ethylating agent is a good starting point.
-
Choice of Base and Solvent : A bulky, non-nucleophilic base can help to deprotonate the primary amine without competing in the alkylation. The choice of solvent can also influence the reaction rate and selectivity.
-
Reaction Temperature and Time : Lowering the reaction temperature can sometimes favor mono-alkylation. Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is maximized and before significant over-alkylation occurs.
Troubleshooting Guide
This section provides a structured approach to resolving specific issues encountered during the synthesis of this compound.
Issue 1: Low Yield in SNAr Reaction from 2,5-dibromo-3-nitropyridine
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inadequate Base | If using an ethylamine salt, ensure at least 2 equivalents of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) are used. | One equivalent of base is needed to neutralize the salt, and a second equivalent is required to scavenge the HBr generated during the reaction, driving the equilibrium towards the product. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10°C increments (e.g., from room temperature up to 80°C) and monitor the progress by TLC/LC-MS. | Nucleophilic aromatic substitution reactions have a significant activation energy. Increased thermal energy provides more molecules with the necessary energy to overcome this barrier. |
| Incorrect Solvent | Switch to a polar aprotic solvent like DMF or DMSO. | These solvents effectively solvate the cationic species and the charged Meisenheimer intermediate, stabilizing the transition state and accelerating the reaction.[1][2] |
| Moisture in the Reaction | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Water can compete with ethylamine as a nucleophile, leading to the formation of 5-bromo-2-hydroxy-3-nitropyridine as a byproduct. |
Issue 2: Formation of Multiple Products in N-Alkylation of 2-amino-5-bromo-3-nitropyridine
| Potential Cause | Recommended Solution | Scientific Rationale |
| Over-alkylation | Carefully control the stoichiometry of the ethylating agent (e.g., iodoethane) to 1.0-1.1 equivalents. Add the alkylating agent slowly to the reaction mixture. | Limiting the concentration of the ethylating agent reduces the statistical probability of the mono-alkylated product reacting a second time. |
| Reaction Temperature Too High | Perform the reaction at a lower temperature (e.g., 0°C to room temperature). | Lower temperatures decrease the reaction rate, allowing for better control and minimizing the formation of the thermodynamically favored, but often undesired, bis-alkylated product. |
| Strong, Unhindered Base | Use a hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. | These bases are sterically hindered, making them less likely to act as nucleophiles themselves, while still being effective at deprotonating the primary amine. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution | Scientific Rationale |
| Co-elution of Starting Material and Product | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) often provides good separation. | The product, this compound, is more polar than the starting 2,5-dibromo-3-nitropyridine but may have similar polarity to the starting 2-amino-5-bromo-3-nitropyridine. Fine-tuning the eluent polarity is key. |
| Presence of Tarry Byproducts | Consider a pre-purification workup. After the reaction, quench with water and extract with an organic solvent. Wash the organic layer with a mild acid to remove excess amine, followed by a brine wash. | This removes highly polar impurities and unreacted amines, simplifying the subsequent chromatographic purification. |
| Product Crystallization Issues | If recrystallization is attempted, screen a variety of solvent systems. A common technique is to dissolve the crude product in a hot solvent in which it is sparingly soluble at room temperature and then allow it to cool slowly. | The ideal recrystallization solvent will dissolve the product well at elevated temperatures but poorly at lower temperatures, while impurities remain soluble at all temperatures or are insoluble. |
Experimental Protocols
Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2,5-Dibromo-3-nitropyridine
-
Ethylamine (e.g., 2.0 M solution in THF or ethanol)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,5-dibromo-3-nitropyridine (1.0 eq.).
-
Add anhydrous DMF to dissolve the starting material.
-
Add triethylamine or DIPEA (2.2 eq.).
-
Slowly add the ethylamine solution (1.5 eq.) to the stirred mixture at room temperature.
-
Heat the reaction mixture to 50-70°C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Starting Point | Optimization Range |
| Temperature | 60°C | 40 - 80°C |
| Reaction Time | 4 hours | 2 - 12 hours |
| Ethylamine (eq.) | 1.5 | 1.2 - 2.0 |
| Base (eq.) | 2.2 | 2.0 - 3.0 |
Protocol B: Synthesis via N-Alkylation
This protocol is a representative procedure and requires careful monitoring to avoid over-alkylation.
Materials:
-
2-Amino-5-bromo-3-nitropyridine
-
Iodoethane or Ethyl Bromide
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Acetonitrile or DMF
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add 2-amino-5-bromo-3-nitropyridine (1.0 eq.) and the base (e.g., K₂CO₃, 1.5 eq.).
-
Add anhydrous acetonitrile or DMF.
-
Slowly add the ethylating agent (1.1 eq.) to the stirred suspension at room temperature.
-
Stir the reaction at room temperature and monitor closely by TLC or LC-MS. Gentle heating (e.g., 40°C) may be required if the reaction is slow.
-
Once the starting material is consumed and before significant formation of the di-alkylated product, filter off the base.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Pathways
SNAr Reaction Workflow
Caption: SNAr synthesis workflow.
Troubleshooting Logic for Low SNAr Yield
Caption: Troubleshooting logic for low SNAr yield.
References
-
A Facile and Efficient Synthesis of 3-amino-5-bromopyridine Derivatives Using Microwave Irradiation. HETEROCYCLES, Vol. 83, No. 4, 2011. [Link]
-
2,3-diaminopyridine - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules 2002, 7(12), 907-916. [Link]
-
The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. WorldOfChemicals. [Link]
-
Understanding the Synthesis and Quality Control of 2-Amino-5-bromo-3-nitropyridine. WorldOfChemicals. [Link]
-
5-Bromo-3-nitropyridin-2-amine. IndiaMART. [Link]
-
Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
-
Solvent effects on aromatic nucleophilic substitution reactions. Part 9. Special kinetic synergistic behavior in binary solvent mixtures. Semantic Scholar. [Link]
Sources
Technical Support Center: Purification of Crude 5-Bromo-N-ethyl-3-nitropyridin-2-amine
Welcome to the dedicated technical support resource for the purification of crude 5-Bromo-N-ethyl-3-nitropyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this important synthetic intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The synthesis of this compound, typically involving the N-ethylation of 2-amino-5-bromo-3-nitropyridine, can result in a range of impurities that require careful separation. This guide provides a comprehensive overview of common issues encountered during purification and offers practical, evidence-based solutions.
Visualizing the Purification Workflow
The selection of an appropriate purification strategy is critical. The following flowchart provides a logical decision-making process for purifying crude this compound.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Q1: My compound will not dissolve in the chosen recrystallization solvent, even with heating. What should I do?
A1: This indicates that the solvent is not polar enough for your compound. This compound is a polar molecule, and suitable solvents will likely have a degree of polarity.
-
Rationale: The principle of "like dissolves like" governs solubility. A polar compound will dissolve best in a polar solvent.
-
Solutions:
-
Select a more polar solvent: For compounds similar to yours, solvents like ethanol or ethyl methyl ketone have proven effective.[1]
-
Use a mixed solvent system: Dissolve your crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate). Then, slowly add a "bad" solvent in which it is poorly soluble (e.g., hexane or petroleum ether) at an elevated temperature until the solution becomes slightly turbid. Reheat gently until the solution is clear again, and then allow it to cool slowly.
-
Q2: My compound "oils out" instead of forming crystals during recrystallization. How can I resolve this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.
-
Rationale: For crystallization to occur, the solute molecules must arrange themselves into a crystal lattice, a process that is hindered if the solute's melting point is exceeded or if the concentration is too high for nucleation to occur properly.
-
Solutions:
-
Lower the cooling temperature: After the solution has cooled to room temperature, place it in an ice bath or refrigerator to encourage crystal formation.
-
Use a lower-boiling solvent: If the melting point of your compound is known and is lower than the boiling point of your current solvent, switch to a solvent with a lower boiling point.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled solution to initiate crystallization.
-
Q3: After recrystallization, my product is still impure, showing multiple spots on a TLC plate. What went wrong?
A3: This suggests that the chosen recrystallization solvent is not effectively differentiating between your product and the impurities.
-
Rationale: A successful recrystallization relies on a significant difference in solubility between the desired compound and the impurities in the chosen solvent at different temperatures.
-
Solutions:
-
Perform a solvent screen: Test the solubility of your crude product in a variety of solvents of differing polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) to find a solvent that dissolves your product when hot but poorly when cold, while the impurities remain either soluble or insoluble at both temperatures.
-
Consider a second recrystallization: A second recrystallization using a different solvent system may be necessary to remove persistent impurities.
-
Switch to column chromatography: If recrystallization fails to provide the desired purity, column chromatography is a more powerful purification technique.[2]
-
Column Chromatography Issues
Q1: My compound is streaking or "tailing" on the TLC plate and on the column, leading to poor separation.
A1: Tailing is a common issue with amine-containing compounds like yours when using silica gel as the stationary phase.[2]
-
Rationale: The basic nitrogen of the amine can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to a non-ideal elution profile.
-
Solutions:
-
Add a basic modifier to the mobile phase: Incorporating a small amount of a basic modifier, such as 0.1-1% triethylamine, into your eluent can neutralize the acidic sites on the silica gel and significantly improve the peak shape.
-
Use a different stationary phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded phase like diol-silica.
-
Ensure the sample is not overloaded: Applying too much sample to the column can lead to band broadening and tailing.
-
Q2: I am not getting good separation between my product and a closely-eluting impurity.
A2: This is a common challenge, especially when dealing with isomeric impurities.
-
Rationale: Compounds with very similar polarities will have similar affinities for the stationary and mobile phases, making separation difficult.
-
Solutions:
-
Optimize the mobile phase: A less polar mobile phase will generally increase the retention time of all compounds and may improve the separation between closely eluting spots. Experiment with different solvent ratios (e.g., varying the percentage of ethyl acetate in hexane or petroleum ether).
-
Use a longer column: A longer chromatography column provides more surface area for interactions, which can enhance separation.
-
Employ a gradient elution: Start with a less polar mobile phase and gradually increase the polarity over the course of the separation. This can help to sharpen the peaks and improve the resolution of closely eluting compounds.
-
Consider preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution than standard column chromatography.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The impurity profile will depend on the synthetic route. Assuming the synthesis involves the N-ethylation of 2-amino-5-bromo-3-nitropyridine, common impurities include:
-
Unreacted 2-amino-5-bromo-3-nitropyridine: The starting material for the N-ethylation.
-
Over-alkylated product: N,N-diethyl-5-bromo-3-nitropyridin-2-amine, where the amino group has been ethylated twice.
-
Isomeric impurities: If the starting 2-amino-5-bromopyridine was not pure, isomers from the nitration step may be carried through the synthesis.[3]
-
Residual solvents: Solvents used in the reaction and workup.
Q2: What is a good starting point for a mobile phase for TLC analysis and column chromatography?
A2: A good starting point for developing a separation method is a mixture of a non-polar and a polar solvent.
-
Recommended starting mixture: A 9:1 mixture of hexane (or petroleum ether) and ethyl acetate.
-
Optimization: You can then adjust the ratio to achieve a retention factor (Rf) for your product of around 0.3-0.4 on a TLC plate, which is generally optimal for column chromatography separation.
Q3: How should I store purified this compound?
A3: For long-term stability, the compound should be stored in a cool, dry, and dark place under an inert atmosphere.[4] Refrigeration at 2-8°C is recommended.
Experimental Protocols
Recrystallization Protocol
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
A suitable solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane)[1]
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude compound in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent and begin heating and stirring.
-
Continue to add the solvent portion-wise until the solid has just dissolved at the boiling point of the solvent.
-
If the solution is colored due to impurities, you may add a small amount of activated charcoal and boil for a few minutes.
-
If charcoal was added, perform a hot filtration to remove it.
-
Allow the clear solution to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Column Chromatography Protocol
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate, potentially with 0.1% triethylamine)[2]
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp for visualization
Procedure:
-
Prepare the column: Securely clamp the column vertically and add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Pack the column: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack evenly, draining the excess solvent until it is level with the top of the silica.
-
Load the sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry silica gel with the adsorbed compound to the top of the column.
-
Elute the column: Carefully add the mobile phase to the top of the column and begin elution. Collect fractions in test tubes.
-
Monitor the separation: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₈BrN₃O₂ | [4] |
| Molecular Weight | 246.06 g/mol | [4] |
| CAS Number | 26820-37-1 | [4] |
| Storage | 2-8°C, sealed in dry, dark conditions | [4] |
Safety Information
It is crucial to handle this compound and its related compounds with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for the title compound was not found, the SDS for the closely related 2-amino-5-bromo-3-nitropyridine indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Avoid creating dust.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
The purification of crude this compound can be effectively achieved through careful selection and optimization of either recrystallization or column chromatography. Understanding the potential impurities and the chemical properties of the target molecule is key to developing a robust purification strategy. This guide provides the foundational knowledge and practical troubleshooting advice to assist researchers in obtaining this valuable intermediate in high purity.
References
-
Organic Syntheses Procedure. (n.d.). 3,5-Dibromo-2-pyrone. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purification of 2-Amino-4-bromo-3-nitropyridine.
- U.S. Patent No. US20060116519A1. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-4-bromo-3-nitropyridine.
-
PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]
- Jubilant Ingrevia. (n.d.).
-
SIELC Technologies. (2018). Separation of 2-Amino-5-bromo-3-nitropyridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
- BenchChem. (n.d.). Protocol for N-Alkylation of 2-bromo-1H-indole-3-acetonitrile.
- The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf.
- ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
Sources
- 1. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 26820-37-1|this compound|BLD Pharm [bldpharm.com]
- 5. nbinno.com [nbinno.com]
- 6. 2-Amino-5-bromo-3-nitropyridine | 6945-68-2 [chemicalbook.com]
Technical Support Center: Purification of 5-Bromo-N-ethyl-3-nitropyridin-2-amine
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 5-Bromo-N-ethyl-3-nitropyridin-2-amine. The synthesis of this compound, typically via electrophilic nitration of an N-ethyl-5-bromopyridin-2-amine precursor, is often complicated by the formation of closely related impurities. This document offers troubleshooting strategies and detailed protocols to achieve high purity.
Section 1: Understanding the Common Impurity Profile
A successful purification strategy begins with understanding the potential impurities. The nitration of a substituted 2-aminopyridine ring is rarely a perfectly selective reaction.
Q1: What are the primary impurities I should expect in my crude this compound reaction mixture?
You should anticipate three main classes of impurities originating from the nitration step:
-
Positional Isomers: The directing effects of the amino and bromo substituents on the pyridine ring can lead to the formation of undesired nitro-isomers. The pyridine ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution, but the activating amino group directs substitution[1][2]. The most probable isomeric impurity is 5-Bromo-N-ethyl-6-nitropyridin-2-amine . The separation of these isomers is often the most significant purification challenge due to their similar polarities and molecular weights[3].
-
Unreacted Starting Material: Incomplete conversion is a common issue, especially if reaction conditions (time, temperature, stoichiometry) are not optimized[3]. The presence of the precursor, N-ethyl-5-bromopyridin-2-amine , will contaminate the crude product.
-
Degradation and Side-Products: Nitration reactions are highly exothermic and can lead to the formation of dark, tarry byproducts if the temperature is not strictly controlled[3][4]. Over-nitration to form dinitro compounds is also a possibility, though typically less prevalent under controlled conditions.
Section 2: Analytical Methods for Purity Assessment
Reliable analytical methods are crucial for diagnosing purification issues and validating the final product's purity.
Q2: How can I effectively monitor the progress of my purification?
A multi-tiered approach using Thin-Layer Chromatography (TLC) for rapid checks and High-Performance Liquid Chromatography (HPLC) for quantitative analysis is recommended.
-
Thin-Layer Chromatography (TLC): TLC is indispensable for real-time reaction monitoring and for identifying fractions containing the desired product during column chromatography.
-
Protocol: Spot the crude mixture, the starting material, and a co-spot (crude and starting material mixed) on a silica gel plate. Elute with a suitable mobile phase. Visualize under UV light (254 nm). The starting material (amine) will be less polar than the nitrated products. The isomeric impurities will likely have very similar Rf values to the desired product.
-
| TLC Mobile Phase Systems (Illustrative) | Purpose | Expected Observation |
| 20% Ethyl Acetate in Hexane | Good starting point for resolving products from starting material. | Starting material has a high Rf. Nitro-products are lower on the plate. |
| 10-15% Ethyl Acetate in Dichloromethane | May provide better resolution between the closely-eluting nitro-isomers. | A slight separation between the main product spot and a nearby isomer spot may be visible. |
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the exact purity percentage of the final compound. A reverse-phase method is typically effective.
Section 3: Troubleshooting Guides & FAQs
This section addresses specific problems encountered during the purification process in a question-and-answer format.
Q3: My crude product is a dark, tarry oil instead of a solid. What went wrong and how can I proceed?
Potential Cause: This is a classic sign of overheating during the nitration reaction[3]. The exothermic nature of the reaction, if not controlled by slow addition of the nitrating agent and efficient cooling (e.g., an ice-salt bath), can lead to decomposition and polymerization.
Recommended Solution:
-
Attempt to Isolate Solids: Dissolve a small sample of the tar in a solvent like dichloromethane or ethyl acetate. Sometimes, the desired product is present within the tar.
-
Liquid-Liquid Extraction: If soluble, perform an extraction against a dilute aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities, followed by a water wash.
-
Silica Plug Filtration: Pass the organic solution through a short plug of silica gel, eluting with your organic solvent. This can remove the most polar, dark-colored baseline impurities.
-
Analyze the Filtrate: Concentrate the filtrate and analyze by TLC. If the desired product is visible, you can proceed with column chromatography, but expect a lower yield. For future reactions, prioritize strict temperature control below 5 °C during nitration[3].
Q4: I'm trying to recrystallize my crude product, but it either won't dissolve or it "oils out" upon cooling. What should I do?
Potential Cause: An incorrect solvent or the presence of significant impurities is preventing proper crystal lattice formation. "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.
Recommended Solution:
-
Systematic Solvent Screening: Test solubility in a range of solvents on a small scale. The ideal solvent will dissolve the compound when hot but not when cold. For similar aminonitropyridines, ethanol or ethyl methyl ketone have proven effective[7][8].
-
Use a Mixed-Solvent System: This is often the key. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or acetone). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexane or petroleum ether) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Allow it to cool slowly. This controlled decrease in solubility promotes crystallization over oiling out.
-
Address Impurities First: If the product is very impure (>10% impurities), recrystallization is unlikely to be effective. Perform a rapid column chromatography first to remove the bulk of impurities, and then recrystallize the partially purified material.
Q5: My TLC and HPLC show two or more products with very similar retention times. How can I effectively separate these isomers?
Potential Cause: You are dealing with positional isomers, which have nearly identical polarities, making separation difficult[3].
Recommended Solution: High-resolution silica gel column chromatography is the required method. Success depends on optimizing the conditions.
-
Use High-Quality Silica: Employ a fine mesh silica gel (e.g., 230-400 mesh) for higher surface area and better separation.
-
Optimize the Mobile Phase: The goal is to find a solvent system where the desired product has an Rf value of ~0.2-0.3 on TLC. This provides the best balance for separation on a column. Test various ratios of solvents like hexane/ethyl acetate or dichloromethane/ethyl acetate[3].
-
Run a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), a shallow gradient elution is far more powerful. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 15% ethyl acetate over many column volumes). This slowly coaxes the compounds down the column, amplifying small differences in their affinity for the silica gel.
-
Column Dimensions and Loading: Use a long, thin column rather than a short, wide one to increase the number of theoretical plates. Do not overload the column; the amount of crude material should be no more than 1-2% of the mass of the silica gel.
Section 4: Standardized Purification Protocols
Protocol 1: Recrystallization from a Mixed-Solvent System
Objective: To remove non-isomeric impurities and enhance the purity of a solid crude product.
-
Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of a "good" solvent (e.g., dichloromethane) and heat gently while stirring until the solid is fully dissolved.
-
While still warm, slowly add a "poor" solvent (e.g., hexane) dropwise until the first sign of persistent cloudiness appears.
-
Add 1-2 drops of the "good" solvent to make the solution clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold "poor" solvent.
-
Dry the purified crystals under vacuum. Analyze purity by HPLC and/or NMR.
Protocol 2: High-Resolution Flash Column Chromatography
Objective: To separate the desired product from positional isomers.
-
Prepare the Column: Slurry-pack a glass column with silica gel (230-400 mesh) in a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Prepare the Sample: Dissolve the crude product in a minimum amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" technique prevents solvent channeling and improves resolution.
-
Load the Column: Carefully add the dry-loaded sample to the top of the packed silica gel bed.
-
Elute the Column: Begin elution with the low-polarity mobile phase. Collect fractions continuously.
-
Run the Gradient: Gradually and slowly increase the polarity of the mobile phase. For example, increase the ethyl acetate concentration by 1% every 2-3 column volumes.
-
Monitor Fractions: Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of the different components.
-
Combine and Evaporate: Once the components are identified, combine the fractions containing the pure desired product. Remove the solvent using a rotary evaporator to yield the final, high-purity compound.
Section 5: Workflow Visualizations
References
-
SIELC Technologies. (2018). 5-Bromo-6-methyl-3-nitropyridine-2-amine. [Link]
-
Sánchez-Viesca, F., & Gómez, R. (2018). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. Modern Chemistry, 6(1), 1. [Link]
-
SIELC Technologies. (2018). 2-Amino-5-bromo-3-nitropyridine. [Link]
-
Filo. (2024). Nitration of 2 amino pyridine on ring structure. [Link]
- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. [Link]
-
Digital Commons @ NJIT. (n.d.). A study of the mixed acid nitration of 2-amino-5-chloropyridine. [Link]
-
ACS Publications. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]
Sources
- 1. Nitration of 2 amino pyridine on ring structure | Filo [askfilo.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 5. 5-Bromo-6-methyl-3-nitropyridine-2-amine | SIELC Technologies [sielc.com]
- 6. 2-Amino-5-bromo-3-nitropyridine | SIELC Technologies [sielc.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 5-Bromo-3-Nitropyridine Derivatives
Welcome to the technical support center for synthetic strategies involving 5-bromo-3-nitropyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of reactions with this versatile, yet challenging, heterocyclic scaffold. Here, we address common issues in a direct question-and-answer format, blending established chemical principles with practical, field-proven advice to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes the 5-bromo-3-nitropyridine scaffold synthetically useful but challenging?
A1: The 5-bromo-3-nitropyridine core is a valuable building block in medicinal chemistry and materials science.[1] Its utility stems from the distinct reactivity of its functional groups:
-
The Bromine Atom (C5): Serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation).[2][3]
-
The Nitro Group (C3): As a powerful electron-withdrawing group, it significantly influences the electronic properties of the pyridine ring. This group activates the ring for nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho and para to it (C2, C4, and C6).[4]
-
The Pyridine Nitrogen: The basicity of the nitrogen atom can be a factor in reactions, potentially coordinating to metal catalysts or reacting with acidic reagents.
The challenge lies in controlling the chemoselectivity. The very features that make it versatile can also lead to competing side reactions. For instance, a strong nucleophile intended for an SNAr reaction might instead interfere with a palladium catalyst in a planned cross-coupling reaction. Optimization requires a careful balancing of reaction conditions to favor the desired transformation.
Q2: How does the nitro group at the C3 position affect the reactivity of the bromine at C5?
A2: The nitro group at C3 is meta to the bromine at C5. In palladium-catalyzed cross-coupling reactions, the primary electronic effect on the C-Br bond is inductive withdrawal, which can make the carbon atom more electrophilic and thus more susceptible to oxidative addition by the palladium(0) catalyst.[5] This is generally favorable for reactions like Suzuki and Buchwald-Hartwig couplings. However, the overall electronic deficiency of the ring can sometimes make oxidative addition more challenging compared to electron-rich aryl halides.[6] Therefore, selecting a sufficiently electron-rich and bulky phosphine ligand is often critical to promote this rate-determining step.[7]
Q3: Can the nitro group be reduced during a cross-coupling reaction? What precautions should be taken?
A3: Yes, reduction of the nitro group is a potential and problematic side reaction, especially under harsh conditions or with certain reagents. For instance, some phosphine ligands can be oxidized while reducing the nitro group, and certain reducing agents used in other contexts (like iron in acetic acid) are explicitly for nitro reduction.[8] To minimize this risk:
-
Use milder reaction conditions (e.g., lower temperatures).
-
Ensure the reaction is thoroughly degassed to remove oxygen, which can participate in side reactions.
-
Avoid excessively long reaction times.
-
Screen different palladium catalysts and ligands; some may be less prone to promoting nitro reduction.
-
If using a boronic acid that is prone to decomposition or a reaction that is sluggish, consider that the extended heating may contribute to undesired reductions.
Troubleshooting Guide: Palladium Cross-Coupling Reactions
Palladium-catalyzed reactions are the most common transformations performed on the 5-bromo-3-nitropyridine core. Below are troubleshooting guides for the two most prevalent types: Suzuki-Miyaura and Buchwald-Hartwig Amination.
Part A: Suzuki-Miyaura Coupling
This reaction is used to form a new carbon-carbon bond at the C5 position.
Problem 1: Low to no conversion of the starting material.
Q: I've set up my Suzuki reaction with 5-bromo-3-nitropyridine and an arylboronic acid, but I'm only recovering the starting material. What are the likely causes?
A: This is a classic issue that usually points to a problem with one of the three key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[5]
Troubleshooting Steps:
-
Check Catalyst and Ligand Activity:
-
Cause: The Pd(0) active catalyst may not be forming, or it may be inactive. Pd(II) precatalysts like Pd(OAc)₂ require in-situ reduction, which can be inefficient. The ligand may be oxidized.
-
Solution: Use a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., XPhos Pd G3).[7] Ensure your phosphine ligands are high purity and have been stored under inert gas. For electron-deficient substrates like this, use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to facilitate the oxidative addition step.[6]
-
-
Verify Base and Solvent System:
-
Cause: Transmetalation requires activation of the boronic acid by a base.[9] The choice of base and solvent is critical and interdependent.
-
Solution: For many Suzuki couplings, an aqueous base solution (e.g., K₂CO₃ or K₃PO₄ in a dioxane/water or Toluene/water mixture) is effective.[2] If your substrate is sensitive to water or high pH (e.g., contains a hydrolyzable ester), consider anhydrous conditions with a base like KF or CsF.[10] Ensure your solvent is rigorously degassed to prevent catalyst poisoning by oxygen.[7]
-
-
Assess Boronic Acid Quality:
-
Cause: Boronic acids can degrade over time, especially through homocoupling to form boroxines or through protodeboronation (hydrolysis back to the arene).[7]
-
Solution: Use freshly purchased or recrystallized boronic acid. You can also convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt (BF₃K), which are more resistant to protodeboronation.[11]
-
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Problem 2: Significant side products are observed, mainly homocoupling of the boronic acid and protodeboronation.
Q: My reaction works, but the yield is low due to the formation of Ar-Ar (from my boronic acid) and the corresponding arene (Ar-H). How can I suppress these side reactions?
A: These are common competing pathways.
Troubleshooting Steps:
| Side Reaction | Primary Cause(s) | Recommended Solutions |
| Protodeboronation | 1. Presence of excess water/protons. 2. High reaction temperature or prolonged reaction time. 3. Base is too strong or concentration is too high. | 1. Use a less aqueous or anhydrous system (e.g., KF in THF).[10] 2. Lower the reaction temperature and monitor for completion to avoid unnecessary heating. 3. Switch to a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) or use fewer equivalents.[12] 4. Use a more stable boronate derivative like a MIDA boronate or trifluoroborate salt.[11] |
| Boronic Acid Homocoupling | 1. Presence of oxygen in the reaction mixture. 2. Catalyst system promotes it. | 1. Ensure meticulous degassing of all solvents and reagents. Maintain a positive pressure of inert gas (Argon or Nitrogen).[7] 2. Screen different ligands. Sometimes a less electron-rich ligand can disfavor this pathway, though it may slow the desired reaction. |
| Starting Material Homocoupling | 1. Inefficient transmetalation leads to side reactions of the Pd(II)-Ar intermediate. | 1. Optimize the base and solvent to accelerate transmetalation. 2. Use a slightly higher equivalent of the boronic acid (e.g., 1.2-1.5 eq.). |
Part B: Buchwald-Hartwig Amination
This reaction is used to form a new carbon-nitrogen bond at the C5 position.
Problem 1: The amination reaction is sluggish or fails completely.
Q: I am trying to couple an amine with 5-bromo-3-nitropyridine, but the reaction is not proceeding. What should I investigate first?
A: Similar to the Suzuki coupling, a failed Buchwald-Hartwig reaction points to issues within the catalytic cycle. However, the nature of the amine and the choice of base are often more sensitive here.[13][14]
Troubleshooting Steps:
-
Re-evaluate the Base:
-
Cause: The base must be strong enough to deprotonate the amine (or the intermediate amine-Pd complex) but not so strong that it causes decomposition or side reactions.[14] The pKa of the amine is a key consideration.
-
Solution: For primary alkylamines and anilines, a strong, non-nucleophilic base like NaOtBu or LHMDS is standard.[14] For more sensitive substrates or less acidic amines, a weaker carbonate base (Cs₂CO₃, K₂CO₃) might be necessary, often requiring higher temperatures.[3] The choice is empirical and often requires screening.
-
-
Select the Right Ligand for the Amine:
-
Cause: The steric and electronic properties of the amine dictate the ideal ligand. A bulky amine may require a specific ligand to enable binding to the palladium center.
-
Solution: A wide array of specialized ligands exists for Buchwald-Hartwig amination. For primary amines, bulky biarylphosphine ligands like XPhos or RuPhos are excellent starting points. For secondary amines, ligands like BrettPhos are often superior. Refer to vendor selection guides or seminal reviews for specific pairings.[3]
-
-
Consider Amine-Specific Issues:
-
Cause: Primary alkylamines can undergo β-hydride elimination from the palladium-amido intermediate, leading to a hydro-dehalogenated starting material and an imine.[13] Very weak nucleophiles (e.g., some heterocycles) may not couple efficiently.
-
Solution: For β-hydride elimination, using a ligand with a wide "bite angle" (like Xantphos) can disfavor the conformation required for this side reaction. For weakly nucleophilic amines, stronger activation conditions (stronger base, more electron-rich ligand) may be required.
-
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the 5-bromo-3-nitropyridine ring makes it a good substrate for SNAr reactions.
Problem: My SNAr reaction is not working, or I am getting substitution at the wrong position.
Q: I am trying to displace a group on the ring with a nucleophile (e.g., an alkoxide or amine), but the reaction is failing. What determines the success and regioselectivity of SNAr?
A: SNAr success depends on three factors: (1) sufficient activation of the ring by electron-withdrawing groups, (2) the presence of a good leaving group, and (3) a potent nucleophile.[4]
Troubleshooting Steps:
-
Assess Ring Activation and Regioselectivity:
-
Cause: The nitro group at C3 strongly activates the ortho (C2, C4) and para (C6) positions for nucleophilic attack. The C5 position, where the bromine resides, is meta to the nitro group and is therefore not electronically activated for SNAr.
-
Explanation: A nucleophile will preferentially attack the C2, C4, or C6 positions. If there is a leaving group (like a halogen) at one of these activated positions, substitution will occur there. The bromine at C5 will generally not be displaced via a standard SNAr mechanism. If your goal is to functionalize the C5 position, you must use cross-coupling chemistry. If you have other halogens (e.g., 2-chloro-5-bromo-3-nitropyridine), the nucleophile will attack the C2 position, displacing the chlorine.[15]
-
-
Solvent Choice is Crucial:
-
Cause: The SNAr reaction proceeds through a charged intermediate (a Meisenheimer complex).[16]
-
Solution: Polar aprotic solvents like DMSO, DMF, or THF are required to stabilize this charged intermediate and accelerate the reaction.[17] Nonpolar solvents will significantly hinder or completely stop the reaction.
-
-
Consider Unexpected Rearrangements:
-
Cause: In rare cases with nitropyridines, migration of the nitro group has been observed during nucleophilic substitution reactions, leading to unexpected product isomers.[18]
-
Solution: If your product characterization (e.g., by 2D NMR) does not match the expected isomer, be aware of this possibility. This phenomenon is highly dependent on the substrate and reaction conditions, particularly the solvent.[18]
-
Visualizing a Troubleshooting Workflow
Caption: A general troubleshooting workflow for failed cross-coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a representative protocol and must be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add 5-bromo-3-nitropyridine (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required (e.g., SPhos, 4-10 mol%). Add this solid mixture to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.
-
Reaction: Heat the mixture to the desired temperature (typically 85-100 °C) with vigorous stirring.[2] Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This is a representative protocol and must be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 eq.).
-
Substrate Addition: Add the 5-bromo-3-nitropyridine (1.0 eq.) to the flask.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane). Finally, add the amine (1.1-1.2 eq.) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
References
-
Hangzhou Molbase Biotechnology Co., Ltd. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction optimization conditions for 5. [Table]. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions. [Table]. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
YouTube. (2023). Buchwald-Hartwig amination. Retrieved from [Link]
-
Ali, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. MDPI. Retrieved from [Link]
-
Orita, A., et al. (2012). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 17(9), 10793-10813. PMC. Retrieved from [Link]
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Retrieved from [Link]
-
Molbase. (n.d.). The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Wang, X., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3844-3853. ACS Publications. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Cholewinski, A., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 223-228. ACS Publications. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
National Institutes of Health. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Jia, Z. J., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES, 65(9), 2181-2188. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. Retrieved from [Link]
-
Molbase. (n.d.). Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. rsc.org [rsc.org]
- 16. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Synthesis of Substituted Nitropyridines
Welcome to the technical support center for the synthesis of substituted nitropyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in this demanding area of synthetic chemistry. Nitropyridines are pivotal intermediates in the development of pharmaceuticals and agrochemicals, yet their synthesis is fraught with difficulties stemming from the inherent electronic nature of the pyridine ring, which is further complicated by the strongly electron-withdrawing nitro group.
This resource provides in-depth, troubleshooting-focused FAQs and validated protocols to navigate common synthetic hurdles. The advice herein is grounded in established mechanistic principles and practical, field-proven experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Electrophilic Nitration Challenges
The direct nitration of pyridine is notoriously difficult due to the deactivation of the ring by the protonated nitrogen under acidic conditions, making it significantly less reactive than benzene.[1] Even when successful, regioselectivity is a major concern.
Question 1: My direct nitration of a substituted pyridine is giving extremely low yields or no product at all. What is the root cause and how can I fix it?
Answer:
The primary cause is the severe deactivation of the pyridine ring toward electrophilic attack. Under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the pyridine nitrogen is protonated, forming a pyridinium ion. This positive charge dramatically reduces the electron density of the ring, making it highly resistant to reaction with the electrophile (NO₂⁺).[1]
Troubleshooting Workflow:
// Nodes Start [label="Low/No Yield in\nDirect Nitration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Assess [label="Assess Substrate Electronics", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; EDG [label="Electron-Donating Group (EDG)\nPresent? (e.g., -NH₂, -OR, -Alkyl)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; EWG [label="Electron-Withdrawing Group (EWG)\nPresent? (e.g., -CN, -CF₃, -Halogen)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Optimize [label="Optimize Conditions for EDG-Substituted Pyridine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alternative [label="Switch to Alternative Nitration Method", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Milder [label="Use Milder Nitrating Agents:\n- HNO₃ in Ac₂O\n- N-Nitrosaccharin", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Temp [label="Lower Reaction Temperature\nto Improve Selectivity", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Bakke [label="Bakke Nitration:\nN₂O₅ then SO₂/HSO₃⁻", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Dearomatization [label="Dearomatization-Rearomatization Strategy\n(e.g., Oxazino Azines)", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Assess; Assess -> EDG [label="Yes"]; Assess -> EWG [label="No/Weak"];
EDG -> Optimize [label="Yes"]; EDG -> EWG [label="No"];
EWG -> Alternative [label="Yes"];
Optimize -> Milder [style=dashed]; Optimize -> Temp [style=dashed];
Alternative -> Bakke [style=dashed]; Alternative -> Dearomatization [style=dashed]; } dot Caption: Troubleshooting workflow for low-yield nitration.
-
For Pyridines with Electron-Donating Groups (EDGs): If your substrate has an activating group like an amino or alkyl group, direct nitration is more feasible.[2] However, harsh conditions can still lead to degradation.
-
For Pyridines with Electron-Withdrawing Groups (EWGs) or Unsubstituted Pyridines: Direct electrophilic nitration is often synthetically unviable.
-
Solution 1 (The Bakke Method): A highly effective alternative involves reacting the pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt. This intermediate is then treated with a nucleophile like bisulfite (HSO₃⁻), which adds to the ring. A subsequent[5][6]-sigmatropic shift of the nitro group to the 3-position, followed by elimination, yields the 3-nitropyridine.[1][5][7] This method avoids the harsh acidity of traditional nitration and often gives good yields of the 3-nitro isomer.[7][8]
-
Solution 2 (Dearomatization-Rearomatization): A modern approach involves a dearomatization/rearomatization sequence. The pyridine is first converted into an oxazino pyridine intermediate, which can then be nitrated at the meta-position using reagents like tert-butyl nitrite (TBN). An acid-mediated rearomatization step then furnishes the meta-nitrated pyridine.[9] This strategy shows excellent regioselectivity and functional group tolerance.[9][10]
-
Question 2: I'm getting a mixture of regioisomers (e.g., 3-nitro and 5-nitro) during the nitration of my substituted pyridine. How can I improve the regioselectivity?
Answer:
Regioselectivity is dictated by the electronic and steric influence of the substituents already on the pyridine ring.
-
Electronic Control: EDGs generally direct ortho- and para- to their position. For a 2-substituted pyridine with an EDG, this favors nitration at the 5-position.[2]
-
Steric Hindrance: Bulky groups can block adjacent positions, favoring substitution at more accessible sites.
-
Inherent Ring Electronics: The pyridine nitrogen deactivates the 2-, 4-, and 6-positions towards electrophiles, making the 3- and 5-positions the most likely sites for nitration.
Strategies for Improving Regioselectivity:
-
Lower the Temperature: Running the reaction at a lower temperature can increase the kinetic preference for the formation of one isomer over another.
-
Change the Nitrating System: The bulkiness of the nitrating agent can influence regioselectivity. Experiment with different systems (e.g., moving from HNO₃/H₂SO₄ to a nitronium salt like NO₂BF₄) to see if steric interactions can be exploited.
-
Use a Blocking Group: In some cases, a removable blocking group can be installed to prevent reaction at an undesired position. This adds steps but can be a robust solution for achieving a single isomer.
-
Adopt an Alternative Strategy: If direct nitration is unselective, it is often more efficient to switch to a strategy that builds the desired isomer from a different starting material, such as a nucleophilic aromatic substitution (SNAr) approach.
Section 2: Nucleophilic Aromatic Substitution (SNAr) Challenges
The presence of a nitro group strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), making it a powerful method for introducing substituents. The reaction typically proceeds via a two-step addition-elimination mechanism through a stabilized Meisenheimer complex intermediate.[11]
Question 3: My SNAr reaction on a halonitropyridine is sluggish or failing. What factors could be inhibiting the reaction?
Answer:
Several factors can impede an SNAr reaction. The key is to ensure the pyridine ring is sufficiently activated and the reaction conditions are appropriate for the chosen nucleophile.
Troubleshooting Checklist:
-
Activation: Is the nitro group positioned ortho or para to the leaving group (the halogen)? This positioning is critical for stabilizing the negative charge of the Meisenheimer intermediate through resonance.[11][12][13] If the nitro group is meta to the leaving group, its activating effect is significantly weaker, and the reaction will be much slower or may not proceed at all.
-
Leaving Group Ability: The leaving group's ability follows the general trend I > Br > Cl >> F for SNAr. However, for the rate-determining attack of the nucleophile, fluorine is often the best leaving group due to its high electronegativity, which makes the carbon it's attached to more electrophilic. If your reaction with a chloro- or bromo-pyridine is slow, a fluoro- version might react faster.
-
Nucleophile Strength: Weak nucleophiles (e.g., water, alcohols) require more forcing conditions (higher temperatures, stronger bases) than strong nucleophiles (e.g., thiolates, alkoxides). Ensure your base is strong enough to deprotonate your nucleophile if necessary.
-
Solvent: Aprotic polar solvents like DMSO, DMF, or NMP are ideal for SNAr reactions. They effectively solvate the cation (e.g., K⁺ from KOtBu) while leaving the nucleophile relatively "bare" and highly reactive.
// Nodes Start [label="Sluggish SₙAr Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckActivation [label="Check Activation:\nIs NO₂ ortho/para to Leaving Group?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckLG [label="Check Leaving Group (LG)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckNucleophile [label="Check Nucleophile/Base Strength", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckSolvent [label="Check Solvent", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
SolutionMeta [label="Activation is weak.\nConsider alternative strategy or\nmore forcing conditions.", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; SolutionLG [label="Improve LG:\nF > Cl > Br > I (for attack rate)\nI > Br > Cl > F (for departure)", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; SolutionNuc [label="Increase Temperature\nUse Stronger Base (e.g., NaH, KOtBu)\nUse a More Potent Nucleophile", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; SolutionSolvent [label="Switch to Polar Aprotic Solvent:\nDMSO, DMF, NMP", fillcolor="#F1F3F4", fontcolor="#202124", shape=note];
Success [label="Reaction Proceeds", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckActivation; CheckActivation -> CheckLG [label="Yes"]; CheckActivation -> SolutionMeta [label="No (meta)"]; CheckLG -> CheckNucleophile; CheckNucleophile -> CheckSolvent; CheckSolvent -> Success;
CheckLG -> SolutionLG [style=dashed]; CheckNucleophile -> SolutionNuc [style=dashed]; CheckSolvent -> SolutionSolvent [style=dashed]; } dot Caption: Decision tree for troubleshooting SₙAr reactions.
Question 4: I'm attempting a Vicarious Nucleophilic Substitution (VNS) on a nitropyridine, but I'm getting low yields and isolating the Meisenheimer adduct instead. What's going wrong?
Answer:
Vicarious Nucleophilic Substitution (VNS) is a powerful method for C-H functionalization of electron-deficient arenes like nitropyridines.[5] It involves the addition of a carbanion bearing a leaving group at the α-position, followed by a base-induced β-elimination.
The isolation of the Meisenheimer-type adduct indicates that the initial nucleophilic addition is successful, but the subsequent elimination step is failing.[14][15]
-
Root Cause: The most common reason for a failed elimination step is steric hindrance. For the β-elimination to occur, the transition state requires a specific geometry. If the newly introduced alkyl group and the adjacent nitro group are sterically bulky, they may not be able to adopt the necessary coplanar arrangement for effective elimination.[14] This is particularly problematic with secondary carbanions (e.g., from isopropyl sulfones).[14][15]
-
Solution:
-
Re-evaluate the Carbanion Source: If using a secondary or tertiary carbanion precursor, switch to a primary one (e.g., use ethyl phenyl sulfone instead of isopropyl phenyl sulfone). Primary carbanions introduce less steric bulk, facilitating the elimination step.[14]
-
Optimize the Base and Temperature: A stronger base or higher temperature might provide the necessary energy to overcome the activation barrier for elimination. However, be cautious of side reactions.
-
Substrate Consideration: Highly hindered nitropyridines may simply be unsuitable substrates for VNS with bulky nucleophiles. In such cases, an alternative synthetic route may be necessary.
-
Validated Experimental Protocols
Protocol 1: Synthesis of 3-Nitropyridine via the Bakke Method (Modified)
This protocol is adapted from the established procedure for nitrating pyridines that are deactivated toward standard electrophilic substitution.[7]
Materials:
-
Pyridine (1.0 equiv)
-
Dinitrogen pentoxide (N₂O₅, 1.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Sodium bisulfite (NaHSO₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of N₂O₅ Solution: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a solution or slurry of N₂O₅ in anhydrous DCM at -10 °C to 0 °C. Caution: N₂O₅ is a powerful oxidant and nitrating agent; handle with extreme care.
-
Formation of N-Nitropyridinium Salt: Slowly add a solution of pyridine in anhydrous DCM to the N₂O₅ slurry at 0 °C. A precipitate of N-nitropyridinium nitrate will form. Stir the resulting slurry for 1 hour at 0 °C.
-
Rearrangement and Work-up: In a separate flask, prepare a solution of sodium bisulfite (2.0 equiv) in a 3:1 mixture of methanol/water. Cool this solution to 0 °C.
-
Pour the N-nitropyridinium slurry from step 2 into the cold bisulfite solution.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the intermediate is consumed.
-
Quench the reaction by carefully adding saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield 3-nitropyridine.
Protocol 2: General SNAr of 2-Chloro-5-nitropyridine with a Thiol Nucleophile
This protocol provides a general method for the substitution of a halogen with a sulfur nucleophile, a common transformation in medicinal chemistry.
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Thiol of choice (e.g., benzyl mercaptan, 1.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv) or another suitable base
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
Procedure:
-
To a round-bottom flask, add 2-chloro-5-nitropyridine, anhydrous DMF, and the thiol.
-
Add potassium carbonate to the mixture.
-
Heat the reaction to 50-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 1-4 hours).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired 2-thioether-5-nitropyridine.
Data Summary Table
| Method | Substrate Type | Key Reagents | Typical Position of Nitration | Advantages | Common Challenges |
| Direct Nitration | Pyridines with EDGs | HNO₃ / H₂SO₄ | 5- (if EDG at 2-) | Single step | Low yield, poor regioselectivity, harsh conditions, functional group intolerance.[4][9] |
| Bakke Nitration | Unsubstituted or EWG-substituted pyridines | N₂O₅, then NaHSO₃ | 3- | Good yields for 3-nitro isomer, avoids strong acid.[5][7][8] | Requires handling of N₂O₅. |
| Dearomatization-Rearomatization | Wide range of pyridines | Oxazino formation, then TBN, TEMPO, O₂ | meta- (3- or 5-) | Excellent regioselectivity, high functional group tolerance.[9] | Multi-step process. |
| SNAr | Halonitropyridines | Nucleophile, Base | Position of leaving group | High yield, predictable regioselectivity.[11][16] | Requires pre-functionalized substrate; activation (ortho/para NO₂) is critical.[13] |
| VNS | Nitropyridines | Carbanion with LG | ortho- or para- to NO₂ | Direct C-H functionalization.[5][15] | Sensitive to steric hindrance, can stall at adduct stage.[14] |
References
-
Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]
-
Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link]
-
Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. [Link]
-
Synthesis and Functionalization of 3-Nitropyridines. University of Oslo. [Link]
-
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ResearchGate. [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. ACS Publications. [Link]
-
Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. [Link]
-
Preparation of nitropyridines by nitration of pyridines with nitric acid. RSC Publishing. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]
-
(L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC. [Link]
-
Selective and Multiple Functionalization of Pyridines and Alkaloids via Mg- and Zn-Organometallic Intermediates. ResearchGate. [Link]
-
Nitropyridines: Synthesis and reactions. ResearchGate. [Link]
-
Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nva.sikt.no [nva.sikt.no]
- 8. chempanda.com [chempanda.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
5-Bromo-N-ethyl-3-nitropyridin-2-amine stability and degradation issues
Disclaimer: The information provided in this guide is synthesized from available data on structurally related compounds and established principles of organic chemistry. Due to limited specific stability data for 5-Bromo-N-ethyl-3-nitropyridin-2-amine, this document should be used as a precautionary and advisory resource. All experimental work should be conducted with appropriate safety measures in a controlled laboratory environment.
Introduction
This technical support center is designed for researchers, scientists, and drug development professionals working with this compound. The unique arrangement of a bromine atom, a nitro group, and an N-ethyl amine on the pyridine core confers specific reactivity, which also presents challenges regarding its stability and degradation. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate potential issues and ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific problems you might encounter during the handling, storage, and use of this compound.
Issue 1: Inconsistent Experimental Results or Low Yields
You've noticed variability in your reaction outcomes, such as lower than expected yields or the appearance of unknown impurities in your analytical data (e.g., LC-MS, NMR). This could be a sign of compound degradation.
Possible Causes and Solutions:
-
Photodegradation: Nitroaromatic compounds are often light-sensitive.[1][2][3] The nitro group can undergo photoreduction or rearrangement upon exposure to UV or even ambient laboratory light.
-
Solution: Always store the compound in an amber vial or a container wrapped in aluminum foil.[4] When handling the compound or running reactions, minimize exposure to direct light. If possible, work under yellow light.
-
-
Thermal Degradation: Elevated temperatures can promote the decomposition of nitropyridine derivatives.[5][6]
-
Solution: Avoid high temperatures during your reaction setup unless the protocol specifically requires it. When concentrating solutions, use a rotary evaporator at a low temperature. For long-term storage, keep the compound in a refrigerator or freezer, as specified in the storage conditions table below.
-
-
Hydrolytic Instability: While specific data is unavailable for this compound, aminopyridine structures can be susceptible to hydrolysis under strongly acidic or basic conditions.[4]
-
Solution: If your reaction conditions are highly acidic or basic, consider if the compound is stable under these conditions. A small-scale time-course study analyzed by HPLC or TLC can help determine its stability in your specific reaction milieu.
-
Issue 2: Change in Physical Appearance of the Compound
You observe that the solid this compound has changed color (e.g., from a pale yellow to a brownish hue) or consistency over time.
Possible Causes and Solutions:
-
Oxidation: The aminopyridine ring system can be susceptible to oxidation, potentially forming N-oxides or other colored degradation products.[4] This can be accelerated by exposure to air and light.
-
Formation of Photolytic Byproducts: As mentioned, light can induce degradation, leading to colored impurities.[1]
-
Solution: Strict adherence to light-protected storage and handling is crucial. If you suspect degradation, the purity of the material should be re-assessed before use.
-
Workflow for Investigating Compound Degradation
If you suspect degradation, the following workflow can help you identify the cause and extent of the issue.
Caption: A troubleshooting workflow for suspected compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
Based on data for structurally similar nitropyridine and aminopyridine derivatives, the following storage conditions are recommended.[7][8][9][10]
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°C to 4°C. Short-term: Room temperature is acceptable for brief periods. | Minimizes thermal degradation.[5][6] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Prevents oxidation of the aminopyridine ring.[4] |
| Light | Protect from light by using an amber vial or wrapping the container. | Prevents photodegradation common in nitroaromatic compounds.[1] |
| Moisture | Store in a tightly sealed container in a dry environment. | Minimizes potential hydrolysis. |
| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and strong bases.[7] | The compound has functional groups that can react with these substances. |
Q2: What are the likely degradation pathways for this compound?
Caption: Potential degradation pathways for this compound.
Q3: How can I monitor the purity and stability of my sample over time?
A proactive approach to monitoring purity is essential. We recommend the following protocol.
Protocol: Stability Monitoring using HPLC-UV
-
Initial Analysis: Upon receiving a new batch of the compound, dissolve a small, accurately weighed amount in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution. Immediately perform an HPLC-UV analysis to obtain an initial purity profile and retention time. This will serve as your baseline (t=0).
-
Sample Preparation for Storage: Aliquot the solid compound into several small, amber vials. Purge each vial with an inert gas before sealing. Store these aliquots under the recommended conditions.
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, and 12 months), retrieve one of the stored aliquots. Prepare a sample for HPLC analysis using the same method as the initial analysis.
-
Data Comparison: Compare the chromatograms from each time point to the initial t=0 data. Look for:
-
A decrease in the peak area of the main compound.
-
The appearance of new peaks, indicating the formation of degradation products.
-
-
Quantification: Calculate the percentage purity at each time point to track the rate of degradation under your storage conditions.
Q4: Are there any specific safety precautions I should take when handling this compound?
Yes. Based on safety data for similar compounds like 2-Amino-5-nitropyridine, the following precautions are advised.[8][9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[7][8]
-
Spill Response: In case of a spill, avoid generating dust.[8][9] Collect the material using appropriate methods and dispose of it as hazardous waste.
-
In case of Contact: If the compound comes into contact with skin, wash the area thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes.[11]
References
-
Kinetic data of the thermal decomposition of 2-aminopyridine complexes. ResearchGate. Available from: [Link]
-
Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. Available from: [Link]
-
5 Bromo 3 Nitropyridin 2 Amine at ₹ 8200/kg | Powder Chemical in Hyderabad. IndiaMART. Available from: [Link]
-
5-bromo-N-but-3-en-2-yl-3-nitropyridin-2-amine. PubChem. Available from: [Link]
-
5-Bromo-N-neopentyl-3-nitropyridin-2-amine. PubChem. Available from: [Link]
-
Thermal degradation steps and temperatures details. ResearchGate. Available from: [Link]
-
Study of thermal decomposition kinetics for polyimides based on 2,6-bis(4-aminophenyl)-4-(4-(4-aminophenoxy) phenyl) pyridine. ResearchGate. Available from: [Link]
-
Thermochemistry of 2-Aminopyridine (C5H6N2)(s). ResearchGate. Available from: [Link]
-
Direct photolysis of nitroaromatic compounds in aqueous solutions. PubMed. Available from: [Link]
-
Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. RSC Publishing. Available from: [Link]
-
Photochemistry of aromatic nitro compounds, XIII. Photoreduction of sterically hindered nitrobenzenes in aliphatic amines. ResearchGate. Available from: [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Available from: [Link]
-
2-Amino-5-bromo-3-nitropyridine. NIST WebBook. Available from: [Link]
-
5-Bromo-3-nitropyridin-2-amine. Acros Pharmatech. Available from: [Link]
-
Primary Photochemistry of Nitrated Aromatic Compounds: Excited-State Dynamics and NO Dissociation from 9-Nitroanthracene. ResearchGate. Available from: [Link]
-
2-Amino-3-bromo-5-nitropyridine. PubChem. Available from: [Link]
Sources
- 1. Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. innospk.com [innospk.com]
- 11. 3-Nitropyridine | 2530-26-9 | TCI AMERICA [tcichemicals.com]
Technical Support Center: Scaling Up the Synthesis of 5-Bromo-N-ethyl-3-nitropyridin-2-amine
As a Senior Application Scientist, this guide provides an in-depth technical resource for researchers and process chemists involved in the synthesis of 5-Bromo-N-ethyl-3-nitropyridin-2-amine. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-tested insights for troubleshooting and scaling up the process. Our protocols are designed as self-validating systems with integrated checkpoints to ensure reliability and reproducibility.
Recommended Synthetic Pathway
The synthesis of this compound is most effectively approached via a two-step sequence starting from the commercially available 2-Amino-5-bromopyridine. This route prioritizes control over the regioselectivity of the nitration step by first installing the N-ethyl group, which is a moderately activating ortho-, para-director, and then performing the nitration.
The overall transformation is as follows:
-
Reductive Amination: Synthesis of the intermediate, 5-Bromo-N-ethylpyridin-2-amine, from 2-Amino-5-bromopyridine and acetaldehyde.
-
Electrophilic Aromatic Substitution (Nitration): Regioselective nitration of the intermediate to yield the final product.
Below is a workflow diagram illustrating the key stages of the process.
Caption: High-level workflow for the two-stage synthesis of this compound.
Detailed Experimental Protocol
Stage 1: Synthesis of 5-Bromo-N-ethylpyridin-2-amine
This procedure utilizes reductive amination, which offers high selectivity for mono-alkylation and avoids the over-alkylation issues common with direct alkylation methods.
-
Reactor Setup: To a dry, nitrogen-purged reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-Amino-5-bromopyridine (1.0 eq) and Dichloroethane (DCE) (10 vol). Stir to dissolve.
-
Reagent Addition: Add Acetaldehyde (1.2 eq) and stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 1 hour, maintaining the internal temperature below 25°C.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the consumption of the starting material by TLC or HPLC.
-
Workup: Upon completion, slowly quench the reaction with a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Separate the organic layer, and extract the aqueous layer twice with Dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
-
Quality Control: Analyze the purified intermediate by ¹H NMR and HPLC to confirm structure and ensure purity is >98% before proceeding.
Stage 2: Synthesis of this compound
This step requires strict temperature control due to the exothermic nature of nitration and the sensitivity of the substrate.
-
Reactor Setup: In a clean, dry reactor equipped with a mechanical stirrer and thermometer, add concentrated Sulfuric Acid (H₂SO₄, 98%) (5 vol). Cool the acid to 0-5°C in an ice/salt bath.
-
Substrate Addition: Slowly add the purified 5-Bromo-N-ethylpyridin-2-amine (1.0 eq) from Stage 1, ensuring the internal temperature does not exceed 10°C.
-
Nitrating Agent: In a separate vessel, prepare the nitrating mixture by slowly adding Fuming Nitric Acid (HNO₃) (1.1 eq) to concentrated Sulfuric Acid (H₂SO₄) (2 vol) at 0-5°C.
-
Nitration Reaction: Add the nitrating mixture dropwise to the substrate solution over 1-2 hours, maintaining the reaction temperature strictly between 0°C and 5°C.[1]
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0-5°C for an additional 1-2 hours. Monitor progress by HPLC until the starting material is consumed.
-
Quench & Precipitation: Carefully pour the reaction mixture onto a stirred slurry of crushed ice. The product will precipitate as a yellow solid.[2]
-
Isolation & Purification: Filter the solid precipitate and wash thoroughly with cold water until the filtrate is neutral (pH ~7). Further purify the crude product by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the final product as yellow needles.
-
Final QC: Dry the final product under vacuum and characterize it by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
Quantitative Data Summary
| Parameter | Stage 1 (N-Ethylation) | Stage 2 (Nitration) |
| Key Reagents | 2-Amino-5-bromopyridine | 5-Bromo-N-ethylpyridin-2-amine |
| Acetaldehyde | Fuming Nitric Acid | |
| Sodium triacetoxyborohydride | Concentrated Sulfuric Acid | |
| Molar Equivalents | 1.0 (Substrate) | 1.0 (Substrate) |
| 1.2 (Acetaldehyde) | 1.1 (HNO₃) | |
| 1.5 (NaBH(OAc)₃) | - | |
| Temperature | < 25°C | 0 - 5°C |
| Reaction Time | 4 - 6 hours | 2 - 4 hours |
| Expected Yield | 75 - 85% | 65 - 75% |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up in a direct question-and-answer format.
Stage 1: N-Ethylation Troubleshooting
Q1: The reaction has stalled, and a significant amount of starting material remains. What should I do?
-
Potential Cause: Insufficient reducing agent or inactive reagent. Sodium triacetoxyborohydride is moisture-sensitive and can lose activity if not stored properly.
-
Recommended Solution:
-
Verify Reagent Quality: Use a fresh, unopened bottle of NaBH(OAc)₃ or test a small sample of the existing batch.
-
Add More Reagent: If the reagent is deemed active, add an additional portion (0.2-0.3 eq) of NaBH(OAc)₃ to the reaction mixture and continue stirring for another 2-3 hours, monitoring by HPLC.
-
Check Imine Formation: Ensure sufficient time was allowed for imine formation before the reducing agent was added.
-
Q2: I am observing the formation of a di-ethylated byproduct (5-Bromo-N,N-diethylpyridin-2-amine). How can I prevent this?
-
Potential Cause: This is unlikely with reductive amination but could occur if using direct alkylation with ethyl halides. In this protocol, it might indicate an excess of acetaldehyde and prolonged reaction times at elevated temperatures.
-
Recommended Solution:
-
Stoichiometry Control: Do not exceed 1.2 equivalents of acetaldehyde.
-
Temperature Management: Maintain the reaction temperature at ambient or below. Do not heat the reaction.
-
Purification: The di-ethylated impurity is typically more non-polar and can be separated from the mono-ethylated product by silica gel chromatography.
-
Stage 2: Nitration Troubleshooting
Caption: A decision tree for troubleshooting common nitration issues.
Q3: The nitration reaction is extremely exothermic and difficult to control during scale-up. What are the critical control parameters?
-
Potential Cause: The reaction of the electron-rich aminopyridine with the strong nitrating agent is inherently fast and exothermic. Poor heat transfer in larger reactors exacerbates this issue.
-
Recommended Solution:
-
Heat Transfer: Ensure your reactor has sufficient cooling capacity and surface area. For large-scale operations, consider a jacketed reactor with a chilled glycol coolant.
-
Reverse Addition: While less common, consider adding the substrate solution to the nitrating mixture at 0°C. This keeps the powerful electrophile in excess, but may require careful process safety evaluation.
-
Rate of Addition: The rate of addition of the nitrating mixture is the most critical parameter. Use a syringe pump for precise, slow addition and monitor the internal temperature constantly. Set a temperature ceiling (e.g., 7°C) that automatically stops the addition if exceeded.
-
Q4: My final product is contaminated with an isomer. How can I improve regioselectivity?
-
Potential Cause: The N-ethylamino group strongly directs ortho and para. The desired C-3 position is ortho. The C-5 position is para but is blocked by bromine. The other ortho position, C-6, is a potential site for undesired nitration. Higher temperatures can overcome the activation barrier for the less-favored isomer.
-
Recommended Solution:
-
Strict Temperature Control: This is the most important factor. Isomer formation increases significantly at temperatures above 5-10°C.[1] Maintaining the reaction at 0°C is crucial for maximizing C-3 selectivity.
-
Solvent System: The use of concentrated sulfuric acid protonates the pyridine nitrogen, increasing the deactivating effect on the ring and enhancing the directing effect of the ethylamino group. Do not dilute the acid, as this can change the nature of the nitrating species and affect selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns for this synthesis?
-
A: The nitration step is the most hazardous. Concentrated sulfuric and fuming nitric acids are extremely corrosive and are strong oxidizing agents.[3][4] The reaction is highly exothermic and can lead to a runaway reaction if not properly controlled. Always work in a well-ventilated fume hood, wear appropriate PPE (acid-resistant gloves, lab coat, safety goggles, and face shield), and have an appropriate quenching station and spill kit ready. The final product is also an irritant and should be handled with care.[3]
Q2: How can I effectively monitor the reaction progress by TLC?
-
A: For Stage 1 (N-Ethylation), use a mobile phase of Ethyl Acetate/Hexanes (e.g., 20:80). The product will be less polar than the starting 2-Amino-5-bromopyridine. For Stage 2 (Nitration), a more polar system like Ethyl Acetate/Hexanes (e.g., 40:60) is suitable. The nitrated product will be significantly more polar than the intermediate. Use UV light (254 nm) for visualization.
Q3: What are the recommended storage conditions for the final product?
-
A: this compound is a stable, crystalline solid. It should be stored in a tightly sealed container in a cool, dry, and dark place away from strong oxidizing agents to ensure long-term stability.[5]
Q4: What are the key considerations for scaling this process from the lab to a pilot plant?
-
A:
-
Heat Management: This is the number one concern for the nitration. The surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient. A thorough process safety review (including calorimetry studies like RC1) is essential to understand the thermal profile.
-
Material Transfer: Handling large volumes of corrosive acids requires specialized equipment like pneumatic pumps and corrosion-resistant transfer lines.
-
Quenching: The quench step is also highly exothermic. The rate of addition of the reaction mixture to the ice must be controlled to manage the temperature and prevent splashing.
-
Solid Handling: At scale, filtering and drying large quantities of the solid product will require appropriate equipment like a filter press or a centrifuge and a vacuum dryer.
-
References
-
Li, X., et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology, 17(46), 55.1-55.5. [Link]
-
PubChem. 2-Amino-5-bromo-3-nitropyridine. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. 2,3-diaminopyridine. [Link]
Sources
Technical Support Center: Column Chromatography of 5-Bromo-N-ethyl-3-nitropyridin-2-amine
Welcome to the technical support guide for the purification of 5-Bromo-N-ethyl-3-nitropyridin-2-amine. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to column chromatography for this specific compound, including detailed protocols, troubleshooting, and frequently asked questions.
The purification of this compound presents a unique challenge due to its molecular structure. The presence of an amino group and a pyridine nitrogen atom imparts basic characteristics, while the nitro group makes the molecule highly polar.[1][2] This combination can lead to strong interactions with the standard stationary phase, silica gel, which is known to be slightly acidic.[3][4] These interactions can cause issues such as poor separation, peak tailing, and even decomposition of the target compound.[5][6] This guide is designed to help you navigate these challenges and achieve high-purity isolation.
Part 1: Recommended Column Chromatography Protocol
This section outlines the recommended starting conditions for the purification of this compound. Optimization may be required based on the specific impurity profile of your crude material.
Table 1: Recommended Starting Conditions
| Parameter | Recommendation | Rationale & Key Considerations |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice. However, due to the basic nature of the analyte, deactivation may be necessary to prevent tailing.[3][4] |
| Alternative Phase | Neutral or Basic Alumina | A suitable alternative if the compound proves to be unstable or shows excessive tailing on silica gel.[5][6] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A common solvent system for compounds of moderate to high polarity. The gradient allows for the elution of less polar impurities first, followed by the target compound. |
| Mobile Phase Modifier | 0.5-1% Triethylamine (TEA) | Crucial for mitigating peak tailing by neutralizing acidic silanol sites on the silica gel surface, which would otherwise strongly interact with the basic amine.[5][7] |
| Sample Loading | Dry Loading | Essential for achieving sharp bands and optimal separation, especially for polar compounds that may have limited solubility in the initial, less polar mobile phase. |
Step-by-Step Experimental Protocol
-
Mobile Phase Preparation & TLC Analysis:
-
Prepare a stock solution of your chosen mobile phase (e.g., Hexane/Ethyl Acetate) containing 1% triethylamine.
-
Perform Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. Test various ratios (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc).
-
The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.3, with good separation from major impurities.[8]
-
-
Column Packing (Wet Slurry Method):
-
Secure a glass chromatography column vertically. Add a small cotton or glass wool plug and a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane/EtOAc with 1% TEA).
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles. Allow the silica to settle, creating a flat, uniform bed.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Preparation (Dry Loading):
-
Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.
-
Carefully remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a fine, free-flowing powder is obtained.
-
Gently add this powder to the top of the packed column, creating a thin, even layer. Add a protective layer of sand on top.
-
-
Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the column.
-
Begin elution, applying gentle positive pressure (flash chromatography) to maintain a steady flow rate.
-
Collect the eluent in a series of fractions (e.g., test tubes or vials).
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. A shallow gradient is often key to separating closely related isomers.
-
Monitor the elution process by collecting small spots from the fractions and analyzing them by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure desired product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Part 2: Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound in a question-and-answer format.
Q1: My compound is streaking badly or showing significant peak tailing on the TLC plate and column. What's happening and how do I fix it?
A: This is the most common issue for basic amines on silica gel. The basic amine groups on your molecule are interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica. This strong, sometimes irreversible, binding prevents the compound from moving smoothly with the mobile phase, resulting in a "streak" or "tail".
-
Primary Solution: Add a competing base to your mobile phase.[5] A small amount of triethylamine (TEA), typically 0.5-1% by volume, will neutralize the active silanol sites, allowing your compound to elute symmetrically.[7] Remember to add TEA to all your mobile phase mixtures used for both TLC and the column.
-
Alternative Solution: If tailing persists even with TEA, the interaction is too strong. Switch to a different stationary phase. Neutral or basic alumina is an excellent alternative for the purification of amines as it lacks the acidic sites of silica.[3][6]
Q2: I can't separate my desired product from an impurity that runs very close to it on the TLC plate.
A: This is often due to the presence of a positional isomer (e.g., 2-Amino-5-bromo-X-nitropyridine) formed during synthesis, which has very similar polarity to your target compound.
-
Optimize Your Mobile Phase: Experiment with different solvent systems. While Hexane/EtOAc is a good starting point, a switch to Dichloromethane/Ethyl Acetate or Toluene/Ethyl Acetate might alter the specific interactions and improve separation.
-
Use a Shallow Gradient: When running the column, increase the polarity of the mobile phase very slowly. A shallow, gradual gradient provides more "column volumes" of solvent at a specific polarity, giving the compounds more opportunities to separate.
-
Improve Column Efficiency: Ensure your column is packed perfectly without any channels and that you use the dry loading method. A concentrated, narrow starting band is critical for resolving compounds with similar Rf values.
Q3: I'm getting a low yield, and I suspect my compound is decomposing on the column.
A: Your suspicion is likely correct. The acidic nature of silica gel can catalyze the degradation of sensitive compounds, particularly those with nitro and amino groups.[9][10]
-
Deactivate the Stationary Phase: Before running your column, flush the packed silica gel with a solvent mixture containing 1-2% TEA.[11] This pre-treatment neutralizes the silica.
-
Switch to a Milder Stationary Phase: The most effective solution is to avoid the acidic environment altogether. Use neutral alumina as your stationary phase.[6]
-
Work Quickly: Minimize the time your compound spends on the column. Use flash chromatography with positive pressure to speed up the elution process.
Q4: My compound won't elute from the column, even when I switch to 100% ethyl acetate.
A: This indicates a very strong, potentially irreversible, interaction with the stationary phase.
-
Check for Amine-Silica Interaction: This is the most probable cause. If you did not add triethylamine to your mobile phase, your compound is likely stuck to the acidic silica. Try to salvage the compound by flushing the column with a mixture of Ethyl Acetate or Dichloromethane with 5-10% methanol and 1-2% TEA.[6][7]
-
Confirm Compound Stability: Spot your crude material on a TLC plate and let it sit for an hour before eluting. If the spot at the baseline has decomposed, this confirms instability on silica.
-
Re-evaluate Polarity: While unlikely to be the primary issue for this compound, ensure your initial TLC analysis was correct. If the compound is extremely polar, a more polar solvent like methanol may be required in the mobile phase.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for this compound? For initial trials, standard flash chromatography silica gel is recommended due to its high resolving power. However, because the compound is a basic amine, you must be prepared to either add a modifier like triethylamine to the mobile phase or switch to a more inert stationary phase like neutral alumina if you observe tailing or decomposition.[3][6]
Q2: How do I properly determine the starting solvent system? The best practice is to use Thin Layer Chromatography (TLC).[8] The goal is to find a solvent mixture that moves the desired compound to an Rf (retention factor) of about 0.2 to 0.3. This Rf value typically ensures that the compound will elute from the column in a reasonable number of column volumes without eluting too quickly (poor separation) or too slowly (band broadening).
Q3: Why is dry loading recommended over wet loading? Dry loading involves pre-adsorbing your crude material onto a small amount of silica gel and then adding this solid to the top of the column. This technique creates a very narrow and concentrated starting band of your compound mixture. For polar compounds like this one, which may not be very soluble in the non-polar starting solvent, it prevents the compound from precipitating at the top of the column or spreading out into a wide initial band, both of which lead to poor separation.
Q4: What are the likely impurities I need to separate? The most common and challenging impurities are positional isomers formed during the nitration step of the synthesis. For example, the nitro group could be at a different position on the pyridine ring. These isomers often have very similar polarities, making a well-optimized and carefully run column essential for their separation. Other potential impurities include unreacted starting materials or byproducts from side reactions.
Part 4: Visualized Workflows
Diagram 1: General Purification Workflow
Caption: Standard workflow for column chromatography purification.
Diagram 2: Troubleshooting Logic for Peak Tailing
Caption: Decision tree for addressing peak tailing issues.
References
-
PubChem. (n.d.). 5-Bromo-N-neopentyl-3-nitropyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
- Horváth, K., et al. (2021). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Journal of Chromatography A.
-
University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
Reddit. (2015). r/chemistry - Alternatives to silica gel or alternative method of purification?. Retrieved from [Link]
-
Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Retrieved from [Link]
-
ResearchGate. (2019, January 20). How to seperate organic amine from silica gel?. Retrieved from [Link]
-
Columbia University, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
Waters Corporation. (2022, January). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]
-
Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]
-
ChemAnalyst. (n.d.). Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2023, May 4). What is the best solvent system for amino acid thin layer chromatography?. Retrieved from [Link]
- Giebułtowicz, J., et al. (2021). β-Cyclodextrin Derivative Grafted on Silica Gel Represents a New Polymeric Sorbent for Extracting Nitisinone from Model Physiological Fluids. Molecules, 26(19), 5985.
-
Amrita Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Procedure). Retrieved from [Link]
- Google Patents. (n.d.). JPH06287176A - Production of 2-amino-3-nitropyridine.
- da Silva, A. C., et al. (2017). Stabilizing silica nanoparticles in hydrogels: impact on storage and polydispersity. RSC Advances, 7(5), 2839-2846.
- Laskar, S., & Basak, B. (1993). Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent. Journal of the Indian Chemical Society, 70, 73-74.
- Kad, G. L., et al. (2012). Silica gel-mediated organic reactions under organic solvent-free conditions. Molecules, 17(10), 11469-11483.
-
ResearchGate. (2000). Silica Gel in Organic Synthesis. Retrieved from [Link]
- Armstrong, F. A., & Fraser, R. T. (1972). The Silica Gel Process: Small Scale Studies. Part 1. Comparison of Catalysts and Labelling Experiments.
Sources
- 1. innospk.com [innospk.com]
- 2. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chromatography [chem.rochester.edu]
- 4. web.uvic.ca [web.uvic.ca]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. columbia.edu [columbia.edu]
- 9. Silica gel-mediated organic reactions under organic solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Amine purification, - Chemistry - Science Forums [scienceforums.net]
Validation & Comparative
A Head-to-Head Battle of Halogens: Unraveling the Reactivity of 5-Bromo- vs. 5-Chloro-2-Nitropyridines in Nucleophilic Aromatic Substitution
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and the synthesis of novel agrochemicals, 5-halonitropyridines serve as pivotal building blocks. Their inherent reactivity in nucleophilic aromatic substitution (SNAr) reactions allows for the facile introduction of a wide array of functional groups, paving the way for the construction of complex molecular architectures. Among these valuable synthons, 5-bromo-2-nitropyridine and 5-chloro-2-nitropyridine are frequently employed. The choice between these two halogenated pyridines is often a subject of debate, with questions arising about their relative reactivity and the subtle electronic effects that govern their behavior. This in-depth guide provides a comprehensive comparison of the reactivity of 5-bromo- and 5-chloro-2-nitropyridine, supported by theoretical principles and experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The Theoretical Underpinning: A Tale of Two Halogens in SNAr
Nucleophilic aromatic substitution on the pyridine ring is a fascinating dance of electrons, fundamentally different from the more familiar SN1 and SN2 reactions at aliphatic centers. The electron-deficient nature of the pyridine ring, exacerbated by the potent electron-withdrawing nitro group at the 5-position, renders the 2-position susceptible to nucleophilic attack.[1][2] The reaction proceeds via a two-step addition-elimination mechanism, the cornerstone of which is the formation of a negatively charged intermediate known as a Meisenheimer complex.[3][4][5] The stability of this intermediate is paramount and is the primary determinant of the reaction rate.
The halogen at the 5-position plays a dual role, influencing the reactivity through both inductive and polarizability effects. The conventional wisdom from aliphatic chemistry, where bromide is a better leaving group than chloride due to the weaker C-Br bond, is inverted in the context of SNAr.[1] The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent departure of the leaving group.[6] Consequently, the electronegativity of the halogen, which influences the electrophilicity of the carbon center being attacked, becomes a more dominant factor.
While fluorine, being the most electronegative halogen, typically leads to the highest reactivity in SNAr reactions (F > Cl ≈ Br > I), the difference between chlorine and bromine is often less pronounced.[7][8][9] Chlorine is more electronegative than bromine, exerting a stronger electron-withdrawing inductive effect. This effect makes the carbon atom at the 2-position more electrophilic and thus more susceptible to nucleophilic attack. Conversely, bromine is more polarizable than chlorine, which can help to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex. These two opposing effects often result in the reactivities of 5-chloro- and 5-bromo-2-nitropyridine being remarkably similar under many reaction conditions.
Visualizing the SNAr Mechanism
Caption: The addition-elimination mechanism of SNAr on 5-halo-2-nitropyridines.
Experimental Showdown: Comparative Reactivity Data
To provide a quantitative comparison, we turn to kinetic studies. The reactions of 5-bromo- and 5-chloro-2-nitropyridine with a range of nucleophiles have been investigated, and the second-order rate constants provide a direct measure of their relative reactivity.
| Nucleophile | Substrate | Solvent | Temperature (°C) | k (L mol⁻¹ s⁻¹) | Relative Rate (k_bromo / k_chloro) | Reference |
| Aniline | 5-Chloro-2-nitropyridine | Acetonitrile/DMF | 45-60 | Varies | - | [10] |
| Substituted Anilines | 5-Bromo-2-nitropyridine | Acetonitrile/DMF | Not specified | Varies | - | [10] |
| Piperidine | 5-Chloro-2-nitropyridine | Acetone/Methanol | Not specified | Varies | - | [11] |
| Aniline | 2-Chloro-5-nitropyridine | Methanol | Not specified | Not specified | - | [11] |
Kinetic studies on the reactions of para-substituted anilines with 2-chloro-5-nitropyridine and 2-bromo-5-nitropyridine in binary acetonitrile/dimethylformamide mixtures have been conducted.[10] These studies reveal that the second-order rate constants correlate well with Hammett's substituent constants, yielding a negative ρ value, which is consistent with a nucleophilic attack as the rate-determining step. The similarity in reactivity is further underscored by the general observation in SNAr chemistry that the reactivities of chloro and bromo derivatives are often comparable.[7][8][9]
A Practical Guide to a Comparative Kinetic Study
For researchers wishing to perform a direct comparative analysis of the reactivity of 5-bromo- and 5-chloro-2-nitropyridine in their specific system, the following experimental protocol provides a robust framework. This protocol utilizes UV-Visible spectroscopy to monitor the reaction progress, a technique well-suited for reactions involving colored species like nitropyridines.[12][13][14]
Experimental Workflow
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stable Spirocyclic Meisenheimer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics of some of the reactions of 2-fluoro- and 2-chloro-5-nitropyridines and 1-fluoro- and 1-chloro-2,4-dinitrobenzenes with aniline and piperidine in acetone and methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
A Comparative Guide to the Analytical Purity Assessment of 5-Bromo-N-ethyl-3-nitropyridin-2-amine
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth comparison of analytical methodologies for the purity assessment of 5-Bromo-N-ethyl-3-nitropyridin-2-amine, a substituted nitropyridine derivative of increasing interest in medicinal chemistry.[1][2] The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product.[3][4] Therefore, a multi-faceted analytical approach is crucial for comprehensive impurity profiling.
This guide will explore the practical application and comparative strengths of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the purity determination of this specific molecule. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and present data in a clear, comparative format to aid in method selection and implementation.
The Importance of Orthogonal Analytical Techniques
No single analytical technique is sufficient to identify and quantify all potential impurities. A comprehensive purity assessment relies on the use of orthogonal methods, which are based on different chemical and physical principles. This approach provides a more complete picture of the impurity profile, reducing the risk of undetected contaminants. For instance, while HPLC is excellent for separating non-volatile impurities, GC-MS is better suited for volatile or semi-volatile compounds. NMR provides unparalleled structural information, and FTIR offers a rapid confirmation of functional groups.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the most widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[5] Its high resolving power allows for the separation of the main compound from closely related impurities. A reverse-phase HPLC (RP-HPLC) method is typically the first choice for this type of molecule.[6]
Causality Behind Experimental Choices in HPLC Method Development
The choice of column, mobile phase, and detector is critical for achieving optimal separation and sensitivity. For this compound, a C18 column is a good starting point due to its hydrophobicity, which will provide good retention for this moderately polar molecule. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve a good balance between retention and analysis time. The aromatic nature of the compound suggests that a phenyl-hexyl column could also be advantageous, offering alternative selectivity through π-π interactions.[7][8] A UV detector is suitable for this compound due to the presence of the chromophoric nitro-aromatic system.[6]
Experimental Protocol: RP-HPLC for Purity Assessment
Objective: To separate and quantify impurities in a sample of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (0.1%).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in acetonitrile.
-
Prepare a working standard at 0.1 mg/mL by diluting the stock solution.
-
Prepare the sample solution at 1.0 mg/mL in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Column temperature: 30 °C.
-
Detection wavelength: 254 nm.
-
Injection volume: 10 µL.
-
Gradient elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
System Suitability:
-
Inject the working standard five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
The theoretical plates for the main peak should be greater than 2000.
-
The tailing factor should be between 0.8 and 1.5.
-
-
Analysis:
-
Inject the sample solution and identify the peaks corresponding to the main compound and any impurities.
-
Calculate the percentage of each impurity using the area normalization method.
-
Sources
A Comparative Guide to the Definitive Structural Validation of 5-Bromo-N-ethyl-3-nitropyridin-2-amine: An X-ray Crystallography-Centric Approach
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides an in-depth, comparative analysis of X-ray crystallography as the gold standard for the structural elucidation of the novel compound 5-Bromo-N-ethyl-3-nitropyridin-2-amine. While a public crystal structure for this specific molecule is not available as of this publication, this guide will serve as a comprehensive roadmap, using it as a model to compare the definitive data from X-ray crystallography against the complementary insights provided by other powerful analytical techniques.
The journey from synthesis to a validated molecular structure is a multi-step process, with each analytical technique providing a unique layer of information. When combined, these layers create a complete and robust picture of a molecule's identity, purity, and spatial arrangement. This guide will navigate this workflow, with a primary focus on the unparalleled insights offered by single-crystal X-ray diffraction.
The Imperative of Unambiguous Structural Validation
In the realm of drug discovery and materials science, the precise arrangement of atoms within a molecule dictates its function, reactivity, and interaction with biological targets. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and potential safety concerns. Therefore, the definitive validation of a molecular structure is not merely a confirmatory step but a critical foundation for all subsequent research.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the three-dimensional structure of a molecule at atomic resolution.[1][2] It provides direct evidence of atomic connectivity, bond lengths, bond angles, and stereochemistry, leaving no room for ambiguity.
Experimental Protocol: From Powder to Picture
The journey to a crystal structure begins with the growth of a high-quality single crystal, a process that can often be the most challenging step.[1][3]
Step 1: Synthesis and Purification of this compound
While the exact synthesis of this compound is not extensively detailed in the public domain, a plausible synthetic route can be extrapolated from the synthesis of related compounds. A common approach involves the electrophilic nitration of a substituted aminopyridine.[4] The purity of the synthesized compound is paramount for successful crystallization.[5] Techniques such as column chromatography and recrystallization are employed to achieve a purity of >98%.
Step 2: Crystallization
The goal of crystallization is to encourage the slow, ordered arrangement of molecules from a solution into a well-defined crystal lattice.[6] Several methods can be employed, and the choice of solvent is critical.[5][7]
-
Slow Evaporation: This is one of the simplest and most common methods.[6][8] A saturated or near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly. For this compound, solvents such as ethanol, ethyl acetate, or a mixture of dichloromethane and hexane could be explored.
-
Vapor Diffusion: This technique is highly successful for growing high-quality crystals.[9][10] A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor from the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Solvent Layering: In this method, a less dense anti-solvent is carefully layered on top of a solution of the compound.[7] Diffusion at the interface of the two solvents gradually induces crystallization.
Step 3: Crystal Selection and Mounting
A suitable crystal for X-ray diffraction should be a single, well-formed crystal, typically between 0.1 and 0.3 mm in all dimensions, with no visible cracks or imperfections.[11] The selected crystal is carefully mounted on a goniometer head for data collection.
Step 4: X-ray Diffraction Data Collection
The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which are recorded by a detector. The angles and intensities of these diffracted beams are measured.[11]
Step 5: Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms within the unit cell are then determined using computational methods. This initial model is then refined to best fit the experimental data, resulting in a final, highly accurate three-dimensional model of the molecule.
Visualizing the Workflow
Caption: Workflow for the structural validation of a small organic molecule by X-ray crystallography.
A Comparative Look: Alternative and Complementary Techniques
While X-ray crystallography provides the definitive structure, other analytical techniques offer valuable and often more readily obtainable information that is crucial for initial characterization and for analyzing non-crystalline samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[12] It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C), allowing for the determination of the carbon-hydrogen framework.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of the molecular skeleton.
For this compound, NMR would be instrumental in confirming the presence of the ethyl group, the aromatic protons on the pyridine ring, and their relative positions.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a molecule.[13] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide clues about the connectivity of different parts of the molecule.[14][15]
For our target compound, HRMS would confirm the molecular formula C₇H₈BrN₃O₂, and the isotopic pattern of bromine would be a clear diagnostic feature.
Head-to-Head Comparison
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| Single Crystal X-ray Crystallography | - Unambiguous 3D molecular structure[16]- Absolute stereochemistry[1]- Bond lengths and angles- Packing in the solid state | High-quality single crystal (0.1-0.3 mm)[11] | - Definitive structural proof- Provides spatial information | - Crystal growth can be a bottleneck[1][2]- Not suitable for amorphous solids or liquids- Provides solid-state conformation which may differ from solution |
| NMR Spectroscopy | - Connectivity of atoms (carbon-hydrogen framework)[12]- Relative stereochemistry- Information about dynamic processes in solution | Soluble sample (typically mg quantity) | - Provides structure in solution, which is often more biologically relevant- Non-destructive- Can be used for mixtures | - Does not provide absolute stereochemistry- Can be difficult to interpret for complex molecules- Does not provide bond lengths and angles directly |
| Mass Spectrometry | - Molecular weight and elemental formula (HRMS)[13]- Structural fragments (MS/MS)[15] | Small amount of sample (µg to ng) | - High sensitivity- Can be coupled to separation techniques (LC-MS, GC-MS)[13] | - Does not provide stereochemical information- Provides limited connectivity information- Fragmentation can be complex to interpret |
The Synergy of Techniques
The most robust structural validation comes from the integration of data from multiple analytical techniques. NMR and MS are excellent for initial characterization and for confirming the identity of the bulk material, while X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure.
Sources
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. sptlabtech.com [sptlabtech.com]
- 4. nbinno.com [nbinno.com]
- 5. How To [chem.rochester.edu]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 10. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 13. scispace.com [scispace.com]
- 14. hovione.com [hovione.com]
- 15. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of 5-Bromo-3-Nitropyridine Isomers for Researchers
In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. The strategic placement of various functional groups on this heterocyclic ring can dramatically influence the molecule's biological activity. This guide provides an in-depth, objective comparison of the biological activities of key isomers of 5-bromo-3-nitropyridine, offering valuable insights for researchers, scientists, and professionals in drug development. While direct comparative studies on all possible isomers are not extensively available in public literature, this document synthesizes existing data on prominent amino-substituted isomers to elucidate their potential and guide future research.
Introduction: The Significance of Isomerism in Drug Discovery
The precise spatial arrangement of atoms within a molecule, or isomerism, is a critical determinant of its interaction with biological targets. For halogenated nitropyridines, the positions of the bromo, nitro, and other functional groups on the pyridine ring dictate the molecule's electronic properties, steric hindrance, and hydrogen bonding capabilities. These factors, in turn, govern the compound's pharmacokinetic and pharmacodynamic profiles. This guide will focus on the comparative analysis of two commercially available and synthetically important isomers: 5-bromo-3-nitropyridin-2-amine and 3-bromo-5-nitropyridin-2-amine .
Isomer Profiles and Synthetic Utility
Both 5-bromo-3-nitropyridin-2-amine and 3-bromo-5-nitropyridin-2-amine are primarily recognized as versatile intermediates in organic synthesis.[1][2][3] Their unique substitution patterns offer multiple reactive sites for further chemical modifications, enabling the construction of more complex, biologically active molecules.[1]
-
5-Bromo-3-nitropyridin-2-amine (CAS 6945-68-2): This isomer features the bromine atom at position 5, the nitro group at position 3, and the amino group at position 2. The presence of the electron-withdrawing nitro group and the electron-donating amino group creates a "push-pull" electronic effect, influencing its reactivity in substitution reactions.[1] It serves as a crucial building block for synthesizing azaquinoxalinedione, a heterocyclic compound with potential therapeutic properties.[1]
-
3-Bromo-5-nitropyridin-2-amine (CAS 15862-31-4): In this isomer, the positions of the bromo and nitro groups are swapped compared to its counterpart. This structural alteration significantly impacts the molecule's electronic distribution and, consequently, its potential biological activity.
Comparative Biological Activities: A Focus on Antiparasitic and Cytotoxic Potential
While comprehensive, direct comparative studies are limited, available data and the broader context of related compounds allow for an initial assessment of the biological potential of these isomers.
Antiprotozoal Activity
One of the most notable reported activities for 5-bromo-3-nitropyridin-2-amine is its efficacy against a range of protozoan parasites. It has been shown to be effective against Trypanosoma brucei, the causative agent of African trypanosomiasis; Plasmodium falciparum, the most virulent species of malaria parasite; and Leishmania donovani, which causes leishmaniasis.[4] This broad-spectrum antiprotozoal activity suggests that this isomer may serve as a valuable scaffold for the development of new antiparasitic drugs. The exact mechanism of action is not fully elucidated in the available literature but is likely related to its ability to induce cellular toxicity in these organisms.[4]
Anticancer and Cytotoxic Potential
The anticancer potential of pyridine derivatives is a subject of intense research.[5] The presence of nitro and halogen substituents can enhance the antiproliferative activity of these compounds.[5]
For 5-bromo-3-nitropyridin-2-amine , it is described as being "toxic to cells," which suggests a potential for cytotoxic activity that could be explored in the context of cancer research.[4] However, specific quantitative data, such as IC50 values against various cancer cell lines, are not provided in the currently available literature.
Similarly, there is a lack of specific data on the anticancer activity of 3-bromo-5-nitropyridin-2-amine . Comparative screening of these two isomers against a panel of cancer cell lines would be a crucial step in determining their relative potential as anticancer agents.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyridine derivatives is intrinsically linked to their structure.[5][6] Key SAR principles that can be inferred for the 5-bromo-3-nitropyridine isomers include:
-
Position of Substituents: The relative positions of the electron-withdrawing nitro group, the electron-donating amino group, and the halogen (bromine) atom are critical. These substituents influence the overall electron density of the pyridine ring, affecting its ability to interact with biological targets such as enzymes and receptors.[5]
-
Hydrogen Bonding: The amino group in both isomers can act as a hydrogen bond donor, a crucial interaction for binding to many biological macromolecules.[6]
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.
The difference in the placement of the bromo and nitro groups between the two isomers would lead to distinct electrostatic potential maps and dipole moments, which would likely result in different binding affinities for specific biological targets.
Experimental Protocols for Biological Activity Assessment
To facilitate further research and a direct comparison of these isomers, standardized experimental protocols are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a fundamental method for assessing the cytotoxic potential of compounds against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media and conditions until they reach logarithmic growth phase.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 5-bromo-3-nitropyridine isomers in the cell culture medium. Add the different concentrations of the compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow for formazan crystal formation.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow for Cytotoxicity Testing
Caption: A stepwise workflow for determining the in vitro cytotoxicity (IC50) of 5-bromo-3-nitropyridine isomers.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid nutrient broth. After incubation, the presence or absence of microbial growth is determined visually or spectrophotometrically.
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) from a fresh culture.
-
Compound Dilution: Prepare serial twofold dilutions of the 5-bromo-3-nitropyridine isomers in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial suspension to each well. Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Logical Flow for MIC Determination
Caption: A flowchart outlining the key steps in determining the Minimum Inhibitory Concentration (MIC) of the isomers.
Future Directions and Conclusion
The available data, although limited, suggests that isomers of 5-bromo-3-nitropyridine, particularly the 2-amino substituted variants, represent a promising area for further investigation in drug discovery. The reported antiprotozoal activity of 5-bromo-3-nitropyridin-2-amine warrants a more detailed study to elucidate its mechanism of action and to determine its efficacy in vivo.
A critical next step for the research community is to conduct direct, head-to-head comparative studies of these isomers. Such studies should include:
-
Broad-spectrum screening: Testing against a diverse panel of cancer cell lines and microbial strains to identify specific and potent activities.
-
Mechanism of action studies: Investigating the molecular targets and pathways through which these compounds exert their biological effects.
-
In vivo studies: Evaluating the efficacy, toxicity, and pharmacokinetic properties of the most promising isomers in animal models.
By systematically exploring the biological activities of these and other related isomers, and by applying rigorous experimental methodologies, the scientific community can unlock the full therapeutic potential of the 5-bromo-3-nitropyridine scaffold. This guide serves as a foundational resource to stimulate and inform such future research endeavors.
References
- Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. (n.d.).
- The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. (n.d.).
-
Chem-Impex. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]
-
PubChem. (n.d.). 3-bromo-5-nitropyridin-2-amine. Retrieved from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Molecules. Retrieved from [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
-
PubChem. (n.d.). 5-bromo-3-nitropyridin-2-amine. Retrieved from [Link]
-
IndiaMART. (n.d.). 5 Bromo 3 Nitropyridin 2 Amine. Retrieved from [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Bromo-5-nitropyridine | C5H3BrN2O2 | CID 78240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
Efficacy of Pyridine-Based Kinase Inhibitors: A Comparative Guide for Drug Development Professionals
In the landscape of targeted cancer therapy, pyridine-based scaffolds have emerged as a cornerstone in the design of potent kinase inhibitors. Their inherent ability to form key hydrogen bonds within the ATP-binding pocket of various kinases makes them a privileged structure in medicinal chemistry. This guide provides a comprehensive assessment of the efficacy of nitropyridine and aminopyridine derivatives as kinase inhibitors, comparing them with established clinical agents. We will delve into their mechanism of action, present supporting experimental data, and provide detailed protocols for their evaluation.
The Pyridine Scaffold: A Versatile Tool for Kinase Inhibition
The pyridine ring is a bioisostere of the purine core of ATP, allowing it to effectively compete for the ATP-binding site of kinases. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, mimicking the interactions of the adenine moiety of ATP with the kinase hinge region. Strategic functionalization of the pyridine ring, such as the introduction of nitro and amino groups, allows for the fine-tuning of inhibitory activity and selectivity against specific kinases.
Key Therapeutic Targets:
Pyridine derivatives have been successfully developed to target a range of kinases implicated in cancer progression, including:
-
Receptor Tyrosine Kinases (RTKs): VEGFR, PDGFR, EGFR
-
Non-Receptor Tyrosine Kinases: Src, Abl
-
Serine/Threonine Kinases: CDKs, Aurora Kinases, PIM kinases
Comparative Efficacy of Pyridine-Based Kinase Inhibitors
While specific data for 5-Bromo-N-ethyl-3-nitropyridin-2-amine derivatives is not extensively available in the public domain, we can draw meaningful comparisons by examining well-characterized nitropyridine and aminopyridine analogs from the literature. This section compares the in vitro activity of representative pyridine-based compounds against established multi-kinase inhibitors, Sorafenib and Sunitinib.
Table 1: Comparative In Vitro Potency (IC50/GI50) of Pyridine Derivatives and Standard Kinase Inhibitors
| Compound Class | Representative Compound/Drug | Target Kinase(s) | Cancer Cell Line | IC50/GI50 (µM) | Reference(s) |
| Nitropyridine Derivative | 4AZA2891 | Tubulin | Various | Low µM range | |
| Aminopyridine Derivative | Compound 8h (pyrimidin-2-amine) | PLK4 | Breast Cancer Cells | 0.0067 (IC50) | |
| Thiazolyl-pyridin-2-amine | Compound 116 | CDK4/CDK6 | MV4-11 Leukemia | 0.298 (GI50) | |
| Established Inhibitor | Sorafenib | VEGFR, PDGFR, Raf | Various | Varies by cell line | |
| Established Inhibitor | Sunitinib | VEGFR, PDGFR, KIT | HepG2, A549, Skov-3 | 31.594 - 49.036 (IC50) |
Note: Direct comparison of IC50/GI50 values across different studies should be done with caution due to variations in experimental conditions.
Mechanism of Action: From Kinase Inhibition to Cellular Effects
The primary mechanism by which these compounds exert their anticancer effects is through the inhibition of specific protein kinases, leading to the disruption of downstream signaling pathways that control cell proliferation, survival, and angiogenesis. Some nitropyridine derivatives have also been shown to act as microtubule-targeting agents, inducing cell cycle arrest and apoptosis.
Signaling Pathway Inhibition
The diagram below illustrates the general mechanism of action for a pyridine-based kinase inhibitor targeting a receptor tyrosine kinase (RTK) pathway, a common mechanism for many anticancer drugs.
Caption: Generalized RTK signaling pathway and point of inhibition.
Experimental Protocols for Efficacy Assessment
To rigorously assess the efficacy of novel this compound derivatives, a series of standardized in vitro and in vivo assays are essential.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the activity of a specific kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of phosphorylated substrate or the amount of ADP produced is quantified, and the inhibition by the test compound is determined.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare assay buffer, kinase, substrate, and ATP solutions at desired concentrations.
-
-
Assay Plate Setup:
-
Add the assay buffer to all wells of a 96- or 384-well plate.
-
Add serial dilutions of the test compound or vehicle control (DMSO) to the appropriate wells.
-
Add the kinase to all wells except the negative control.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent (e.g., a luminescence-based ADP detection reagent or a fluorescence-based antibody for the phosphorylated substrate).
-
Incubate for the recommended time to allow the detection signal to develop.
-
-
Data Acquisition and Analysis:
-
Read the plate using a suitable plate reader (luminescence or fluorescence).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
A Comparative Guide to Alternative Reagents for the Synthesis of N-ethyl-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and medicinal chemistry, the synthesis of substituted aminopyridines is a cornerstone for the development of novel therapeutic agents. Among these, N-ethyl-3-nitropyridin-2-amine stands as a valuable building block. The conventional approach to its synthesis, a nucleophilic aromatic substitution (SNAr) reaction using 2-chloro-3-nitropyridine, is often plagued by harsh reaction conditions and moderate yields. This guide provides a comprehensive comparison of alternative reagents and methodologies that offer significant advantages in terms of efficiency, milder conditions, and overall synthetic utility.
We will delve into the mechanistic underpinnings of the traditional method and explore two powerful alternatives: the use of the more reactive 2-fluoro-3-nitropyridine and the versatile palladium-catalyzed Buchwald-Hartwig amination. This guide will provide detailed experimental protocols, comparative data, and expert insights to empower researchers in selecting the optimal synthetic strategy for their specific needs.
The Traditional Route: Nucleophilic Aromatic Substitution with 2-Chloro-3-nitropyridine
The classical synthesis of N-ethyl-3-nitropyridin-2-amine involves the direct displacement of the chloride in 2-chloro-3-nitropyridine with ethylamine. The electron-withdrawing nitro group at the 3-position and the inherent electron deficiency of the pyridine ring activate the C2 position for nucleophilic attack.
Caption: Causality of enhanced reactivity in 2-fluoropyridines.
Experimental Protocol: SNAr with 2-Fluoro-3-nitropyridine
In a representative procedure, the fluoro-substituted aromatic compound is reacted with an amine in water in the presence of a base such as potassium fluoride (KF) or a mixture of an organic and inorganic base (e.g., N,N-diisopropylethylamine and Na2CO3), typically at reflux for several hours.[1][2] The use of 2-fluoro-5-nitropyridine has been shown to give good results with a variety of amines under these conditions.[1] Given the enhanced reactivity, it is anticipated that the reaction of 2-fluoro-3-nitropyridine with ethylamine would proceed efficiently under these or even milder conditions, likely providing a higher yield and requiring less energy input compared to the chloro-analogue.
Alternative 2: The Power of Palladium - Buchwald-Hartwig Amination
For challenging substrates or when milder conditions are paramount, the Buchwald-Hartwig amination emerges as a superior alternative. This palladium-catalyzed cross-coupling reaction has revolutionized the formation of carbon-nitrogen bonds, offering broad substrate scope and high functional group tolerance.[3][4][5]
The Mechanistic Advantage:
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The key steps include the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[3] This pathway allows for the coupling of less reactive aryl halides under significantly milder conditions than traditional SNAr reactions.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
While a specific protocol for the Buchwald-Hartwig amination of 2-chloro-3-nitropyridine with ethylamine is not explicitly detailed in the searched results, a general procedure for the amination of aryl chlorides provides a robust framework.
-
Catalyst Preparation: In an inert atmosphere (e.g., in a glovebox or under argon), a suitable palladium source (e.g., Pd2(dba)3) and a bulky, electron-rich phosphine ligand (e.g., a biarylphosphine ligand like tBuBrettPhos) are added to an oven-dried reaction vessel.[6]
-
Reagent Addition: The 2-chloro-3-nitropyridine, ethylamine, and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu) are added to the vessel.[6]
-
Solvent and Reaction: Anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is added, and the mixture is heated, typically in the range of 80-110°C, until the reaction is complete as monitored by TLC or GC-MS.[6]
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography.[6]
The use of specialized ligands and precatalysts can further enhance the efficiency and mildness of the reaction conditions.[7]
Comparative Analysis
| Feature | SNAr with 2-Chloro-3-nitropyridine | SNAr with 2-Fluoro-3-nitropyridine | Buchwald-Hartwig Amination |
| Reactivity | Moderate | High | High |
| Reaction Conditions | Often requires high temperatures (reflux) | Milder temperatures, shorter reaction times | Generally mild temperatures (80-110°C) |
| Catalyst | None | None | Palladium catalyst and phosphine ligand required |
| Substrate Scope | Generally good for activated pyridines | Broader scope due to higher reactivity | Very broad, tolerates a wide range of functional groups |
| Cost & Complexity | Lower cost, simpler setup | Higher cost of starting material | Higher cost (catalyst, ligand), more complex setup |
| Key Advantage | Simplicity and cost-effectiveness | Milder conditions and potentially higher yields than chloro-analogue | High regioselectivity, broad scope, and mild conditions |
Conclusion and Recommendations
The choice of synthetic route for N-ethyl-3-nitropyridin-2-amine depends on the specific requirements of the researcher, including scale, cost considerations, and the presence of other functional groups in the molecule.
-
For cost-effective, large-scale synthesis where the starting material cost is a primary driver, the traditional SNAr reaction with 2-chloro-3-nitropyridine remains a viable, albeit potentially lower-yielding and more energy-intensive, option.
-
When milder reaction conditions and potentially higher yields are desired, and the cost of the starting material is less of a concern, utilizing 2-fluoro-3-nitropyridine is a highly recommended alternative. The enhanced reactivity of the fluoro-substituted pyridine can lead to a more efficient and "greener" process.
-
For complex molecules with sensitive functional groups , or when high yields and regioselectivity are critical , the Buchwald-Hartwig amination is the method of choice. Although it requires a catalyst system and more careful setup, its versatility and mildness often outweigh these considerations in drug discovery and development settings.
By understanding the mechanistic nuances and practical considerations of each of these methods, researchers can make informed decisions to optimize the synthesis of N-ethyl-3-nitropyridin-2-amine and accelerate their research and development endeavors.
References
-
PMC.
-
ResearchGate.
-
Guidechem.
-
PMC.
-
MDPI.
-
Wikipedia.
-
Chemistry LibreTexts.
-
PMC.
-
[SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b]t[1][8][9]hiadiazole Series.]([Link]) Semantic Scholar.
-
MDPI.
-
Google Patents.
-
YouTube.
-
[SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b]t[1][8][9]hiadiazole Series.]([Link]) ResearchGate.
-
ACS GCI Pharmaceutical Roundtable.
-
RSC Advances.
-
PMC.
-
PubMed.
-
Benchchem.
-
ACS GCI Pharmaceutical Roundtable.
-
Sci-Hub.
-
Benchchem.
-
ChemicalBook.
-
Google Patents.
-
RSC Publishing.
-
PMC.
-
ResearchGate.
-
PMC.
Sources
- 1. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
A Comparative Analysis of Synthetic Routes to 5-Bromo-N-ethyl-3-nitropyridin-2-amine: A Guide for Researchers
For researchers and professionals in drug development, the efficient synthesis of complex heterocyclic molecules is a cornerstone of innovation. 5-Bromo-N-ethyl-3-nitropyridin-2-amine is a valuable substituted pyridine derivative, presenting a unique substitution pattern that makes it an attractive intermediate for the synthesis of various biologically active compounds. This guide provides an in-depth comparative analysis of the plausible synthetic routes to this target molecule, offering field-proven insights into the strategic considerations, experimental protocols, and potential challenges associated with each pathway.
The synthesis of this compound requires the strategic introduction of three distinct functional groups—an N-ethylamino group at C2, a nitro group at C3, and a bromine atom at C5—onto the pyridine core. The sequence of these transformations is critical and defines the overall efficiency, selectivity, and scalability of the synthesis. This guide will focus on two primary retrosynthetic approaches, evaluating each based on chemical logic, experimental precedent, and practical viability.
Route A: The "Late-Stage Ethylation" Pathway
This synthetic strategy involves the initial functionalization of the 2-aminopyridine scaffold with the bromo and nitro groups, followed by the introduction of the ethyl group in the final step. This is often the more classical and predictable approach, leveraging the known directing effects of the amino group.
Conceptual Workflow of Route A
The logical flow of this route is based on the powerful ortho-, para-directing nature of the amino group in electrophilic aromatic substitution, with the C5 position being sterically accessible and electronically activated for bromination. Subsequent nitration is directed to the C3 position, influenced by the existing substituents.
Caption: Workflow for Route A, starting from 2-Aminopyridine.
In-Depth Analysis of Route A
Step 1: Regioselective Bromination of 2-Aminopyridine
The initial bromination of 2-aminopyridine is a well-established transformation. The amino group strongly activates the pyridine ring towards electrophilic substitution, primarily at the C3 and C5 positions. Due to steric hindrance from the adjacent amino group, the bromine is selectively introduced at the C5 position. Common brominating agents like N-Bromosuccinimide (NBS) provide excellent regioselectivity.[1]
Step 2: Nitration of 2-Amino-5-bromopyridine
The subsequent nitration to introduce the nitro group at the C3 position is a critical step. With the C5 position blocked by bromine, the directing influence of the amino group favors nitration at C3. This reaction is typically carried out using a nitrating mixture of concentrated sulfuric acid and nitric acid under carefully controlled low temperatures (0-5°C) to ensure regioselectivity and prevent unwanted side reactions.[2][3][4]
Step 3: N-Ethylation of 2-Amino-5-bromo-3-nitropyridine
The final step, N-ethylation, presents the most significant challenge in this route. The nucleophilicity of the C2-amino group is substantially diminished by the strong electron-withdrawing effects of both the adjacent C3-nitro group and the C5-bromo group. Standard alkylation conditions with ethyl halides are likely to be sluggish and may require harsh conditions, potentially leading to side reactions.
A more viable approach is reductive amination. This method involves the reaction of the primary amine with an aldehyde (in this case, acetaldehyde) to form an imine intermediate, which is then reduced in situ to the secondary amine. However, a more direct and milder alternative involves the N-monoalkylation using a carboxylic acid (acetic acid) and a reducing agent like sodium borohydride.[5] This approach avoids the direct use of volatile and potentially self-condensing acetaldehyde.
Route B: The "Early-Stage Ethylation" Pathway
This alternative strategy introduces the ethyl group at the beginning of the synthesis, followed by the sequential introduction of the bromo and nitro groups. This approach could be advantageous if the final N-ethylation in Route A proves to be low-yielding.
Conceptual Workflow of Route B
This route begins with the synthesis of N-ethyl-2-aminopyridine, which then undergoes electrophilic substitution. The directing effects of the N-ethylamino group are expected to be similar to the primary amino group.
Caption: Workflow for Route B, starting with N-ethylation.
In-Depth Analysis of Route B
Step 1: Synthesis of N-Ethyl-2-aminopyridine
N-ethyl-2-aminopyridine can be prepared through several methods. A common laboratory-scale approach is the nucleophilic aromatic substitution of 2-chloropyridine with ethylamine. For larger-scale synthesis, reductive amination of 2-aminopyridine with acetaldehyde and a reducing agent is a viable option. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, could also be employed for the synthesis from 2-bromopyridine and ethylamine, offering high yields and good functional group tolerance.[5][6]
Step 2: Bromination of N-Ethyl-2-aminopyridine
Similar to the primary amine, the N-ethylamino group is a strong activating and ortho-, para-directing group. Therefore, bromination of N-ethyl-2-aminopyridine is expected to proceed with high regioselectivity to afford N-ethyl-5-bromo-2-aminopyridine.
Step 3: Nitration of N-Ethyl-5-bromo-2-aminopyridine
This is the most speculative and potentially problematic step of Route B. The nitration of the N-ethylated and brominated intermediate would need to selectively occur at the C3 position. While the N-ethylamino group directs to C3 and C5, and the bromo group directs to C3, the regiochemical outcome is not guaranteed. Nitration of 2-aminopyridine itself can lead to a mixture of 3-nitro and 5-nitro isomers, with the latter often predominating.[7] The presence of the N-ethyl group may not sufficiently alter this preference to favor the desired 3-nitro isomer to a synthetically useful extent. This potential for poor regioselectivity and the resulting difficult purification of isomers is a major drawback of this route.
Comparative Summary and Recommendation
| Parameter | Route A: Late-Stage Ethylation | Route B: Early-Stage Ethylation |
| Starting Material | 2-Aminopyridine | 2-Halopyridine or 2-Aminopyridine |
| Key Challenge | Final N-ethylation of a deactivated amine. | Regioselectivity of the final nitration step. |
| Predictability | High for bromination and nitration steps. | High for N-ethylation and bromination; low for nitration. |
| Potential for Isomers | Low. | High in the final nitration step. |
| Purification | Potentially challenging in the final step. | Potentially very difficult due to isomeric products. |
| Overall Viability | More promising and predictable. | Higher risk due to potential lack of regiocontrol. |
Recommendation:
Based on this analysis, Route A is the recommended synthetic strategy for the preparation of this compound. The steps leading to the key intermediate, 2-amino-5-bromo-3-nitropyridine, are well-documented and highly regioselective. While the final N-ethylation step requires careful consideration of reaction conditions to overcome the deactivated nature of the substrate, it is a more addressable challenge than the potential lack of regiocontrol in the nitration step of Route B. The formation of hard-to-separate isomers in Route B would likely lead to a significantly lower overall yield of the desired product.
Experimental Protocols
Route A: Detailed Experimental Procedures
Step 1: Synthesis of 2-Amino-5-bromopyridine
-
Materials: 2-Aminopyridine, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure: To a solution of 2-aminopyridine (1 equivalent) in acetonitrile, cooled to 0-5°C, add NBS (1 equivalent) portion-wise, maintaining the temperature. Stir the reaction mixture at room temperature until completion (monitored by TLC). Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine [2][3][4]
-
Materials: 2-Amino-5-bromopyridine, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃).
-
Procedure: To concentrated sulfuric acid, cooled to 0°C in an ice bath, slowly add 2-amino-5-bromopyridine (1 equivalent) while maintaining the temperature below 5°C. To this solution, add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 5°C. Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8. The precipitated yellow solid is collected by filtration, washed thoroughly with cold water, and dried under vacuum.
Step 3: Synthesis of this compound (Proposed Method)
-
Materials: 2-Amino-5-bromo-3-nitropyridine, Acetic Acid, Sodium Borohydride (NaBH₄), Methanol.
-
Procedure: To a solution of 2-amino-5-bromo-3-nitropyridin-2-amine (1 equivalent) in methanol, add acetic acid (2-3 equivalents). Cool the mixture in an ice bath and add sodium borohydride (2-3 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.
Conclusion
The synthesis of this compound is most strategically approached via the "Late-Stage Ethylation" pathway (Route A). This route offers a higher degree of predictability and regiocontrol, particularly in the critical bromination and nitration steps. While the final N-ethylation of the electron-deficient 2-amino-5-bromo-3-nitropyridine requires optimization, it represents a more surmountable obstacle than the potential for inseparable isomeric mixtures in the "Early-Stage Ethylation" pathway (Route B). By following the detailed protocols and considering the mechanistic insights provided, researchers can efficiently access this valuable synthetic intermediate.
References
-
Buchwald–Hartwig amination. In: Wikipedia. Accessed January 22, 2026. [Link]
- Tian, Z., Li, D., Jiang, Z., & Li, Z. (2011). A facile N-monoalkylation of aminopyridines. Journal of Chemical Research, 2011(11), 628-629.
- A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 48(42), 7469-7471.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Synthesis, 2006(13), 2149-2152.
- CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
-
2,3-diaminopyridine. Organic Syntheses. Accessed January 22, 2026. [Link]
- Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. Journal of the American Chemical Society, 70(4), 1315-1316.
- Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
- Photoredox-catalyzed Deaminative Alkylation via C-N Bond Activation of Primary Amines. Journal of the American Chemical Society, 143(34), 13543-13549.
- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- Synthesis of 2-Amino-5-bromopyridine. Huaxue Shiji, 28(5), 309-310.
- A Mild Method for the Regioselective Bromination of 2-Aminopyridines.
- US5283338A - Process for the preparation of 2-chloropyridines.
- Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. Journal of the Mexican Chemical Society, 52(3), 198-201.
-
Understanding the Synthesis and Quality Control of 2-Amino-5-bromo-3-nitropyridine. LinkedIn. Accessed January 22, 2026. [Link]
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
-
Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. LinkedIn. Accessed January 22, 2026. [Link]
-
Regioselective bromination of pyridine N‐oxide derivatives under optimized reaction condition. ResearchGate. Accessed January 22, 2026. [Link]
- US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
-
Synthesis of 2-aminopyridine. PrepChem.com. Accessed January 22, 2026. [Link]
-
2-Amino-5-bromo-3-nitropyridine. PubChem. Accessed January 22, 2026. [Link]
- Direct nitration of five membered heterocycles. ARKIVOC, 2003(6), 181-189.
- Method of producing 2-amino-3-nitro-5-halogenopyridine.
-
5-bromo-2-nitropyridine. Virtuous Lifesciences. Accessed January 22, 2026. [Link]
- Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 7(12), 907-916.
Sources
- 1. 5-Bromo-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine | 1229457-88-8 | Benchchem [benchchem.com]
- 7. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
A Senior Application Scientist's Guide to the Analysis and Qualification of Bromonitropyridine Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the quality and purity of starting materials are paramount. This guide provides a comprehensive framework for the analysis and qualification of 5-Bromo-N-ethyl-3-nitropyridin-2-amine and its analogs, a class of compounds often employed as key building blocks in the synthesis of novel therapeutics. In the absence of a readily available Certificate of Analysis (CoA) for the specific N-ethyl derivative, we will establish a robust, self-validating protocol to ensure the identity, purity, and integrity of such critical reagents. This guide will also compare the target compound with commercially available, structurally related alternatives, providing a broader context for selection and quality control.
The Critical Role of Bromonitropyridines in Synthesis
Substituted nitropyridines are versatile intermediates in medicinal chemistry. The electron-withdrawing nature of the nitro group, combined with the strategic placement of a bromine atom, activates the pyridine ring for various chemical transformations. These include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, which are fundamental to building molecular complexity.[1] Derivatives of this scaffold have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[1] Given their role in the synthesis of potentially bioactive molecules, stringent quality control is not merely a recommendation but a necessity.[2]
Comparative Analysis of Commercially Available Analogs
While a specific Certificate of Analysis for this compound is not publicly available, several structurally similar analogs are. Understanding the typical purity and specifications of these compounds provides a valuable baseline for what to expect and what to test for.
| Compound | CAS Number | Molecular Formula | Purity Specification | Key Analytical Method(s) Cited | Supplier Example(s) |
| 5-Bromo-3-nitropyridin-2-amine | 6945-68-2 | C₅H₄BrN₃O₂ | >97.0% - 98% | GC, NMR | Tokyo Chemical Industry, Visa Chem Private Limited |
| 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine | 1040682-46-9 | C₇H₈BrN₃O₂ | Not specified; sold by weight | Not specified | Sigma-Aldrich |
| 2-Amino-3-bromo-5-nitropyridine | 15862-31-4 | C₅H₄BrN₃O₂ | Not specified; sold by weight | ¹H-NMR | ChemicalBook |
| 5-Bromo-2-nitropyridine | 39445-46-6 | C₅H₃BrN₂O₂ | Not specified; sold by weight | GC-MS, IR, Raman | TCI Chemicals, Bio-Rad Laboratories |
This table is a synthesis of data from multiple sources. Purity and available data can vary by supplier and batch.[3][4][5][6]
The data indicates that purity is often determined by Gas Chromatography (GC), and identity is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. These are fundamental techniques that should form the cornerstone of any in-house quality control.
Establishing a Self-Validating Analytical Workflow
When a comprehensive CoA is unavailable, a multi-pronged analytical approach is required to validate the material. The following experimental protocols provide a detailed, step-by-step methodology for the comprehensive analysis of this compound or any of its analogs.
Workflow Overview
Caption: Analytical workflow for compound qualification.
Experimental Protocols
A. Identity Confirmation: ¹H and ¹³C NMR Spectroscopy
-
Causality: NMR provides unambiguous structural information by probing the chemical environment of each proton and carbon atom. This is the gold standard for confirming the identity of the molecule, including the presence and position of the ethyl group, bromo, and nitro substituents.
-
Protocol:
-
Accurately weigh 5-10 mg of the sample and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the ¹H signals and assign the chemical shifts for both ¹H and ¹³C spectra based on the expected structure. For this compound, expect to see signals corresponding to the ethyl group (a quartet and a triplet) and two distinct aromatic protons.
-
B. Identity and Molecular Weight Confirmation: Mass Spectrometry (MS)
-
Causality: MS provides the molecular weight of the compound, confirming its elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a definitive signature.
-
Protocol (LC-MS):
-
Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Inject a small volume (1-5 µL) into an LC-MS system equipped with a C18 column and an electrospray ionization (ESI) source.
-
Run a gradient elution from water with 0.1% formic acid to acetonitrile with 0.1% formic acid.
-
Analyze the resulting mass spectrum in positive ion mode. Look for the protonated molecule [M+H]⁺.
-
Verify the molecular weight and the characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 Da).
-
C. Purity Assessment: High-Performance Liquid Chromatography (HPLC)
-
Causality: HPLC separates the main compound from any impurities, and a UV detector quantifies their relative amounts, providing a precise purity value (as % area).
-
Protocol:
-
System: An HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute to 0.1 mg/mL for injection.
-
Analysis: Inject 10 µL of the sample. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
Visualizing the Purity Analysis Workflow
Caption: HPLC workflow for purity determination.
Trustworthiness and Self-Validation
The strength of this multi-technique approach lies in its self-validating nature.
-
NMR confirms the structure is correct.
-
MS confirms the molecular weight is correct.
-
HPLC confirms the purity of the correctly identified compound.
A material can only be considered qualified if it passes all three of these orthogonal checks. For instance, a compound could have the correct molecular weight (MS) and high purity (HPLC) but be an incorrect isomer. Only NMR can definitively resolve this ambiguity.
Conclusion for the Practicing Scientist
In the fast-paced environment of drug discovery, the integrity of every reagent is critical. For key intermediates like this compound, where a comprehensive supplier CoA may not be available, implementing a robust, in-house analytical qualification workflow is not a burden but an essential risk mitigation strategy. By combining identity verification (NMR, MS) with quantitative purity analysis (HPLC), researchers can proceed with confidence, knowing their starting material is of the required quality, thereby ensuring the reliability and reproducibility of their synthetic efforts.
References
-
PubChem. 2-Amino-5-bromo-3-nitropyridine. National Center for Biotechnology Information. [Link]
-
IndiaMART. 5 Bromo 3 Nitropyridin 2 Amine. IndiaMART InterMESH Ltd. [Link]
-
PubChem. 2-Amino-3-bromo-5-nitropyridine. National Center for Biotechnology Information. [Link]
-
PubChem. 5-Bromo-N-neopentyl-3-nitropyridin-2-amine. National Center for Biotechnology Information. [Link]
-
Al-Awar, R. S., et al. (2003). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 8(12), 891-901. [Link]
-
Aksenov, A. V., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(6), 692. [Link]
-
SR Innovations India. 6 Bromo 3 Nitropyridin 2 Amine Acid Liquid. SR Innovations India. [Link]
-
PubChem. 5-Bromo-2-nitropyridine. National Center for Biotechnology Information. [Link]
Sources
- 1. (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine | 1229457-88-8 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. indiamart.com [indiamart.com]
- 4. 2-Amino-3-bromo-5-nitropyridine | C5H4BrN3O2 | CID 2734412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromo-2-nitropyridine | C5H3BrN2O2 | CID 817620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-3-bromo-5-nitropyridine | 15862-31-4 [chemicalbook.com]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 5-Bromo-N-ethyl-3-nitropyridin-2-amine
As researchers and drug development professionals, our work with novel chemical entities like 5-Bromo-N-ethyl-3-nitropyridin-2-amine is critical for scientific advancement. However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, moving beyond mere procedural steps to explain the critical reasoning that underpins a robust and self-validating safety protocol.
The structural nature of this compound—a halogenated, nitrated pyridine derivative—dictates its classification as a hazardous substance. Its disposal is not a trivial matter of laboratory housekeeping; it is a regulated process designed to neutralize its potential harm to human health and the environment. This document is structured to empower you with the knowledge to manage this waste stream confidently and compliantly.
Part 1: Hazard Identification and Characterization
Understanding the intrinsic hazards of a chemical is the foundation of its safe management. This compound (CAS No. 26820-37-1) is a solid organic compound whose hazard profile is informed by its functional groups: the brominated pyridine ring and the nitro group.[1]
The primary hazards, based on data from analogous compounds and supplier information, are summarized below. This data underscores the necessity for careful handling to prevent exposure.
| Hazard Classification | GHS Hazard Statement | Causality and Implication |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion can lead to systemic toxic effects. Accidental ingestion is a critical risk during handling if good laboratory hygiene is not practiced. |
| Skin Irritation | H315: Causes skin irritation | The compound can cause local inflammation, redness, and discomfort upon contact with the skin. Prolonged contact should be avoided.[1] |
| Eye Irritation | H319: Causes serious eye irritation | Direct contact with the eyes can cause significant irritation and potential damage. Eye protection is mandatory.[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort. All handling of the solid should be done in a ventilated enclosure.[1] |
Furthermore, the thermal decomposition of halogenated and nitrated organic compounds can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[2] This is a critical consideration that directly informs the selection of the ultimate disposal technology.
Part 2: On-Site Waste Management: Segregation, Collection, and Storage
A self-validating disposal system begins with rigorous on-site management. The core principle is waste segregation . Never mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Protocol for Waste Collection:
-
Designate a Waste Container: Use a dedicated, sealable, and chemically compatible waste container for all solid waste contaminated with this compound. High-density polyethylene (HDPE) containers are a suitable choice.
-
Categorize as Halogenated Organic Waste: This compound must be categorized as halogenated organic waste . This classification is crucial as it dictates the final disposal route, which is different and typically more stringent than for non-halogenated waste.[3]
-
Proper Labeling: Attach a hazardous waste label to the container before adding the first particle of waste. The label must clearly state:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date.
-
-
Log All Additions: Maintain a log sheet with the container, detailing the quantities of waste added and the date. This ensures an accurate record for the final disposal manifest.
-
Safe Storage: Store the sealed waste container in a designated satellite accumulation area. This area must be:
Part 3: Spill Management and Emergency Procedures
Accidents can happen, but with a clear protocol, they can be managed safely and effectively.
Protocol for a Small Spill (Solid Powder):
-
Restrict Access: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Personal Protective Equipment (PPE): At a minimum, wear two pairs of nitrile gloves, a lab coat, and safety goggles. If there is a risk of dust inhalation, a respirator may be necessary.[3]
-
Avoid Raising Dust: Do NOT use a dry brush or towel to sweep up the powder, as this will aerosolize the irritant dust.[2]
-
Gently Cover and Wet: Gently cover the spill with an absorbent material like vermiculite or sand.[2] Carefully apply a small amount of a wetting agent (e.g., water or a suitable solvent) to dampen the material and prevent dust from becoming airborne.
-
Collect the Waste: Carefully scoop the dampened material into your designated halogenated organic waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a detergent solution, followed by a clean, wet cloth.[3]
-
Dispose of Contaminated Materials: All cleaning materials (absorbent pads, wipes, gloves) must be disposed of in the hazardous waste container.
For large spills, evacuate the area immediately and contact your institution's EHS emergency response team.
Part 4: Approved Disposal Pathways
In-lab chemical neutralization of halogenated nitropyridines is not recommended for routine disposal. The reactions required to break down such a molecule can be complex, potentially incomplete, and may generate byproducts that are as hazardous as the parent compound.
The only authoritative and compliant method for the disposal of this compound is through a licensed hazardous waste disposal company .[5][6] This ensures the waste is managed in accordance with strict environmental regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[7]
The Preferred Disposal Technology: High-Temperature Incineration
The causality for selecting incineration is clear: it ensures the complete destruction of the organic molecule.
-
Mechanism: The waste is introduced into an incinerator operating at very high temperatures (typically 850-1200°C). This thermal energy breaks the chemical bonds, mineralizing the compound into its constituent elements.
-
Self-Validation: The process is validated by the byproducts. The organic structure is converted to carbon dioxide (CO2) and water (H2O). The bromine is converted to hydrogen bromide (HBr), and the nitrogen is converted to nitrogen oxides (NOx). These acidic and toxic gases are then removed from the exhaust stream by a series of "scrubbers" and other pollution control devices before the cleaned air is released.[5] This multi-stage process ensures that the hazardous nature of the original waste is completely and verifiably neutralized.
The diagram below illustrates the decision-making workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, you build a deep, trust-based system of safety that extends beyond the product itself. You ensure not only your own protection and that of your colleagues but also the integrity of the environment, fulfilling a core professional and ethical responsibility.
References
- ChemicalBook. (2023). 5-Bromo-3-nitropyridine-2-carbonitrile Safety Data Sheet.
- Jubilant Ingrevia. (2024). 5-bromo-2-nitropyridine Safety Data Sheet.
- TCI Chemicals. (2023). 5-Bromo-2-cyano-3-nitropyridine SAFETY DATA SHEET.
- IndiaMART. (n.d.). 5 Bromo 3 Nitropyridin 2 Amine.
- Fisher Scientific. (2023). 2-Amino-5-bromo-3-nitropyridine SAFETY DATA SHEET.
- University of Wyoming. (n.d.). Chemical Process SOP Example.
- Fisher Scientific. (2023). 2-Amino-5-bromo-3-nitropyridine SAFETY DATA SHEET.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Amino-5-bromo-3-nitropyridine.
- U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Ju, X., & Zhang, H. (2012). Nitroaromatic Compounds, from Synthesis to Biodegradation. Applied and Environmental Microbiology.
- BLDpharm. (n.d.). This compound.
Sources
Comprehensive Safety and Handling Guide for 5-Bromo-N-ethyl-3-nitropyridin-2-amine
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Bromo-N-ethyl-3-nitropyridin-2-amine was not available at the time of this writing. The following guidance is synthesized from safety data for structurally similar compounds, including 5-bromo-3-nitropyridin-2-amine and other pyridine derivatives.[1] It is imperative that researchers treat this compound with caution and conduct a thorough, site-specific risk assessment before commencing any work. This guide is intended to supplement, not replace, institutional safety protocols.
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the laboratory use of this compound. It is designed for researchers, scientists, and professionals in drug development who may handle this or similar chemical entities.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a substituted pyridine derivative. Based on data from analogous compounds, it should be regarded as hazardous. The primary hazards associated with similar pyridine compounds include irritation to the skin, eyes, and respiratory system.[2][3]
Anticipated GHS Hazard Classifications:
| Hazard Class | Category | Statement | Source |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][3] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [2][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2] |
| Acute Toxicity, Oral | 4 (Harmful) | H302: Harmful if swallowed | [4] |
The causality behind these classifications lies in the chemical nature of pyridine derivatives. Their reactivity can lead to localized irritation upon contact with biological tissues. The nitro group and bromine atom can further enhance the compound's reactivity and potential for adverse effects. A thorough risk assessment is the cornerstone of safe laboratory practice and must be completed before handling this substance.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE plan is non-negotiable when handling this compound to prevent exposure.[5] The following table outlines the minimum required PPE.
| Protection Type | Specific Recommendations | Rationale and Standards |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a significant risk of splashing. | Protects against splashes and vapors that can cause serious eye irritation.[1][2] Must meet NIOSH (US) or EN 166 (EU) standards.[1] |
| Hand Protection | Chemically resistant gloves are required. Butyl rubber or neoprene are often recommended for pyridine compounds.[6][7] Nitrile gloves may have limited breakthrough times and should be changed frequently if used.[5][7] Always inspect gloves for damage before use. | Provides a critical barrier against skin contact, which can cause irritation.[2] |
| Body Protection | A flame-retardant lab coat, fully buttoned, is required. For larger quantities or higher-risk procedures, a chemical-resistant apron or suit should be considered. | Prevents skin contact and protects personal clothing from contamination.[1] |
| Respiratory Protection | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[1][5] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges may be necessary.[1] | Protects the respiratory tract from irritation.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial for minimizing exposure risk and ensuring experimental integrity.
3.1. Preparation and Weighing:
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and free of clutter. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Conduct all weighing operations within the fume hood. Use a disposable weighing dish to prevent contamination of balances.
-
Container Handling: Keep the primary container of this compound tightly sealed when not in use to prevent the release of dust or vapors.[5]
3.2. Dissolution and Reaction Setup:
-
Solvent Addition: Add solvents slowly to the solid compound to avoid splashing.
-
Vessel Sealing: If the reaction is to be heated, ensure the reaction vessel is properly sealed with a condenser or septum to prevent the release of vapors.
-
Labeling: Clearly label all vessels containing the compound with its full name and relevant hazard pictograms.
3.3. Post-Reaction Work-up and Purification:
-
Quenching: Perform all quenching procedures within the fume hood, as these can be exothermic and may generate fumes.
-
Extraction and Chromatography: Conduct all extractions and column chromatography within the fume hood to contain solvent vapors and potential aerosols.
Emergency Procedures: Be Prepared
In the event of an emergency, prompt and correct action is critical.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.[6]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2] If irritation persists, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water.[6] Seek immediate medical attention.[6]
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[8] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.[6]
-
Waste Segregation: All solid waste (contaminated gloves, weighing paper, absorbent material) and liquid waste (reaction residues, solvent washes) must be collected in separate, clearly labeled, and sealed hazardous waste containers.
-
Disposal Route: Dispose of all hazardous waste through a licensed and certified hazardous waste disposal contractor.[6] Follow all local, state, and federal regulations for chemical waste disposal.[6] Do not dispose of this chemical down the drain or in regular trash.[6]
Workflow Visualization
The following diagram outlines the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
Washington State University. (n.d.). Pyridine Safety Data Sheet. Retrieved from [Link]
-
Kanto Chemical Co., Inc. (2023, February 1). Pyridine,6551E-3,2023/02/01 - Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-N-neopentyl-3-nitropyridin-2-amine. Retrieved from [Link]
-
University of Wyoming. (n.d.). 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. kishida.co.jp [kishida.co.jp]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
